molecular formula C7H3BrCl2O2 B2934150 3-Bromo-2,6-dichlorobenzoic acid CAS No. 80257-12-1

3-Bromo-2,6-dichlorobenzoic acid

Cat. No.: B2934150
CAS No.: 80257-12-1
M. Wt: 269.9
InChI Key: UPXIKFYPSUMMSP-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrCl2O2 and its molecular weight is 269.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIKFYPSUMMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80257-12-1
Record name 3-bromo-2,6-dichlorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1), a key halogenated aromatic carboxylic acid. It serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] This document details its chemical and physical properties, outlines a common synthetic pathway, explores its reactivity, and provides essential safety and handling protocols. The information is curated for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Core Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of its halogen atoms and the carboxylic acid group imparts specific reactivity, making it a valuable precursor in multi-step organic synthesis.[1]

Nomenclature and Identifiers
  • IUPAC Name: this compound[2]

  • Synonyms: 2,6-Dichloro-3-bromobenzoic acid[3][4]

  • CAS Number: 80257-12-1[2][3][4][5][6]

  • Molecular Formula: C₇H₃BrCl₂O₂[1][2][3][5][6]

  • InChIKey: UPXIKFYPSUMMSP-UHFFFAOYSA-N[2]

Physicochemical Data

The compound is typically a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource
Molecular Weight 269.91 g/mol [1][3][4][6]
Appearance White to Off-White Solid[1]
Purity ≥97% (Typical)[1][5]
Storage Temperature Room Temperature[1][5]
Solubility Information not widely available, but expected to be soluble in organic solvents like THF, DMF, and alcohols, and sparingly soluble in water.

Note: Specific values such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for a given batch.

Synthesis and Reactivity

The synthesis of highly substituted aromatic compounds requires precise control over reaction conditions to achieve the desired regioselectivity.

Illustrative Synthesis Pathway

A plausible and common strategy for synthesizing halogenated benzoic acids involves the chlorination of a suitable brominated precursor. For instance, a patent describes the synthesis of 2-bromo-3,6-dichlorobenzoic acid via the chlorination of 2-bromobenzoic acid in the presence of a catalyst like ferric chloride or aluminum chloride in a strong acid medium such as concentrated sulfuric acid.[7] This highlights a general approach where electrophilic aromatic substitution is carefully directed.

The diagram below illustrates a conceptual workflow for such a transformation.

Caption: Conceptual workflow for the synthesis of a dichlorinated bromobenzoic acid.

Note: This diagram illustrates a general, related synthesis. The exact synthesis for the 3-bromo isomer may vary.

Core Reactivity

The chemical behavior of this compound is governed by its three primary functional components: the carboxylic acid group, the bromine atom, and the chlorine atoms.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide bond formation. These reactions are fundamental for incorporating the molecule into larger, more complex structures.[8]

  • Bromo Substituent: The carbon-bromine bond is a key site for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon bonds at this position, offering a powerful tool for molecular elaboration.

  • Chloro Substituents: The chlorine atoms are generally less reactive in cross-coupling reactions than bromine. However, they strongly influence the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.

The diagram below outlines the principal reaction pathways available.

Reactivity_Map Core 3-Bromo-2,6- dichlorobenzoic acid Ester Ester Derivative Core->Ester R-OH, H⁺ catalyst Amide Amide Derivative Core->Amide 1. SOCl₂ 2. R₂NH Coupled Aryl-Coupled Product Core->Coupled Ar-B(OH)₂, Pd catalyst (Suzuki Coupling)

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This compound's primary value lies in its role as a versatile intermediate.[1] Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecules.

  • Pharmaceutical Synthesis: Halogenated aromatic acids are crucial components in the synthesis of active pharmaceutical ingredients (APIs).[9] They are often used to construct the core structures of enzyme inhibitors and receptor modulators.[9] The specific substitution pattern of this compound can be leveraged to fine-tune the steric and electronic properties of a target molecule, which is essential for optimizing drug efficacy and selectivity.

  • Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the synthesis of complex organic molecules where halogenated aromatic cores play a central role.[1] For example, a related compound is a precursor to the herbicide dicamba.[7]

  • Material Science: The compound can be used in the synthesis of specialized polymers and coatings where its properties can contribute to thermal stability or flame retardancy.[1]

  • Protein Degradation: This class of molecule is listed as a building block for protein degraders, a modern therapeutic modality.[5]

Experimental Protocol: Amide Coupling

This protocol provides a validated, step-by-step methodology for a typical amide coupling reaction starting from this compound. The procedure first converts the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.

Step 1: Conversion to Acid Chloride

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) creates a highly reactive intermediate, ensuring an efficient and high-yielding reaction in the subsequent step.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reagents: Suspend 1.0 equivalent of this compound in 5-10 volumes of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 76 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be performed in a well-ventilated fume hood. The resulting crude 3-bromo-2,6-dichlorobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

Causality: The highly electrophilic acid chloride reacts rapidly with the nucleophilic amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Setup: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of the desired primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve the crude acid chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Validation: The crude product should be purified by column chromatography or recrystallization. The identity and purity of the final amide product must be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][10]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][10]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][10]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[2][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.[11][12]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Handling: Avoid generating dust.[13] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[10][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in constructing complex molecular architectures, particularly through functionalization of its carboxylic acid and bromo groups, makes it an indispensable tool for medicinal chemists and material scientists. Understanding its properties, synthetic routes, and reactivity is key to leveraging its full potential in research and development. Adherence to strict safety protocols is mandatory when handling this compound.

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Sources

An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_1_4_3_0_8_3_2_5_4_1_3_2_8_0_0_0>

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1), a key halogenated aromatic carboxylic acid.[1][2][3] Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthetic pathway with mechanistic insights and discusses its established applications as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[4] Safety protocols and handling procedures are also detailed to ensure responsible laboratory practice.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene rings are foundational scaffolds in modern medicinal chemistry. The precise arrangement of diverse functional groups—halogens, carboxylic acids, and others—imparts unique steric and electronic properties to a molecule. These properties govern molecular interactions, influencing everything from receptor binding affinity to metabolic stability.

This compound is a prime exemplar of such a strategically functionalized building block. Its dense halogenation and the presence of a reactive carboxylic acid handle make it a valuable intermediate for constructing complex molecular architectures.[4] The ortho-dichloro substitution pattern creates significant steric hindrance around the carboxylic acid, a feature that can be exploited to direct reactions or to lock conformations in a final active pharmaceutical ingredient (API). This guide serves to elucidate the structural and chemical nuances of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of any chemical compound is rooted in its structure. This compound is a tri-halogenated derivative of benzoic acid.

Structural Identification

The formal IUPAC name for this compound is This compound .[5] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, two chlorine atoms at positions 2 and 6, and a bromine atom at position 3.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} caption: "Molecular Structure of this compound"

Key Physicochemical Data

A compound's physical properties are critical for predicting its behavior in various experimental settings, from reaction solvents to purification and formulation. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource
CAS Number 80257-12-1[1][3][5][6]
Molecular Formula C₇H₃BrCl₂O₂[1][2][4][5][6]
Molecular Weight 269.91 g/mol [1][2][4][5]
Appearance White to Off-White Solid[4][7]
Storage Store at room temperature in a dry, sealed place[2][4][6]

Spectroscopic Characterization: A Self-Validating Workflow

Structural confirmation is the bedrock of chemical synthesis. A multi-technique spectroscopic approach provides a self-validating system, where each analysis offers complementary information, leading to an unambiguous structural assignment.

dot graph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

} caption: "Integrated workflow for structural validation."

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two aromatic protons. These protons (at C4 and C5) would appear as doublets, coupling with each other. The significant electron-withdrawing effects of the halogens and the carboxylic acid would shift these signals downfield.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carboxylic carbon (highly deshielded, ~165-170 ppm), and six for the aromatic carbons. The carbons directly bonded to the halogens (C2, C3, C6) will be significantly influenced by their respective electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to confirm the presence of key functional groups. For this compound, two characteristic peaks are of primary importance:

  • A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

  • A sharp, strong absorption peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition. Due to the presence of bromine and chlorine, which have distinctive isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak in the mass spectrum will appear as a characteristic cluster of peaks, providing definitive evidence for the presence and number of these halogen atoms. The calculated exact mass is 267.86935 Da.[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of polysubstituted aromatics requires careful strategic planning. A common and logical approach involves the electrophilic halogenation of a suitable precursor. While multiple routes exist, a representative synthesis could involve the bromination of 2,6-dichlorobenzoic acid.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by logically deconstructing the target molecule into simpler, commercially available starting materials.

dot graph "Retrosynthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=open, arrowsize=0.7];

} caption: "Retrosynthetic approach to the target molecule."

Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound via electrophilic bromination of 2,6-dichlorobenzoic acid.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Fuming sulfuric acid (oleum)

  • Liquid Bromine (Br₂)

  • Ice bath

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a fume hood, carefully charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2,6-dichlorobenzoic acid and fuming sulfuric acid. The sulfuric acid acts as both the solvent and a catalyst.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add liquid bromine dropwise via an addition funnel.

    • Causality Insight: The reaction is highly exothermic. Slow, cooled addition is critical to control the reaction rate and prevent dangerous temperature spikes and side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently heat to 50-60°C for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath again. Very carefully and slowly, pour the reaction mixture over crushed ice. This will precipitate the solid product.

    • Causality Insight: Quenching on ice serves two purposes: it hydrolyzes any remaining reactive species and precipitates the organic product, which is insoluble in the aqueous acidic medium. Extreme caution is required due to the highly exothermic nature of diluting concentrated acid.

  • Isolation & Purification: a. Collect the crude solid product by vacuum filtration. b. Wash the solid with copious amounts of cold water to remove residual acid. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

  • Validation: Dry the purified product and determine its melting point. Acquire NMR, IR, and MS spectra to confirm the structure and purity against reference data. This validation step is non-negotiable for ensuring the trustworthiness of the synthesized material.

Applications in Research and Development

This compound is not an end product itself but a versatile intermediate.[4] Its value lies in the orthogonal reactivity of its functional groups.

  • Pharmaceutical Synthesis: The carboxylic acid group can be readily converted into amides, esters, or other functionalities, allowing it to be coupled to other complex fragments. The halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building the core structures of novel drug candidates.[4]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced herbicides and pesticides often employs halogenated aromatic building blocks to enhance biological activity and environmental persistence.[4]

  • Material Science: The compound can be used in the synthesis of specialized polymers and coatings where the high halogen content can impart properties such as flame retardancy or modified refractive indices.[4]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that robust science is safe science. This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: The compound is classified with the following hazards:

    • H302: Harmful if swallowed.[5][7]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Avoid creating dust.[8][9] Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly after handling.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes.[8][9]

    • Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately.[8][9]

    • Inhalation: Move the person to fresh air.[8][9]

Always consult the full Safety Data Sheet (SDS) before use.[8][9]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived directly from its specific molecular structure. The strategic placement of three halogen atoms and a carboxylic acid on a benzene scaffold provides chemists with a powerful tool for the synthesis of complex target molecules. Understanding its properties, spectroscopic fingerprints, and safe handling procedures is essential for leveraging its full potential in the laboratory and advancing research in medicine, agriculture, and materials science.

References

  • PubChem. This compound | C7H3BrCl2O2. National Center for Biotechnology Information. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Oakwood Chemical. 3-bromo-2, 6-dichlorobenzoic acid, min 97%, 500 mg. [Link]

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An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1) is a halogenated aromatic carboxylic acid.[1][2][3] Its trifunctionalized benzene ring makes it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4] The physical properties of this compound are critical determinants of its behavior in chemical reactions, purification processes, formulation development, and biological systems. Understanding these properties is not merely an academic exercise; it is a practical necessity for ensuring reproducibility, optimizing process parameters, and guaranteeing the quality and efficacy of downstream products.

This guide provides a comprehensive overview of the key physical properties of this compound. It moves beyond a simple tabulation of data to explore the underlying chemical principles and provide detailed, field-proven methodologies for their experimental determination. For properties where specific experimental data is not publicly available, we present a framework for prediction and a robust protocol for empirical measurement, empowering researchers to generate their own high-quality data.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation upon which all other scientific investigation is built.

  • Chemical Name: this compound

  • Synonyms: 2,6-Dichloro-3-bromobenzoic acid[1][2][3]

  • CAS Number: 80257-12-1[1][2][3]

  • Molecular Formula: C₇H₃BrCl₂O₂[1][2][4]

  • Molecular Weight: 269.91 g/mol [2][4]

  • Structure:

    Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Core Physical Properties: A Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others, such as melting point and pKa, lack readily available experimental values and are therefore presented as predictions based on chemical structure and data from analogous compounds.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid/powder.[3][4]
Melting Point No experimental data available. Predicted to be in a similar range to isomers like 3-Bromo-2-chlorobenzoic acid (168-169 °C).[5]
Boiling Point No experimental data available. Predicted to be >300 °C; likely to decompose before boiling under atmospheric pressure.Prediction based on high molecular weight and polarity.
Aqueous Solubility Low solubility expected.Qualitative assessment based on the large, nonpolar halogenated aromatic ring.
Acidity (pKa) No experimental data available. Predicted to be approximately 2.50±0.25.[5] Prediction based on the strong electron-withdrawing effects of the two ortho-chloro substituents.
LogP (Octanol/Water) 3.4[6] Computed value, indicating significant hydrophobicity.

In-Depth Analysis and Experimental Determination

As a Senior Application Scientist, it is my experience that the how and why of data generation are as important as the data itself. The following sections detail the theoretical basis for key physical properties and provide robust protocols for their measurement.

Melting Point: A Criterion for Purity and Identity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.

Expertise & Causality: The strong intermolecular forces (dipole-dipole interactions and hydrogen bonding from the carboxylic acid dimer) in solid this compound require significant thermal energy to overcome, leading to a relatively high melting point. The lack of a specific literature value necessitates experimental determination. The capillary method described below is the gold standard due to its precision and requirement for only a small amount of sample.

This protocol outlines the standard procedure for accurately determining the melting point range of a crystalline organic solid.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting temperature. Note the temperature at which melting is observed. Allow the block to cool significantly.

    • Accurate Measurement: Begin heating again, but at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point. A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate.

    • Record the Range:

      • T₁: The temperature at which the first drop of liquid appears.

      • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. The ranges should agree within 1-2 °C.

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_report 3. Reporting prep1 Grind sample to fine powder prep2 Pack 2-3 mm into capillary tube prep1->prep2 meas1 Insert capillary into apparatus prep2->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Cool and reheat slowly (1-2°C/min) meas2->meas3 meas4 Record T1 (first liquid) and T2 (all liquid) meas3->meas4 rep1 Report range T1 - T2 meas4->rep1 rep2 Perform in triplicate for validation rep1->rep2 pKaLogic Structure Molecular Structure (3-Br, 2,6-di-Cl Benzoic Acid) Effects Inductive Effect (-I) Structure->Effects Halogens are -I groups Stabilization Anion Stabilization Effects->Stabilization Withdraws electron density, stabilizing conjugate base Acidity Increased Acidity Stabilization->Acidity Facilitates proton dissociation pKa Low pKa Value (Predicted ~2.5) Acidity->pKa pKa = -log(Ka)

Sources

An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

3-Bromo-2,6-dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategically positioned halogen substituents and carboxylic acid functional group provide a versatile scaffold for a variety of chemical transformations, making it an invaluable tool for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of its synthesis, characterization, key applications with a focus on targeted protein degradation, and essential safety and handling protocols.

Core Molecular Attributes

AttributeValueSource
IUPAC Name This compound[1]
CAS Number 80257-12-1[1]
Molecular Formula C₇H₃BrCl₂O₂[1]
Molecular Weight 269.91 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Br[1]
Appearance White to off-white solid[3]

Synthesis and Mechanism: A Strategic Halogenation Approach

The synthesis of this compound typically involves the electrophilic halogenation of a substituted benzoic acid precursor. A plausible and industrially relevant approach is the chlorination of a bromobenzoic acid derivative, a method suggested by related patent literature.[4]

A likely synthetic pathway commences with the bromination of benzoic acid to yield 2-bromobenzoic acid. This intermediate is then subjected to a directed chlorination reaction. The presence of the electron-withdrawing carboxylic acid and bromine substituents on the aromatic ring dictates the regioselectivity of the subsequent chlorination steps.

Synthesis_Mechanism

Mechanistic Insights:

The key to this synthesis is the controlled electrophilic aromatic substitution. In the final dichlorination step, the deactivating, ortho-, para-directing bromine atom and the meta-directing carboxylic acid group guide the incoming chlorine atoms to the 2 and 6 positions. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in the presence of a strong acid like concentrated sulfuric acid, is crucial for activating the chlorine molecule to generate a potent electrophile for the reaction to proceed efficiently.[4]

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous transformations described in the literature.[4] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is essential for maximizing yield and purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a gas inlet tube, charge 2-bromobenzoic acid and concentrated sulfuric acid.

  • Catalyst Addition: Carefully add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride) to the stirred mixture.

  • Chlorination: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C). Bubble chlorine gas through the mixture at a controlled rate.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization: A Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two vicinal protons on the benzene ring. These would likely appear as doublets due to mutual coupling. The carboxylic acid proton will be observed as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal. The six aromatic carbons will have chemical shifts influenced by the attached halogen and carboxylic acid groups. The carbon atoms directly bonded to the chlorine and bromine atoms will show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-Cl and C-Br stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and halogen atoms.

Applications in Drug Development: A Focus on Targeted Protein Degradation

This compound is a valuable building block in medicinal chemistry.[3] Its utility is particularly pronounced in the rapidly evolving field of Targeted Protein Degradation (TPD) , specifically in the design and synthesis of PROteolysis TArgeting Chimeras (PROTACs) .

PROTAC_Mechanism

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[5] They consist of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a "linker" that connects the two.

The rigid, substituted aromatic core of this compound makes it an excellent starting point for the synthesis of the linker component of PROTACs. The carboxylic acid group provides a convenient handle for chemical modification and attachment to the warhead or the E3 ligase ligand. The halogen atoms can be exploited for further functionalization through cross-coupling reactions, allowing for the precise tuning of the linker's length, rigidity, and vector, which are critical for the efficacy of the resulting PROTAC.[6]

Safety and Handling: A Prudent Approach

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of innovation in modern drug discovery and development. Its unique structural features provide a robust platform for the synthesis of novel therapeutics, most notably in the exciting field of targeted protein degradation. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and scientists aiming to leverage its full potential in the creation of next-generation medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-.
  • Scott, D. E., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 10(10), 1687-1703.
  • National Center for Biotechnology Information. (n.d.). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dichlorobenzoic acid (CAS No: 80257-12-1) is a halogenated aromatic carboxylic acid that serves as a critical building block in the field of organic synthesis.[1] Its unique substitution pattern makes it a valuable intermediate for developing complex molecules, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[1] Given its utility and reactive nature, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for professionals handling this compound.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth operational framework for the safe handling, storage, and emergency management of this compound. The protocols herein are designed to be self-validating systems, integrating causality and authoritative standards to ensure the highest level of laboratory safety.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance, primarily posing risks of acute toxicity, irritation, and organ-specific effects.[2][3][4]

The primary hazards are visually summarized by the GHS pictograms and their corresponding statements. The "Warning" signal word is used for this compound.[2][3][4]

GHS_Hazards cluster_chemical This compound cluster_hazards GHS Hazard Profile cluster_pictogram GHS Pictogram chem CAS: 80257-12-1 H302 H302 Harmful if swallowed chem->H302 H315 H315 Causes skin irritation chem->H315 H319 H319 Causes serious eye irritation chem->H319 H335 H335 May cause respiratory irritation chem->H335 pictogram Exclamation Mark H302->pictogram H315->pictogram H319->pictogram H335->pictogram

Caption: GHS Hazard Profile for this compound.

Table 1: GHS Hazard and Precautionary Statements

Classification Code Statement
Hazard Statements H302 Harmful if swallowed.[2][3][4]
H315 Causes skin irritation.[2][3][4]
H319 Causes serious eye irritation.[2][3][4]
H335 May cause respiratory irritation.[2][3][4]
Precautionary Statements P261 Avoid breathing dust.[4][5]
P264 Wash skin thoroughly after handling.[3][4]
P270 Do not eat, drink or smoke when using this product.[3][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[4][5]

| | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4][5] |

Section 2: Core Physicochemical and Stability Data

Understanding the fundamental properties of a chemical is the first step in designing safe handling procedures. This compound is a solid at room temperature and is stable under recommended storage conditions.[4][6]

Table 2: Key Physicochemical Properties and Identifiers

Property Value Source
CAS Number 80257-12-1 [1][7][8]
Molecular Formula C₇H₃BrCl₂O₂ [1][3][7][8]
Molecular Weight 269.91 g/mol [1][3][8]
Appearance White to off-white solid [1][3]
Chemical Stability Stable under normal conditions and at room temperature.[4][6][9]
Incompatible Materials Strong oxidizing agents.[10][11][12]

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), hydrogen chloride gas, and hydrogen bromide gas.[4][6] | |

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks. The primary strategy for handling this compound is to minimize exposure through engineering controls and supplement this with appropriate Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Most Effective Applied Control) - Chemical Fume Hood - Local Exhaust Ventilation Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training PPE Personal Protective Equipment (PPE) (Essential Final Barrier) - Goggles, Gloves, Lab Coat

Caption: Hierarchy of controls adapted for laboratory use of a hazardous solid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or with local exhaust ventilation.[13] This is critical to prevent inhalation of airborne dust, which may cause respiratory irritation (H335).[2][4]

  • Safety Stations: Laboratories must be equipped with easily accessible eyewash stations and safety showers.[13] This is mandated by the severe eye irritation hazard (H319) posed by the compound.[2][5]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE does not eliminate the hazard, but it provides a crucial physical barrier. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale and Standards
Eye/Face Chemical safety goggles. Required to prevent eye contact and serious irritation (H319).[2] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][9]
Hand Chemically resistant gloves (e.g., Nitrile). Required to prevent skin contact and irritation (H315).[2] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[14]
Body Laboratory coat. Standard practice to protect skin and clothing from contamination.[6]

| Respiratory | Not required under normal use with proper engineering controls. | If engineering controls fail or for large-scale operations, a NIOSH/MSHA-approved respirator may be necessary.[5][14] |

Section 4: Standard Operating Procedures for Safe Handling & Storage

Handling Protocol: Minimizing Dust Exposure
  • Preparation: Before handling, confirm the fume hood is operational and the work area is clear. Ensure an appropriate hazardous waste container is available. Don all required PPE as specified in Table 3.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or glassine paper within the fume hood to contain any spilled powder.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Post-Handling: Tightly reseal the container immediately after use.

  • Decontamination: Wipe down the spatula and work surface with a damp cloth (if compatible with the solvent to be used) or an appropriate cleaning agent. Dispose of contaminated wipes and weigh boats in the designated solid hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4]

Storage Protocol: Ensuring Chemical Stability
  • Conditions: Store the compound in a cool, dry, and well-ventilated area.[5][13][14] The container should be kept tightly closed to prevent moisture ingress and contamination.[4][5]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[11][13]

  • Security: For accountability and safety, it is advisable to store the container in a locked cabinet or a controlled-access area.[4][15]

Section 5: Emergency Response Protocols

A swift and correct response to an exposure or spill is critical to mitigating harm.

First Aid Measures

Table 4: Exposure and First Aid Response

Exposure Route First Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][10][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[4][5][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][5][16]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately for treatment advice.[3][4][17] |

Accidental Release (Spill) Protocol

A small spill of solid this compound should be managed with the following systematic approach.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Restrict Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Prevent Spread (Cover with absorbent pads if necessary) ppe->contain cleanup Clean Up Spill - Gently sweep or vacuum solid - AVOID CREATING DUST contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (Place all materials in sealed hazardous waste container) decontaminate->dispose end Response Complete dispose->end

Caption: Workflow for responding to a solid chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain: Do not use water. Gently cover the spill with a dry, inert material if necessary to prevent it from becoming airborne.

  • Collect: Carefully sweep the solid material into a dustpan. Alternatively, use a vacuum cleaner equipped with a HEPA filter. Avoid any action that generates dust.

  • Dispose: Place the collected material and all contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[4][16]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Section 6: Toxicological Profile

The toxicological profile is derived from its GHS classification.

  • Acute Oral Toxicity: Classified as "Harmful if swallowed" (Category 4), indicating that ingestion of a relatively small quantity may cause adverse health effects.[2][16]

  • Skin and Eye Irritation: The compound is a confirmed skin and eye irritant (Category 2).[2][4] Direct contact can cause redness, inflammation, and pain. Eye contact is particularly dangerous and can lead to serious damage.

  • Respiratory Irritation: As a Category 3 specific target organ toxicant, inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.[2][4]

  • Carcinogenicity/Mutagenicity: There is no data available in the provided sources to suggest that the compound is a carcinogen or mutagen.[6][12]

Section 7: Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Disposal Protocol: Dispose of contents and the container in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.[3][4][5] Do not allow the chemical to enter drains or the environment.[4][16]

References

  • 3-bromo-2, 6-dichlorobenzoic acid, min 97%, 500 mg. Source: Biosynth.
  • This compound - MySkinRecipes. Source: MySkinRecipes.
  • This compound | C7H3BrCl2O2 | CID 15095165 - PubChem.
  • Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 - ChemicalBook. Source: ChemicalBook.
  • Specifications of this compound. Source: Capot Chemical Co., Ltd.
  • This compound - Sigma-Aldrich. Source: Merck (Sigma-Aldrich).
  • 3-BROMO-2-CHLOROBENZOIC ACID - Safety Data Sheet - ChemicalBook. Source: ChemicalBook.
  • SAFETY DATA SHEET (for 2,4-Dichlorobenzoic acid, similar profile). Source: Merck (Aldrich).
  • SAFETY DATA SHEET (for 2,6-Dichlorobenzoic acid, similar profile). Source: Thermo Fisher Scientific.
  • SAFETY DATA SHEET (General). Source: Fisher Scientific.
  • SAFETY DATA SHEET (for 4-Bromo-2-chlorobenzoic acid, similar profile). Source: Thermo Fisher Scientific.
  • SAFETY DATA SHEETS (for 2,6-Dichlorobenzoic acid, similar profile). Source: Smolecule.
  • SAFETY DATA SHEET (for 2-Bromobenzoic acid, similar profile). Source: Fisher Scientific.
  • SAFETY DATA SHEET (for 3-Bromobenzoic acid, similar profile). Source: Fisher Scientific.
  • SAFETY DATA SHEET (for 2-Bromo-5-chlorobenzoic acid, similar profile). Source: Fisher Scientific.
  • 3-Bromobenzoic acid SDS, 585-76-2 Safety D
  • 3-(3,5-dichlorophenyl)benzoic acid safety and handling precautions - Benchchem. Source: BenchChem.
  • SAFETY DATA SHEET (for 3,4-Dichlorobenzoic acid, similar profile). Source: Thermo Fisher Scientific.

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A Technical Guide to the Predicted Spectral Characteristics of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

  • Molecular Formula: C₇H₃BrCl₂O₂[2]

  • Molecular Weight: 269.91 g/mol [3]

  • CAS Number: 80257-12-1[2]

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
268, 270, 272Molecular Ion (M⁺) Cluster
251, 253, 255[M-OH]⁺
223, 225, 227[M-COOH]⁺
144, 146[C₆H₂Cl₂]⁺

Interpretation:

Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z 268, 270, and 272. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH), which will also result in isotopic clusters.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion

This guide provides a detailed theoretical framework for the spectral analysis of 3-Bromo-2,6-dichlorobenzoic acid. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for scientists and researchers working with this compound. The distinctive features predicted in each spectrum, particularly the isotopic patterns in the mass spectrum and the simple aromatic region in the ¹H NMR, should allow for its unambiguous identification and characterization.

References

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3-Bromo-2,6-dichlorobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2,6-dichlorobenzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties and the fundamental principle of "like dissolves like".[1][2] We delve into the molecular structure to explain expected solubility behaviors across a spectrum of common organic solvents. Furthermore, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from organic synthesis to formulation development.[3]

Physicochemical Characterization of this compound

Understanding the inherent properties of a molecule is paramount to predicting its solubility. This compound is a halogenated aromatic carboxylic acid. Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80257-12-1[4][5]
Molecular Formula C₇H₃BrCl₂O₂[3][4][5]
Molecular Weight 269.90 g/mol [3][4]
Appearance White to Off-White Solid[3]
XLogP3-AA (Predicted) 3.4[4]
Hydrogen Bond Donor Count 1[4]

The molecule's structure features a polar carboxylic acid group (-COOH), which can act as a hydrogen bond donor, and a large, nonpolar aromatic ring heavily substituted with halogens (two chlorine atoms and one bromine atom). This dual nature is the primary determinant of its solubility profile. The predicted XLogP3-AA value of 3.4 indicates a significant lipophilic character, suggesting a preference for non-aqueous environments.[4]

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" governs solubility, meaning substances with similar polarities are more likely to be soluble in one another.[1][2] By dissecting the structure of this compound, we can predict its behavior in different solvent classes.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large, nonpolar, and lipophilic halogenated aromatic ring, the compound is expected to have low to negligible solubility in these solvents. The polar carboxylic acid group is energetically unfavorable in a nonpolar environment.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C=O bonds. While they cannot donate hydrogen bonds, they can accept them, interacting favorably with the carboxylic acid proton. Therefore, this compound is predicted to exhibit good solubility in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact with the carboxylic acid group. However, the large nonpolar portion of the molecule will limit its solubility compared to more polar aprotic solvents. Solubility is expected to be moderate and will likely decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol).

  • Aqueous Solutions: The compound is expected to be poorly soluble in neutral water due to its significant lipophilic character. However, as a carboxylic acid, its solubility is highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH, 5% NaHCO₃), it will be deprotonated to form the corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[1][6][7] This property is crucial for extraction and purification processes.

Standardized Protocol for Experimental Solubility Determination

To obtain precise, quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8]

Required Materials & Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_process Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A 1. Add excess solid to a vial B 2. Add a known volume of solvent A->B  Precisely weighed C 3. Seal vial and place in temperature-controlled shaker B->C D 4. Agitate for 24-48 hours to reach equilibrium C->D E 5. Allow solid to settle D->E F 6. Withdraw supernatant E->F G 7. Filter through 0.22 µm syringe filter F->G H 8. Dilute sample accurately G->H I 9. Analyze via HPLC/UV-Vis H->I J 10. Determine concentration from calibration curve I->J K 11. Calculate solubility (e.g., in mg/mL) J->K

Sources

3-Bromo-2,6-dichlorobenzoic acid theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 3-Bromo-2,6-dichlorobenzoic Acid

This guide provides a detailed examination of the theoretical and computed properties of this compound, a key halogenated intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes data from established chemical databases and computational models to offer insights into the molecule's behavior, reactivity, and potential applications.

Introduction and Strategic Importance

This compound (CAS No: 80257-12-1) is a polysubstituted aromatic carboxylic acid. Halogenated benzoic acids are fundamental building blocks in modern organic synthesis.[1] The specific arrangement of two chlorine atoms and one bromine atom on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable precursor for complex molecular architectures. Its primary utility lies in serving as an intermediate for the synthesis of pharmaceuticals and agrochemicals, where the halogen atoms can be further functionalized through cross-coupling reactions or act as modulators of a molecule's physicochemical properties.[2] The introduction of halogens can significantly enhance the drug-like properties of a molecule, influencing factors such as binding affinity, metabolic stability, and membrane permeability.[3][4]

Core Physicochemical and Identification Properties

A compound's fundamental properties are the bedrock of its application. The identity and key physical characteristics of this compound are summarized below. These data are compiled from various chemical suppliers and databases, providing a baseline for experimental design.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 80257-12-1[5][6][7][8]
Molecular Formula C₇H₃BrCl₂O₂[2][5][6][7]
Molecular Weight 269.91 g/mol [2][6][7][8]
Appearance White to Off-White Solid[2][9]
Purity Typically ≥97%[6][7]
Storage Room Temperature, in a dry, sealed place[2][6][9][10]

Molecular Structure and Representation

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The diagram below illustrates the 2D structure of this compound, highlighting the ortho- and meta-substitution pattern.

Caption: 2D Structure of this compound.

Computational & Theoretical Properties for Drug Discovery

Computational descriptors are essential for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and its potential as a drug candidate. These values help assess properties like oral bioavailability and membrane permeability.

Computed PropertyValueSignificance in Drug DiscoverySource
XLogP3 3.4Measures lipophilicity; affects absorption and distribution.[5]
Topological Polar Surface Area 37.3 ŲPredicts drug transport properties, including blood-brain barrier penetration.[5]
Hydrogen Bond Donor Count 1The -OH group of the carboxylic acid can donate a hydrogen bond.[5]
Hydrogen Bond Acceptor Count 2The two oxygen atoms of the carboxylic acid can accept hydrogen bonds.[5]
Rotatable Bond Count 1Indicates molecular flexibility.[5]
Monoisotopic Mass 267.86935 DaPrecise mass used in high-resolution mass spectrometry.[5]

These properties suggest that this compound aligns with general parameters for drug-like molecules, making it a suitable scaffold for further chemical exploration.

Theoretical Spectroscopic Profile

While experimental data provides definitive characterization, a theoretical understanding of the expected spectroscopic signatures is crucial for structure confirmation and analysis.

  • ¹H NMR Spectroscopy : The aromatic region is expected to show two signals corresponding to the two protons on the benzene ring. Due to the strong electron-withdrawing effects of the halogens and the carboxylic acid group, these signals would appear downfield. They would likely present as a doublet and a triplet or a more complex pattern due to coupling.

  • ¹³C NMR Spectroscopy : Seven distinct signals are predicted, one for each carbon atom in the unique electronic environment. The carboxylic acid carbon (C=O) will be the most downfield signal. The carbons bonded to the electronegative halogens (C-Br, C-Cl) will also be significantly shifted downfield compared to the C-H carbons.

  • Infrared (IR) Spectroscopy : Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700 cm⁻¹), C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry : The mass spectrum will exhibit a complex and highly characteristic isotopic cluster for the molecular ion. This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1). The presence of one bromine and two chlorine atoms will result in a predictable pattern of peaks (M, M+2, M+4, M+6), which is a definitive indicator of the compound's elemental composition.

Reactivity and Synthetic Utility

The theoretical reactivity of this compound is governed by the electronic properties of its substituents.

Reactivity_Profile Molecule This compound Substituents Substituents: -COOH -Cl (x2) -Br Molecule->Substituents possesses Effects Electronic Effects: - Strong -I (inductive) effect - Strong deactivation of the ring Substituents->Effects exert Reactivity Predicted Reactivity Effects->Reactivity leads to App1 Functionalization of -COOH group (Esterification, Amidation) Reactivity->App1 enables App2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at C-Br or C-Cl sites Reactivity->App2 enables App3 Building Block for: - Pharmaceuticals - Agrochemicals - PROTACs App1->App3 App2->App3

Caption: Logical workflow of the compound's synthetic utility.

  • Ring Electronics : All substituents (–COOH, –Cl, –Br) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.

  • Carboxylic Acid Group : This group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for molecular elaboration.

  • Halogen Atoms : The C-Br and C-Cl bonds are sites for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for building molecular complexity.[1] The differential reactivity of C-Br versus C-Cl bonds can potentially allow for selective functionalization.

  • Building Block Potential : Due to these features, the molecule is classified as a "Protein Degrader Building Block," indicating its utility in constructing complex molecules like PROTACs (Proteolysis Targeting Chimeras), which are a frontier in drug discovery.[6]

Safety and Hazard Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[5][9]

    • H315: Causes skin irritation.[5][9]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[5][9]

Recommended Handling Protocol (Self-Validating System)

To ensure laboratory safety, a self-validating protocol must be followed. This means incorporating engineering controls, personal protective equipment, and procedural checks at every step.

  • Engineering Controls : All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[12][13]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Body Protection : Wear a flame-retardant lab coat. For larger quantities, consider additional protective clothing.

  • Procedural Checks :

    • Before starting, review the Material Safety Data Sheet (MSDS).[2]

    • Avoid creating dust when handling the solid.

    • Do not eat, drink, or smoke in the work area.[9][11]

    • After handling, wash hands and any exposed skin thoroughly.[9][11]

  • Disposal : Dispose of waste in a designated, approved hazardous waste container according to local, state, and federal regulations.[11]

By adhering to this comprehensive protocol, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

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Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Hazards and Handling of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromo-2,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its trifunctional nature—featuring bromine, chlorine, and carboxylic acid moieties—offers multiple reaction sites for molecular elaboration. However, this reactivity profile also necessitates a thorough understanding of its associated hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for this compound, designed for the laboratory professional engaged in research and development. We will move beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a culture of informed and proactive safety.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.

This compound is a white to off-white solid at room temperature.[2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 80257-12-1[3][4]
Molecular Formula C₇H₃BrCl₂O₂[1][3][4]
Molecular Weight 269.91 g/mol [3][4][5]
Appearance White to off-white solid/powder[2][6]
Melting Point 154.00 - 156.00 °C / 309.2 - 312.8 °F[6]
Solubility Insoluble in water; Soluble in organic solvents[7][8]
Storage Store at room temperature in a dry, cool, well-ventilated place[1][2][9]

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazard statements.[2][3] Understanding these is not a matter of rote memorization but of appreciating the potential physiological response upon exposure.

  • H302: Harmful if swallowed. [2][3]

    • Expert Insight: This classification indicates acute oral toxicity. Ingestion can lead to systemic effects. The carboxylic acid functionality can cause irritation to the gastrointestinal tract.

  • H315: Causes skin irritation. [2][3]

    • Expert Insight: As a corrosive solid, direct contact with skin can disrupt the epidermal layer, leading to redness, itching, and inflammation.[10][11] The acidic nature of the compound exacerbates this effect.

  • H319: Causes serious eye irritation. [2][3]

    • Expert Insight: The eyes are exceptionally vulnerable to acidic and particulate matter.[10] Exposure can cause significant pain, redness, and potential damage to the cornea. This is a primary reason why appropriate eye protection is non-negotiable.

  • H335: May cause respiratory irritation. [3][12][13]

    • Expert Insight: Dust from the solid compound can be easily aerosolized during handling (e.g., weighing, transferring).[10] Inhalation of these fine particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[14]

Hierarchy of Controls

A systematic approach to mitigating these hazards involves the hierarchy of controls. This framework prioritizes the most effective safety measures.

Caption: Hierarchy of controls for managing chemical hazards.

Standard Operating Procedure: Safe Handling and Use

Adherence to a detailed Standard Operating Procedure (SOP) is critical for minimizing exposure and preventing incidents. The following protocols are based on established best practices for handling corrosive and irritating solid compounds.[15][16]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.[11][17]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][15]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection for incidental contact.[18] Gloves must be inspected for tears or holes before each use and removed promptly if contaminated.[13]

  • Body Protection: A standard laboratory coat is required.[15] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[16]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[19]

Engineering Controls
  • Ventilation: All manipulations of this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[10][15] This is the primary method for preventing respiratory exposure.

Experimental Workflow: Weighing and Dissolving

The following workflow outlines the critical steps and the rationale behind them for a common laboratory task.

Caption: Step-by-step workflow for safely handling solid this compound.

Causality Behind Key Steps:

  • Step 4 (Weigh in Hood): Directly addresses the H335 (respiratory irritation) hazard by containing any generated dust.[10][15]

  • Step 6 (Add Solid to Solvent Slowly): While not strongly exothermic, dissolving acidic solids can generate heat.[10][20] Slow addition with stirring ensures controlled dissolution and prevents splashing.

Storage and Incompatibility

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area.[6][14] Keep containers tightly closed to prevent absorption of moisture.[21]

  • Segregation: Chemical segregation is a critical, non-negotiable safety rule. Store this compound away from:

    • Bases (e.g., sodium hydroxide): A vigorous, exothermic acid-base neutralization reaction can occur.[20][22]

    • Strong Oxidizing Agents (e.g., peroxides, nitrates): Contact can lead to potentially violent reactions and increase the risk of fire.[22]

    • Reactive Metals (e.g., sodium, potassium, magnesium): Acids can react with these metals to produce flammable hydrogen gas.[22]

Emergency Procedures: A Validated Response Plan

In the event of an incident, a calm, trained response is paramount. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[18][20]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing.[18][23] Flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[6][24]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][9][21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[8][9]

Spill Response

The response to a spill depends on its scale.[25][26]

Caption: Decision tree for responding to a chemical spill.

Key Spill Cleanup Principles:

  • Neutralization: For acid spills, using a weak base like sodium bicarbonate or sodium carbonate is recommended to neutralize the hazard before cleanup.[25][27]

  • Containment: For liquid spills, dikes should be built around the spill to prevent it from spreading.[18][23] For solids, care should be taken not to create airborne dust during cleanup.[13][23]

  • Waste Disposal: All materials used for cleanup, including absorbents and PPE, are considered hazardous waste and must be disposed of in a properly labeled, sealed container.[18][27]

Waste Disposal

All waste containing this compound, including surplus reagent, reaction residues, and contaminated materials, must be treated as hazardous waste.[6][21]

  • Collect waste in a clearly labeled, compatible, and sealed container.[13]

  • Do not mix with incompatible waste streams (e.g., bases, oxidizers).

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, following all local, state, and federal regulations.[13][21]

Conclusion

This compound is a potent synthetic building block, but its utility is matched by its potential hazards. A thorough understanding of its irritant and toxic properties is not a barrier to its use but a prerequisite for its safe and effective application. By integrating the principles of the hierarchy of controls, adhering to rigorous handling protocols, and preparing for emergency scenarios, researchers can confidently and safely leverage this compound to advance their scientific and drug development objectives. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

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A Technical Guide to Understanding and Managing the Solid Appearance of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-2,6-dichlorobenzoic acid is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] The expected appearance of this compound in its pure form is a white crystalline solid. However, batches frequently present as off-white, yellow, or even tan, signaling the presence of impurities that can have significant downstream consequences in multi-step syntheses. This technical guide provides an in-depth analysis of the factors influencing the solid-state appearance of this compound. We will explore the relationship between synthesis, impurity profiles, purification strategies, and analytical validation, offering field-proven insights and robust protocols for researchers, chemists, and quality control professionals.

The Chemistry of Color in Halogenated Benzoic Acids

The intrinsic color of a pure organic molecule is determined by its electronic structure. Most simple, small organic molecules, like this compound, lack extensive conjugated π-systems.[2] Consequently, the energy required to promote an electron from a filled orbital to an unfilled one is high, corresponding to the absorption of high-energy UV photons, which are invisible to the human eye.[2][3] When such a compound appears as a crystalline powder, the scattering of ambient light across its many facets results in a white appearance.[3][4]

An off-white or yellowish hue is therefore not an intrinsic property of the molecule but an extrinsic one, indicating the presence of impurities.[2] These impurities typically possess more extensive conjugation or specific chromophores that absorb light in the violet/blue end of the visible spectrum, causing the reflected light to appear yellow or brown.[2] Even trace amounts of highly colored byproducts can significantly impact the appearance of the bulk material.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number80257-12-1[5][6]
Molecular FormulaC₇H₃BrCl₂O₂[1][5]
Molecular Weight269.91 g/mol [1][7]
AppearanceWhite to Off-White Solid[1]
StorageRoom temperature, in a dry, sealed environment[1][8]

Synthetic Origins of Color Impurities

The appearance of the final product is inextricably linked to its synthetic route and subsequent workup. A common synthetic approach involves the electrophilic halogenation of a dichlorobenzoic acid precursor.

Potential Impurity Sources during Synthesis:
  • Over-bromination: Formation of di-bromo species can sometimes lead to colored byproducts, especially under harsh reaction conditions.

  • Incomplete Reaction: Residual starting materials or intermediates may degrade or react during workup to form colored compounds.

  • Side Reactions: Electrophilic aromatic substitution reactions can be complex. Minor positional isomers may be formed, which, while structurally similar, could have different degradation pathways.

  • Oxidative Degradation: Exposure of the reaction mixture or the isolated product to air and heat can lead to the formation of highly conjugated, high-molecular-weight polymeric impurities, which are often brown or yellow.[9][10]

  • Metal Contaminants: If metal catalysts (e.g., iron filings for bromination) are used, trace metal complexes can impart color.[9]

A generalized workflow for synthesizing and purifying halogenated benzoic acids is shown below. Each transition point represents a risk for impurity introduction or formation.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation S1 Starting Material (e.g., 2,6-Dichlorobenzoic Acid) S2 Halogenation Reaction (Br₂, Catalyst) S1->S2 Reagents P1 Crude Product (Off-White Solid) S3 Reaction Quench & Workup S2->S3 Crude Mixture S3->P1 Precipitation P2 Recrystallization (Solvent Selection is Key) P1->P2 P3 Filtration & Washing (Remove Soluble Impurities) P2->P3 P4 Drying (Under Vacuum) P3->P4 F1 Pure Product (White Solid) P4->F1 Final Product

Figure 1: Generalized workflow from synthesis to pure product.

Purification Strategy: Achieving a Pure White Solid

For an off-white batch of this compound, recrystallization is the most effective and scalable purification technique. The success of this method hinges on selecting an appropriate solvent system.

Rationale for Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures but low solubility at room temperature or below.[11] Conversely, the colored impurities should either be sparingly soluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).[12][13] For benzoic acids, mixtures of water with organic solvents like ethanol, methanol, or acetone are often effective.[14][15]

Self-Validating Recrystallization Protocol

This protocol is designed to systematically purify the compound while confirming the efficacy of the purification.

Objective: To purify off-white this compound to a pure, white crystalline solid.

Materials:

  • Crude off-white this compound

  • Solvent system (e.g., Ethanol/Water)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks, Buchner funnel, filter paper

  • Heating mantle or hot plate

Procedure:

  • Solvent Screening (Microscale): In a test tube, dissolve ~50 mg of the crude solid in a minimal amount of a hot solvent (e.g., ethanol). Add hot water dropwise until the solution becomes slightly cloudy (saturation point). Re-heat to clarify. This establishes the approximate solvent ratio.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the primary solvent (e.g., ethanol) and heat gently while stirring until the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Causality Insight): If the hot solution is still colored, it indicates the presence of soluble, colored impurities. Remove the flask from the heat and add a small amount (1-2% w/w) of activated carbon.[9] The high surface area of activated carbon adsorbs large, flat, conjugated molecules responsible for color.

  • Hot Filtration: Bring the solution back to a boil briefly. Perform a hot filtration using a pre-heated funnel to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as the crystal lattice selectively incorporates the target molecule, excluding impurities.[13] Once at room temperature, place the flask in an ice bath to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[14] Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: The success of the purification is validated by comparing the appearance, melting point, and chromatographic purity of the product before and after the procedure.

Analytical Characterization and Purity Verification

Characterization is not merely for identification; it is a diagnostic tool to assess purity and understand the nature of any discoloration.

Melting Point Analysis

A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[14][16] This is a rapid and effective first-pass indicator of purity.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Table 2: Example HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic carboxylic acids.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified water suppresses the ionization of the carboxylic acid, leading to sharper peaks.
Gradient 50% B to 95% B over 15 minutesA gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 220 nm and 254 nmThe benzene ring provides strong UV absorbance. Monitoring at multiple wavelengths can help detect impurities that may have different absorbance maxima.
Injection Vol. 10 µLA small volume prevents column overloading.

A pure sample should show a single major peak. The presence of an off-white color will almost certainly correspond to the appearance of small secondary peaks in the chromatogram.

Spectroscopic Confirmation
  • NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure. While minor impurities may not be visible in ¹H NMR, careful integration and examination of the baseline are crucial.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).[14]

Troubleshooting Guide

This decision tree provides a logical workflow for a researcher encountering an off-white batch of this compound.

Figure 2: Troubleshooting decision tree for an off-white product.

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Methodological & Application

The Strategic Utility of 3-Bromo-2,6-dichlorobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Scaffold

In the landscape of pharmaceutical research and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and synthesis of novel therapeutic agents. 3-Bromo-2,6-dichlorobenzoic acid, a highly functionalized aromatic carboxylic acid, has emerged as a scaffold of significant interest. Its unique substitution pattern, featuring three halogen atoms and a carboxylic acid moiety, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and an analysis of the underlying chemical principles that render it a valuable tool for drug development professionals.

The strategic placement of bromine and chlorine atoms on the benzoic acid core imparts distinct reactivity profiles, enabling selective functionalization through various cross-coupling reactions. The carboxylic acid group serves as a convenient handle for amide bond formation, esterification, or further derivatization. This trifecta of reactive sites makes this compound a key intermediate in the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and a variety of kinase inhibitors.[1][2] This document will primarily focus on its application in the synthesis of a precursor to the widely-used NSAID, Diclofenac, and discuss its broader potential in the development of targeted cancer therapies.

Core Application: Synthesis of a Key Diclofenac Precursor

One of the most notable applications of this compound is in the synthesis of 2-(2,6-dichloro-3-bromophenylamino)phenylacetic acid, a direct precursor to a brominated analog of Diclofenac. The synthesis leverages the Ullmann condensation, a cornerstone of C-N bond formation in aromatic systems.

Causality Behind Experimental Choices

The choice of the Ullmann condensation is dictated by the need to form a diarylamine linkage, which is the central structural motif of Diclofenac. The reaction couples an aryl halide with an amine in the presence of a copper catalyst. In this specific application, the bromine atom at the 3-position of this compound is the target for the Ullmann coupling, being more reactive than the chlorine atoms under typical Ullmann conditions. The use of a base is crucial to deprotonate the amine and the carboxylic acid, facilitating the catalytic cycle.

Experimental Workflow: Ullmann Condensation

The following diagram illustrates the workflow for the synthesis of the Diclofenac precursor.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine this compound, 2-aminophenylacetic acid, and K2CO3 in DMF B 2. Add CuI and 8-hydroxyquinoline A->B Reagents C 3. Heat the mixture under N2 atmosphere (e.g., 120-140 °C) B->C Initiate Reaction D 4. Monitor reaction progress by TLC C->D In-process control E 5. Cool, dilute with water, and acidify with HCl D->E Reaction complete F 6. Extract with ethyl acetate E->F G 7. Wash organic layer, dry, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the Ullmann Condensation.

Detailed Protocol: Synthesis of 2-(2,6-dichloro-3-bromophenylamino)phenylacetic acid

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenylacetic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 8-Hydroxyquinoline (0.2 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 2-aminophenylacetic acid, and potassium carbonate.

  • Add DMF to the flask to dissolve the reactants.

  • Add copper(I) iodide and 8-hydroxyquinoline to the reaction mixture.

  • Flush the flask with nitrogen gas and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Parameter Expected Outcome
Yield 60-75%
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid

Broader Applications: A Scaffold for Kinase Inhibitor Synthesis

The highly decorated aromatic ring of this compound also makes it an attractive starting point for the synthesis of protein kinase inhibitors.[3][4] Kinase inhibitors are a major class of targeted cancer therapies, and their structures often feature a substituted aromatic core that binds to the ATP-binding pocket of the kinase.

Strategic Functionalization for Kinase Inhibition

The bromine and chlorine atoms on the this compound scaffold can be sequentially and selectively replaced or modified using a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of diverse chemical functionalities at specific positions, which is crucial for achieving high potency and selectivity for the target kinase. The carboxylic acid group can be converted to an amide, which can form key hydrogen bond interactions within the kinase active site.

Conceptual Synthetic Pathway for a Kinase Inhibitor Scaffold

The following diagram illustrates a conceptual pathway for the diversification of the this compound scaffold for the synthesis of a library of potential kinase inhibitors.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diversification via Cross-Coupling A This compound B Amine, Coupling Agent A->B C N-substituted-3-bromo-2,6-dichlorobenzamide B->C Amidation D Suzuki Coupling (Boronic Acid, Pd catalyst) C->D Functionalization at Br E Sonogashira Coupling (Alkyne, Pd/Cu catalyst) C->E Functionalization at Br F Buchwald-Hartwig Amination (Amine, Pd catalyst) C->F Functionalization at Br G Library of Potential Kinase Inhibitors D->G E->G F->G

Caption: Diversification of the this compound scaffold.

This generalized scheme highlights the modularity of the starting material. By first forming an amide with a diverse set of amines and then performing various cross-coupling reactions at the bromine position, a large library of compounds can be rapidly synthesized for screening against a panel of protein kinases.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceuticals. Its utility is demonstrated in the efficient construction of complex molecules such as Diclofenac precursors and as a foundational scaffold for the development of novel kinase inhibitors. The strategic arrangement of its functional groups allows for a high degree of synthetic flexibility, enabling chemists to explore a wide chemical space in the quest for new and improved medicines. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug development, showcasing the power of this unique halogenated benzoic acid derivative.

References

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  • Al-Ghorbani, M., et al. (2017). Synthesis of new Diclofenac Derivatives. ResearchGate. Available from: [Link]

  • Google Patents. Method for synthesizing diclofenac sodium.
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  • HDH Chemicals. 3-bromo-2, 6-dichlorobenzoic acid, min 97%, 500 mg. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • University of Zurich. (2012). Design and Synthesis of Selective Kinase Inhibitors. Available from: [Link]

  • ResearchGate. The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides as potential antituberculous drugs. Available from: [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]

  • Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]

  • National Institutes of Health. Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors. Available from: [Link]

  • PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

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Application Notes and Protocols: 3-Bromo-2,6-dichlorobenzoic Acid as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1). We explore its utility as a versatile building block in modern organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. The inherent reactivity differences among its three halogen substituents, coupled with the carboxylic acid moiety, make it a highly valuable intermediate for the regioselective construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[1] This guide furnishes detailed experimental protocols, mechanistic insights, and practical considerations to facilitate its effective use in the laboratory.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is primed for selective functionalization, a characteristic that underpins its value in multi-step synthetic campaigns. The bromine atom at the C3 position is significantly more susceptible to oxidative addition in palladium-catalyzed reactions compared to the more sterically hindered and less reactive chlorine atoms at the C2 and C6 positions. This predictable reactivity hierarchy is the cornerstone of its strategic application.

PropertyValue
CAS Number 80257-12-1[2][3]
IUPAC Name This compound
Molecular Formula C₇H₃BrCl₂O₂[1][4][3]
Molecular Weight 269.91 g/mol [1][3]
Appearance White to Off-White Solid[1]
Synonyms 2,6-Dichloro-3-bromobenzoic acid[2][5]

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Laboratory Practices:

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure that safety showers and eyewash stations are readily accessible.[6][7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[8][9]

  • Handling: Avoid creating dust.[6] Do not eat, drink, or smoke in the work area.[6][8] Wash hands thoroughly after handling.[7][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br versus C-Cl bonds allows for selective functionalization at the C3 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[10] For this compound, the reaction proceeds selectively at the C-Br bond, leaving the two C-Cl bonds and the carboxylic acid intact for subsequent transformations.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) complex preferentially inserts into the weaker C-Br bond.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step facilitated by a base.[10][11]

  • Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the Pd(0) catalyst.[11]

Protocol 1: Synthesis of 2,6-dichloro-3-phenylbenzoic acid via Suzuki-Miyaura Coupling

This protocol details a representative coupling with phenylboronic acid. The choice of a moderately strong inorganic base like K₃PO₄ is crucial to activate the boronic acid without promoting unwanted side reactions with the carboxylic acid moiety.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The aqueous phase is essential for the transmetalation step.

  • Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, facilitating its extraction into the organic phase.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 2,6-dichloro-3-phenylbenzoic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Phenylboronic acid - K₃PO₄ catalyst 2. Add Catalyst: - Pd(dppf)Cl₂ reagents->catalyst solvent 3. Add Solvents: - Dioxane / Water catalyst->solvent inert 4. Purge with Ar/N₂ solvent->inert heat Heat (80-100 °C) Monitor by TLC/LC-MS inert->heat Start Reaction quench 5. Cool & Dilute (EtOAc / Water) heat->quench Reaction Complete acidify 6. Acidify (1M HCl) & Extract quench->acidify purify 7. Dry, Concentrate & Purify acidify->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[12] This transformation is fundamental in medicinal chemistry, as the aniline and related N-aryl motifs are prevalent in a vast number of bioactive molecules. The reaction with this compound allows for the regioselective introduction of a nitrogen-based functional group at the C3 position.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[12][13]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong base is required to deprotonate the amine, forming a palladium-amido complex.[14]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.[14] Bulky, electron-rich phosphine ligands are often essential to promote this final, often rate-limiting, step.[14][15]

Protocol 2: Synthesis of 3-Anilino-2,6-dichlorobenzoic acid via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with aniline. A strong, non-nucleophilic base like sodium tert-butoxide is necessary for this transformation. The choice of ligand is critical; a sterically demanding biarylphosphine ligand like XPhos is often effective for such challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOt-Bu to a flame-dried Schlenk tube.

  • Add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to ensure the product is in its carboxylic acid form.

  • Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via column chromatography to afford the target 3-anilino-2,6-dichlorobenzoic acid.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: - this compound - NaOt-Bu - Pd₂(dba)₃ / XPhos solvent 2. Add Anhydrous Toluene reagents->solvent amine 3. Add Aniline solvent->amine heat Seal & Heat (100-110 °C) Monitor by LC-MS amine->heat Start Reaction quench 4. Cool & Quench (aq. NH₄Cl) heat->quench Reaction Complete acidify 5. Acidify (1M HCl) & Extract (EtOAc) quench->acidify purify 6. Dry, Concentrate & Purify acidify->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of complex organic molecules. Its well-defined reactivity profile enables chemists to perform regioselective C-C and C-N bond-forming reactions, which are critical steps in the development of novel pharmaceuticals, agrochemicals, and materials.[1] The protocols and insights provided herein serve as a foundational guide for leveraging this versatile building block to its full potential in research and development settings.

References

  • This compound - MySkinRecipes. (n.d.).
  • This compound | C7H3BrCl2O2 | CID 15095165 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig reaction - chemeurope.com. (n.d.). Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 6, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 6, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Specifications of this compound. (n.d.). Retrieved January 6, 2026, from [Link]

  • CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2 - Google Patents. (n.d.).

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Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polychlorinated Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. Among these, structures derived from 3-Bromo-2,6-dichlorobenzoic acid are of particular interest.[1] The unique substitution pattern of this starting material, featuring a reactive bromine atom flanked by two sterically demanding and electron-withdrawing chlorine atoms, presents both a synthetic challenge and an opportunity to construct sterically hindered biaryl systems. These motifs are often crucial for modulating the pharmacological properties of drug candidates, including metabolic stability and target binding affinity.[2] This document provides a comprehensive guide to navigating the intricacies of the Suzuki-Miyaura coupling reaction with this challenging substrate, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug development.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]

The Catalytic Cycle: A Three-Step Process
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[3][4] For this compound, the high reactivity of the C-Br bond relative to the C-Cl bonds allows for selective oxidative addition at the bromine position.[5] The steric hindrance from the ortho-chlorine atoms can, however, impede this initial step, necessitating the use of specialized, bulky ligands on the palladium catalyst to facilitate the reaction.[8][9]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[7][10] The choice of base is critical and can influence reaction rates and yields.

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Base_in R-B(OH)₂ + Base Base_in->Transmetalation ArylHalide_in Ar-X ArylHalide_in->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Optimization

The success of a Suzuki coupling with a sterically hindered and electron-deficient substrate like this compound hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) sources or precursors that are readily reduced in situ to the active Pd(0) catalyst.[10] The choice often depends on air stability and cost.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)The steric bulk of the two ortho-chlorine atoms necessitates the use of bulky, electron-rich phosphine ligands or NHCs.[8][11][12] These ligands promote the oxidative addition step and stabilize the catalytically active species.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[10][13] The choice can influence the reaction rate and may need to be optimized for specific boronic acids.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[14] The presence of water is crucial for the transmetalation step.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersWhile arylboronic acids are common, their pinacol esters can offer greater stability and are sometimes preferred for challenging couplings.[5]
Reaction Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of the sterically hindered aryl bromide.[13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted benzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl carboxylic acid.[2]

Workflow Visualization

The following diagram outlines the experimental workflow for the Suzuki coupling and subsequent product isolation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ / SPhos - K₃PO₄ inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench (EtOAc/Water) monitor->quench extract Aqueous Extraction (NaHCO₃, Brine) quench->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify Product Pure Biaryl Carboxylic Acid purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or switching to a more active ligand system, such as an N-heterocyclic carbene (NHC) based catalyst.[10] Additionally, ensure the solvent is thoroughly deoxygenated, as oxygen can deactivate the palladium catalyst.

  • Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction. Using a less nucleophilic base, such as K₂CO₃, or switching to a boronic ester may mitigate this issue.[5]

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature if the desired reaction proceeds efficiently.

  • Purification Challenges: The carboxylic acid functionality of the product can lead to streaking on silica gel during chromatography. The addition of a small amount of acetic acid to the eluent can often improve the separation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of sterically encumbered biaryl carboxylic acids. While the substrate presents challenges due to steric hindrance and electronic effects, a rational approach to the selection of catalyst, ligand, base, and solvent system can lead to high yields of the desired products. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully employ this valuable transformation in their synthetic endeavors.

References

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  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. 2009;74(10):3549-3555. Available from: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1998;120(38):9722-9723. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. 2014;50(25):3313-3315. Available from: [Link]

  • ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Available from: [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. 2021;19(32):7049-7053. Available from: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. 2013;52(10):2935-2939. Available from: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. 2005;347(5):609-620. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
  • RSC Publishing. A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. 2013;11(36):6063-6066. Available from: [Link]

  • ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. Catalysts. 2015;5(1):1-3. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008;41(11):1555-1564. Available from: [Link]

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  • YouTube. Suzuki Coupling. Available from: [Link]

  • Semantic Scholar. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. 1999;3(3):184-188. Available from: [Link]

  • Google Patents. RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.
  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2023;13(28):19033-19070. Available from: [Link]

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Application Notes & Protocols: Strategic Derivatization of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-2,6-dichlorobenzoic acid is a pivotal, albeit sterically hindered, building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility is defined by the strategic and selective functionalization of its three key reactive sites: the carboxylic acid, the bromo-substituent, and to a lesser extent, the chloro-substituents. The significant steric hindrance imposed by the two ortho-chloro groups presents a considerable challenge for derivatization at the carboxylic acid, necessitating specialized protocols that deviate from standard methodologies. This guide provides an in-depth analysis of, and detailed protocols for, the primary derivatization pathways, focusing on overcoming these steric challenges and leveraging the electronic properties of the scaffold for advanced molecular design.

Introduction: The Synthetic Challenge and Opportunity

The this compound scaffold is a classic example of a "what you see is what you get" synthetic challenge. The carboxylic acid is electronically deactivated by the halogen substituents and, more critically, sterically shielded by the flanking chlorine atoms. This steric congestion renders standard esterification and amidation conditions sluggish and low-yielding.[2][3][4] Consequently, successful derivatization hinges on two core principles:

  • Activation of the Carboxyl Group: Employing highly reactive intermediates or potent coupling reagents to overcome the steric barrier.

  • Leveraging the Aryl Halides: Utilizing the C-Br bond as a handle for modern cross-coupling reactions to introduce molecular diversity.

This document outlines robust and validated protocols for key transformations, providing researchers with the practical insights needed to efficiently incorporate this versatile scaffold into their synthetic programs.

Diagram: Core Derivatization Pathways

G cluster_0 Carboxylic Acid Derivatization cluster_1 Aryl Bromide Derivatization main This compound ester Ester Derivatives main->ester Esterification (Hindered Protocols) amide Amide Derivatives main->amide Amidation (Specialized Coupling) suzuki Aryl/Vinyl Derivatives (Suzuki Coupling) main->suzuki Pd-Catalyzed C-C Coupling buchwald Aryl-Amine Derivatives (Buchwald-Hartwig) main->buchwald Pd-Catalyzed C-N Coupling

Caption: Key derivatization strategies for this compound.

Derivatization of the Carboxylic Acid Group

The primary hurdle in functionalizing the carboxyl group is overcoming the steric hindrance from the adjacent chlorine atoms.

Protocol 1: Esterification of a Hindered Acid

Standard Fischer esterification conditions (acid catalyst in excess alcohol) are often ineffective.[2] A more robust approach involves forming a highly reactive acylium ion intermediate or using a powerful activating agent. The use of trifluoroacetic anhydride is a proven method for esterifying sterically hindered carboxylic acids.[2][5]

Principle: The carboxylic acid reacts with trifluoroacetic anhydride to form a mixed anhydride. In the presence of a strong acid, this intermediate can lose trifluoroacetate to form a highly electrophilic acylium ion, which is readily attacked by the alcohol, even a sterically bulky one.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol, Ethanol, tert-Butanol)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard workup glassware

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Alcohol: Add the desired anhydrous alcohol (1.5 - 2.0 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered alcohols, gentle heating (40 °C) may be required.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 2: Amide Coupling via Acyl Fluoride Intermediate

For amide bond formation, which is often a key step in drug development, standard peptide coupling reagents can fail with this substrate.[3][6] A highly effective strategy is the in situ formation of an acyl fluoride, which is small and highly reactive, minimizing steric clash during the subsequent aminolysis.[3][6] Reagents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) have proven efficient.[6]

Principle: BTFFH reacts with the carboxylic acid to generate a highly reactive acyl fluoride in situ. This intermediate readily reacts with the amine nucleophile, even sterically demanding or electronically deficient ones, to form the amide bond under relatively mild conditions.[6]

G start Dissolve Acid & Amine in aprotic solvent (DMF) add_base Add Base (e.g., DIPEA) start->add_base add_reagent Add Fluorinating Agent (e.g., BTFFH) add_base->add_reagent reaction Stir at Elevated Temp (e.g., 60-80 °C) Monitor by LC-MS add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: Workflow for amide synthesis via an acyl fluoride intermediate.

Materials:

  • This compound

  • Primary or secondary amine

  • BTFFH or similar fluorinating/coupling reagent (e.g., TFFH)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard reaction and purification glassware

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under nitrogen, dissolve this compound (1.0 eq), the amine (1.1 eq), and BTFFH (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The higher temperature is often necessary to drive the coupling of hindered substrates.[3] Monitor for the disappearance of starting material by LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (to remove DMF) and then brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired amide.

Coupling Reagent Class Examples Activation Intermediate Key Advantage for Hindered Substrates
Carbodiimides DCC, EDC, DIC[7][8]O-AcylisoureaWidely available, but can lead to racemization and side products.
Phosphonium Salts BOP, PyBOP, PyAOP[8]Benzotriazole EsterHigh efficiency, but BOP produces a carcinogenic byproduct.
Uronium/Aminium Salts HBTU, HATU, TBTU[7][8]Benzotriazole EsterVery efficient and fast, reduced racemization. HATU is often the reagent of choice.
Fluorouronium Reagents TFFH, BTFFH[3][6]Acyl FluorideGenerates a small, highly reactive intermediate, ideal for severe steric hindrance.[6]

Derivatization via the Aryl Bromide

The C-Br bond is an excellent functional handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

Protocol 3: Suzuki-Miyaura C-C Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling the aryl bromide with an organoboron species.[9][10]

Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Following a transmetalation step with a boronic acid/ester (activated by a base) and subsequent reductive elimination, a new C-C bond is formed, regenerating the Pd(0) catalyst.[9][11]

Suzuki_Cycle Pd0 Pd(0)L₂ OA [Ar-Pd(II)-Br]L₂ Pd0->OA Oxidative Addition TM [Ar-Pd(II)-R]L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-R TM->Product ArBr Ar-Br ArBr->OA Boronic R-B(OR)₂ Boronic->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound derivative (ester or amide form is recommended to avoid side reactions with the base)

  • Aryl or vinyl boronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand if needed (e.g., SPhos, XPhos for Pd₂(dba)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 6-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the product via column chromatography.

Protocol 4: Buchwald-Hartwig C-N Coupling

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[12][13] This is a cornerstone of medicinal chemistry for accessing aniline derivatives.

Principle: Similar to the Suzuki reaction, the mechanism involves oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.[12][14][15]

Materials:

  • This compound derivative (ester or amide form)

  • Primary or secondary amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos)[16]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox.

  • Reagent Addition: In a reaction vial inside the glovebox, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Substrate Addition: Add the this compound derivative (1.0 eq) and the amine (1.2 eq).

  • Solvent and Sealing: Add the anhydrous, deoxygenated solvent (e.g., Toluene). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Purification: Filter the mixture through Celite, and then perform a standard aqueous workup (extraction, washing, drying). Purify the crude product by silica gel chromatography.

Cross-Coupling Reaction Bond Formed Key Reagents Typical Conditions
Suzuki-Miyaura C(sp²)-C(sp²), C(sp²)-C(sp³)Boronic Acid/Ester, Pd Catalyst, BasePd(PPh₃)₄ or Pd₂(dba)₃/Ligand, K₂CO₃, Dioxane/H₂O, 80-100 °C
Buchwald-Hartwig C(sp²)-NAmine, Pd Catalyst, Ligand, Strong BasePd₂(dba)₃/XPhos, NaOt-Bu, Toluene, 100-110 °C

Conclusion

The derivatization of this compound, while challenging, is readily achievable through the application of modern synthetic methodologies. For modifications at the carboxylic acid, overcoming steric hindrance is paramount, and protocols utilizing highly reactive intermediates such as acyl fluorides offer a reliable path to both esters and amides. For diversification of the aromatic core, the C-Br bond serves as a versatile handle for powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The protocols detailed herein provide a validated and robust framework for researchers to successfully leverage this important synthetic building block in their drug discovery and development programs.

References

  • Bourne, E. J., Stacey, M., Tatlow, J. C., & Tedder, J. M. (1949). Esterification of Hindered Carboxylic Acids. Journal of the Chemical Society, 2976.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • PrepChem. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemeurope.com. Buchwald-Hartwig reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Newman, M. S. (1956). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 21(8), 931-931. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2015). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Google Patents. (2019). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-.
  • Organic Syntheses. Procedure for Palladium-Catalyzed α-Arylation of Methyl Isobutyrate. Available at: [Link]

  • University of Colorado Boulder. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

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Application Note: 3-Bromo-2,6-dichlorobenzoic Acid as a Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and process development professionals on the strategic use of 3-Bromo-2,6-dichlorobenzoic acid as a pivotal intermediate in the synthesis of advanced agrochemicals. We explore its chemical properties, outline a general synthetic framework, and provide a specific, detailed protocol for a key transformation. The causality behind experimental choices, mechanistic insights, and safety protocols are emphasized to ensure reproducible and safe laboratory execution.

Introduction: The Strategic Importance of Halogenated Benzoids

In the landscape of modern crop protection, halogenated aromatic molecules are indispensable building blocks. Their unique substitution patterns govern molecular conformation, metabolic stability, and target binding affinity, which are critical determinants of a herbicide's efficacy and selectivity. This compound is a prime example of such a strategic intermediate.[1] Its specific arrangement of three halogen atoms on the phenyl ring—two chlorine atoms flanking a carboxylic acid and a bromine atom—creates a sterically hindered and electronically distinct scaffold. This structure is particularly valuable for synthesizing benzoic acid class herbicides, where precise substitution is necessary to achieve the desired biological activity.[1][2] This guide will illuminate the pathway from this intermediate to valuable agrochemical compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and safe handling. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂[1][3][4]
Molecular Weight 269.91 g/mol [1][3][4]
CAS Number 80257-12-1[3][5]
Appearance Solid, typically beige or off-white powder[6]
Melting Point 154-156 °C[6]
Purity Typically ≥98%[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

General Synthetic Strategy & Workflow

The primary utility of this compound in agrochemical synthesis lies in its capacity for selective functionalization. The bromine atom is often the target for modification, typically via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The two chlorine atoms provide steric hindrance and electronic influence, while the carboxylic acid group can be used for further derivatization or to ensure the final product's desired physical properties.

The generalized workflow for utilizing this intermediate is depicted below.

G start 3-Bromo-2,6-dichlorobenzoic Acid (Starting Material) intermediate Key Functionalization Step (e.g., S N Ar, Cross-Coupling) start->intermediate Introduce Nucleophile protection Optional: Carboxylic Acid Protection/Activation start->protection If needed final_product Final Agrochemical (e.g., Benzoic Acid Herbicide) intermediate->final_product Deprotection/ Work-up protection->intermediate React

Caption: Generalized workflow for agrochemical synthesis.

Mechanism Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

A cornerstone reaction for this intermediate is the Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically electron-rich and thus nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups (EWGs).[9][10][11][12] In the case of this compound, the carboxylic acid and the halogen atoms themselves act as EWGs, activating the ring.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, often the bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10][13]

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.[10][13]

The presence of EWGs is crucial as they stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the reaction.[12][13]

G cluster_0 S N Ar Mechanism A Aryl Halide + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance Stabilized Carbanion) A->B Addition (Rate-determining step) C Product + Leaving Group (X⁻) B->C Elimination (Restores aromaticity)

Caption: Key stages of the SNAr addition-elimination mechanism.

Case Study: Synthesis of a Dicamba Analogue Precursor

This protocol details a representative transformation of this compound into a methoxy-substituted analogue, a key structural motif found in herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid).[2][14][15] This reaction demonstrates the selective displacement of the bromine atom by a methoxide nucleophile.

Reaction Scheme: this compound + NaOCH₃ → 3-Methoxy-2,6-dichlorobenzoic acid + NaBr

Materials & Reagents
  • This compound (≥98%)

  • Sodium methoxide (NaOCH₃), 25% solution in methanol or solid

  • Methanol (Anhydrous)

  • Toluene (Anhydrous)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (Anhydrous)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (or nitrogen inlet)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Protocol
  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a temperature probe. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).

    • Rationale: An inert atmosphere is crucial to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture and CO₂.

  • Reagent Charging: To the flask, add this compound (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of starting material). Begin stirring to form a slurry.

  • Nucleophile Addition: If using solid sodium methoxide, dissolve it in anhydrous methanol first. Slowly add the sodium methoxide solution (1.2-1.5 eq) to the stirred slurry via the dropping funnel over 30-45 minutes. An exothermic reaction may be observed.

    • Rationale: A slight excess of the nucleophile ensures complete conversion of the starting material. Slow addition helps to control the reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent ratio) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add deionized water to quench the excess sodium methoxide. Transfer the mixture to a separatory funnel. Acidify the aqueous layer by slowly adding concentrated HCl until the pH is ~1-2.

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and soluble in the organic layer.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Rationale: Multiple extractions ensure maximum recovery of the product. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure 3-Methoxy-2,6-dichlorobenzoic acid.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals.[16] All operations should be performed inside a certified chemical fume hood.[7]

Chemical Hazards:

  • This compound: Harmful if swallowed.[3] Causes skin and serious eye irritation.[3][16] May cause respiratory irritation.[3][8] Avoid breathing dust.[7]

  • Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.

  • Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Releases toxic fumes.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[6][16] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[7]

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[6] Do not allow the chemical to enter drains.[16]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of specialized agrochemicals. Its unique substitution pattern allows for selective transformations, primarily through the nucleophilic aromatic substitution pathway. By understanding the underlying reaction mechanisms and adhering to precise, controlled protocols, researchers can effectively leverage this molecule to construct complex and potent active ingredients for the agricultural industry. The procedures and safety information outlined in this guide provide a solid foundation for the successful application of this important synthetic building block.

References

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  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • ResearchGate. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

  • Google Patents. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • PubMed. Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. [Link]

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Application Notes & Protocols for 3-Bromo-2,6-dichlorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the use of 3-Bromo-2,6-dichlorobenzoic acid as a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, these notes detail the compound's properties, safety protocols, and core reactivity. Two field-proven experimental protocols—a Suzuki-Miyaura cross-coupling and an amide bond formation—are presented with detailed, step-by-step instructions to demonstrate its utility in constructing complex molecular architectures.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its structure is strategically functionalized with a carboxylic acid group and three halogen atoms (one bromine, two chlorine), making it a valuable building block for advanced intermediates.[1] This unique arrangement of reactive sites allows for selective and sequential transformations, providing a robust platform for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors.[1] This guide elucidates the causality behind experimental choices and provides self-validating protocols for its effective application.

Compound Profile & Physicochemical Properties

A thorough understanding of the reagent's physical properties is fundamental to its proper handling, storage, and use in quantitative experiments.

PropertyValueReference
CAS Number 80257-12-1[2][3]
Molecular Formula C₇H₃BrCl₂O₂[1][2][3]
Molecular Weight 269.91 g/mol [2][3]
IUPAC Name This compound[2]
Appearance White to off-white solid/powder[1][4]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly sealed.[1][4][5]

Safety & Handling

Adherence to strict safety protocols is non-negotiable when working with halogenated aromatic compounds. This compound presents several hazards that require careful management.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[4]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4]

    • Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.[4]

  • Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[6]

First Aid Measures:

Exposure RouteActionReference
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4][6]

Core Reactivity & Mechanistic Considerations

The synthetic utility of this compound stems from two primary reactive sites: the carboxylic acid group and the carbon-halogen bonds. The differential reactivity of these sites allows for orthogonal chemical strategies.

  • Carboxylic Acid Functionalization: The -COOH group is a classical handle for forming stable amide or ester linkages. This is typically achieved by activating the carboxylic acid, for instance, by converting it to a more reactive acyl chloride, which then readily reacts with nucleophiles like amines or alcohols.[7] This pathway is fundamental for integrating the dichlorobromophenyl moiety into larger molecules, such as potential pharmaceutical candidates.

  • Palladium-Catalyzed Cross-Coupling: The aryl-halide bonds are amenable to a host of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[8][9] In such reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[8] This hierarchy is crucial as it implies that the C-Br bond at the 3-position can be selectively functionalized over the two C-Cl bonds under carefully controlled palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling.[8][10] This selective reactivity is a key strategic advantage for multi-step syntheses.

G cluster_molecule This compound cluster_reactions Reactive Sites & Transformations mol      Cl       | Br--C6H2--COOH       |      Cl cooh_node Carboxylic Acid (-COOH) br_node Aryl-Bromide (C-Br) amide_reaction Amide / Ester Formation cooh_node->amide_reaction Activation coupling_reaction Pd-Catalyzed Cross-Coupling br_node->coupling_reaction Pd(0) catalyst

Key reactive sites on this compound.

Experimental Protocols

The following protocols are representative examples designed to be self-validating through integrated purification and analysis steps. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the selective C-C bond formation at the C-Br position.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, which are common motifs in pharmaceuticals.[10][11] This protocol leverages the higher reactivity of the aryl bromide over the aryl chlorides. Phenylboronic acid is used as a representative coupling partner.

G node_setup 1. Reagent Setup (Inert Atmosphere) node_reaction 2. Reaction (Heat & Stir) node_setup->node_reaction node_workup 3. Aqueous Workup (Quench & Extract) node_reaction->node_workup node_purify 4. Purification (Column Chromatography) node_workup->node_purify node_analyze 5. Analysis (NMR, LC-MS) node_purify->node_analyze

Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (e.g., 270 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add the degassed dioxane/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with water (20 mL) and acidify to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Analysis: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Amide Bond Formation via Acyl Chloride

Objective: To demonstrate the functionalization of the carboxylic acid group.

Rationale: Converting a carboxylic acid to an acyl chloride is a classic method to increase its electrophilicity, enabling a facile reaction with amines to form a stable amide bond.[7][12] This two-step, one-pot procedure is highly efficient. Benzylamine is used as a representative amine.

G node_activation 1. Acid Activation (SOCl₂) node_reaction 2. Amine Addition (Base, 0°C to RT) node_activation->node_reaction node_workup 3. Aqueous Workup (Wash & Extract) node_reaction->node_workup node_purify 4. Purification (Recrystallization) node_workup->node_purify node_analyze 5. Analysis (NMR, IR, LC-MS) node_purify->node_analyze

Workflow for Amide Bond Formation.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • 1M HCl, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: Suspend this compound (e.g., 270 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add thionyl chloride (0.15 mL, 2.0 mmol) and a catalytic drop of DMF.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours until the solution becomes clear.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the resulting crude acyl chloride in anhydrous DCM (10 mL).

  • Amidation: In a separate flask, dissolve benzylamine (0.12 mL, 1.1 mmol) and triethylamine (0.35 mL, 2.5 mmol) in anhydrous DCM (5 mL).

  • Cool the amine solution to 0 °C in an ice bath. Slowly add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding water (20 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Analysis: Confirm the structure and purity via ¹H NMR, IR spectroscopy (to observe the amide C=O stretch), and LC-MS.

Troubleshooting & Field Insights

Potential IssuePossible Cause(s)Suggested Solution(s)
Low/No Yield in Suzuki Coupling Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid.Use a fresh bottle of catalyst or a different ligand/precatalyst system. Ensure solvents are thoroughly degassed by sparging with argon for 20-30 mins. Use high-purity boronic acid.
Incomplete Amide Formation Insufficient activation to acyl chloride; Sterically hindered amine.Ensure the activation step goes to completion (solution clarifies). For hindered amines, consider using a stronger coupling agent (e.g., HATU, HOBt/EDC) instead of the SOCl₂ method.
Side Products (e.g., Homo-coupling) Catalyst decomposition; Reaction temperature too high.Lower the reaction temperature. Screen different palladium catalysts and ligands, as some are more robust.

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its dual reactivity, combined with the potential for selective functionalization of its C-Br bond, provides chemists with a strategic tool for the efficient construction of complex molecules. The protocols and handling guidelines presented here offer a solid foundation for researchers to safely and effectively incorporate this valuable building block into their synthetic programs.

References

  • Li, W., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Available at: [Link]

  • Lee, P. H., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters, 3(20), 3201–3204. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4679–4684. Available at: [Link]

  • Nordin, B. E., et al. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1184–1191. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Available at: [Link]

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Application Notes & Protocols: Mechanistic Insights into the Reactivity of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 3-Bromo-2,6-dichlorobenzoic acid. As a versatile, halogen-rich building block, its utility in the synthesis of complex molecules for pharmaceuticals and agrochemicals is predicated on a clear understanding of its reactivity.[1] We will explore the key transformations involving both the carboxylic acid moiety and the aromatic ring system, providing not just protocols, but the underlying mechanistic principles that govern these reactions. This guide is designed to empower scientists to make informed experimental choices, troubleshoot syntheses, and unlock the full potential of this valuable intermediate.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by significant steric hindrance around the carboxylic acid group due to the two ortho-chloro substituents, and an electronically deficient aromatic ring resulting from the inductive effects of three halogen atoms and the carboxylic acid. These features dictate its chemical behavior, making it a unique substrate for a variety of organic transformations. Its primary role in synthetic chemistry is as a scaffold, allowing for the sequential and regioselective introduction of new functional groups through reactions at the carboxylic acid, the C-Br bond, or via nucleophilic aromatic substitution.[1]

Physicochemical Data Table
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 80257-12-1[2][3]
Molecular Formula C₇H₃BrCl₂O₂[1][2][3]
Molecular Weight 269.91 g/mol [1][2][3]
Appearance White to Off-White Solid[1]
Storage Room Temperature, in a dry, sealed place[1][3]

Synthesis Pathway: Electrophilic Aromatization

The most common industrial synthesis of related polychlorinated bromobenzoic acids involves the direct chlorination of a bromobenzoic acid precursor. This reaction is a classic example of electrophilic aromatic substitution, where a catalyst is used to generate a potent electrophile (Cl⁺).

Mechanism: Lewis Acid-Catalyzed Chlorination

In this process, 2-bromobenzoic acid is treated with chlorine gas in the presence of a Lewis acid catalyst, such as ferric trichloride (FeCl₃) or aluminum chloride (AlCl₃), within a strong acid medium like concentrated sulfuric acid.[4]

  • Generation of Electrophile: The Lewis acid polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species.

  • Nucleophilic Attack: The π-system of the 2-bromobenzoic acid ring attacks the electrophilic chlorine. The existing substituents (-Br and -COOH) direct the incoming electrophile. The carboxylic acid group is a meta-director, while the bromine is an ortho-, para-director. The resulting substitution pattern is a product of these combined directing effects and steric considerations.

  • Rearomatization: A base (such as HSO₄⁻) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.

Protocol: Synthesis of 2-Bromo-3,6-dichlorobenzoic Acid

This protocol is adapted from a patented procedure and illustrates the general method.[4]

  • To a flask containing 300g of 95% sulfuric acid, add 195g of 2-bromobenzoic acid and stir to dissolve.

  • Add 0.2g of Aluminum chloride (AlCl₃) to the mixture to act as the catalyst.

  • While maintaining the temperature at 40°C, bubble 140g of chlorine gas through the solution.

  • After the chlorine addition is complete, maintain the reaction at 40°C for 30 minutes to ensure completion.

  • Apply a negative pressure to remove any remaining acidic gases.

  • Cool the reaction mixture to 10°C. The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the solid to obtain the final product.

Key Reaction Mechanisms and Protocols

The reactivity of this compound can be logically divided into two main categories: reactions of the carboxylic acid group and reactions involving the substituted aromatic ring.

Carboxylic Acid Transformations

The significant steric hindrance imposed by the two ortho-chloro substituents makes the carboxylic acid group less accessible. Consequently, standard reaction conditions may be sluggish, often requiring more potent reagents or catalysts.

Direct esterification, such as the Fischer-Speier method, can be challenging.[5] A more effective approach for sterically hindered acids is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6]

Mechanism of Steglich Esterification: The reaction proceeds via an O-acylisourea intermediate, which is highly reactive. DMAP acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This species is then readily attacked by the alcohol, even a sterically bulky one, to form the ester. The driving force is the formation of the stable dicyclohexylurea (DCU) byproduct.

Steglich_Esterification RCOOH 3-Br-2,6-Cl₂-Ar-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC DMAP DMAP ROH R'-OH Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU Ester Ester (Product) Acylpyridinium->Ester + R'-OH Acylpyridinium->DCU Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 3-R'-Ar-COOH Trans->Product ArBr 3-Br-Ar-COOH ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans

Sources

The Strategic Application of 3-Bromo-2,6-dichlorobenzoic Acid in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 3-Bromo-2,6-dichlorobenzoic acid in the synthesis of advanced functional materials. We will delve into the unique characteristics of this halogenated aromatic carboxylic acid and provide a detailed framework for its utilization as a primary building block, particularly in the burgeoning field of coordination polymers and metal-organic frameworks (MOFs). While this molecule is a known intermediate in organic synthesis, its potential in materials science remains an area ripe for exploration.[1] This guide will provide both the foundational knowledge and practical protocols to pioneer new materials with potentially novel properties.

Introduction: The Untapped Potential of a Multifunctional Linker

This compound is a unique aromatic carboxylic acid distinguished by its dense halogen substitution. The presence of both bromine and chlorine atoms, in conjunction with the carboxylic acid moiety, imparts a unique combination of steric and electronic properties. These features make it an intriguing candidate for the design of novel materials for several reasons:

  • Coordination Versatility: The carboxylic acid group provides a reliable coordination site for metal ions, a fundamental interaction in the formation of coordination polymers and MOFs.

  • Modulation of Crystal Packing: The bulky and electronegative halogen substituents can influence the crystal packing of the resulting materials through non-covalent interactions such as halogen bonding, which can play a crucial role in directing the final architecture of the material.

  • Tailorable Electronic Properties: The electron-withdrawing nature of the halogens can modulate the electronic properties of the organic linker, which in turn can influence the photophysical or catalytic properties of the final material.

  • Precursor for Further Functionalization: The bromine atom can serve as a handle for post-synthetic modification, allowing for the introduction of additional functional groups to the material after its initial synthesis.

This combination of features suggests that this compound is a promising, yet underexplored, building block for the creation of new functional materials.

Core Application: Synthesis of a Luminescent Lanthanide Coordination Polymer

Lanthanide-based coordination polymers are of significant interest due to their unique luminescent properties, which arise from the "antenna effect." In this phenomenon, the organic linker absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The halogenation of the linker can influence this process and potentially enhance the luminescent quantum yield.

The following section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet scientifically plausible, lanthanide coordination polymer using this compound as the primary organic linker. This protocol is based on established solvothermal synthesis methods for similar coordination polymers.

Hypothetical Synthesis Workflow

The solvothermal synthesis of a lanthanide coordination polymer using this compound can be visualized as a multi-step process from precursor preparation to final material characterization.

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification cluster_char Material Characterization Ligand This compound Mixing Mix Ligand, Metal Salt, and Solvent Ligand->Mixing Metal Lanthanide Salt (e.g., Eu(NO3)3·6H2O) Metal->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Autoclave Seal in Teflon-lined Autoclave Mixing->Autoclave Heating Heat at 120-150 °C for 24-72h Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Collect Crystals Cooling->Filtration Washing Wash with Fresh Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying SCXRD SC-XRD Drying->SCXRD PXRD PXRD Drying->PXRD TGA TGA Drying->TGA PL Photoluminescence Spectroscopy Drying->PL

Caption: Workflow for the solvothermal synthesis and characterization of a lanthanide coordination polymer.

Detailed Experimental Protocol

This protocol describes the synthesis of a hypothetical Europium(III) coordination polymer.

Materials and Reagents:

ReagentFormulaPuritySupplier
This compoundC₇H₃BrCl₂O₂≥98%Major Supplier
Europium(III) nitrate hexahydrateEu(NO₃)₃·6H₂O≥99.9%Major Supplier
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousMajor Supplier
EthanolC₂H₅OHAnhydrousMajor Supplier

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Oven

  • Vacuum filtration setup

  • Schlenk line or vacuum oven for drying

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 27.0 mg (0.1 mmol) of this compound in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 44.6 mg (0.1 mmol) of Europium(III) nitrate hexahydrate in 5 mL of ethanol.

    • Combine the two solutions in the 20 mL scintillation vial.

    • Cap the vial tightly. For higher temperatures, it is recommended to use a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a preheated oven at 120 °C.

    • Maintain the temperature for 48 hours.

    • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Product Isolation and Purification:

    • Carefully open the reaction vessel and collect the crystalline product by vacuum filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Subsequently, wash the crystals with ethanol (3 x 5 mL) to remove the DMF.

    • Dry the purified product under vacuum at 60 °C for 12 hours.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a reproductive toxin and should be handled with extreme care.

  • The solvothermal reaction is carried out in a sealed vessel under pressure. Ensure the vessel is properly sealed and do not exceed the recommended temperature and pressure limits of the equipment.

Characterization of the Synthesized Material

A thorough characterization is essential to confirm the identity, structure, and properties of the newly synthesized material.

Structural Analysis:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline material. A suitable single crystal from the synthesis is mounted on a diffractometer to obtain the crystal structure, including bond lengths, bond angles, and the coordination environment of the metal ion.

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline product. The experimental PXRD pattern of the synthesized material should match the simulated pattern generated from the single-crystal X-ray diffraction data.

Thermal Stability:

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the material. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. This analysis can reveal the temperature at which the material starts to decompose and can also indicate the presence of solvent molecules within the crystal lattice.

Photophysical Properties:

  • Photoluminescence (PL) Spectroscopy: The luminescent properties of the lanthanide coordination polymer are investigated using photoluminescence spectroscopy. This involves measuring the excitation and emission spectra of the material. The excitation spectrum will reveal the wavelengths of light that the organic linker absorbs most efficiently, while the emission spectrum will show the characteristic sharp emission peaks of the lanthanide ion (e.g., Eu³⁺). The quantum yield and lifetime of the luminescence can also be determined to quantify the efficiency of the emission process.

Potential Applications and Future Directions

While the protocol above describes a hypothetical synthesis, the resulting material, a lanthanide coordination polymer with a halogenated linker, could have several potential applications:

  • Luminescent Sensing: The luminescence of the material may be sensitive to the presence of certain analytes. Quenching or enhancement of the luminescence upon interaction with specific molecules or ions could form the basis of a chemical sensor.

  • Solid-State Lighting: Materials with high quantum yields and good thermal stability are potential candidates for use in solid-state lighting devices, such as light-emitting diodes (LEDs).

  • Catalysis: While not the primary focus of this protocol, the metal centers and the functionalized organic linker could potentially exhibit catalytic activity in certain organic transformations.

Future research could involve exploring different lanthanide ions to tune the emission color, investigating the effect of different solvent systems on the resulting crystal structure, and carrying out post-synthetic modifications on the bromine atom to introduce new functionalities.

Conclusion

This compound presents a compelling, yet underutilized, platform for the design and synthesis of novel functional materials. Its unique combination of a coordinating carboxylic acid group and multiple halogen substituents offers a rich playground for crystal engineering and the tuning of material properties. The detailed protocol and characterization workflow provided in this guide are intended to empower researchers to explore the potential of this versatile building block in creating the next generation of advanced materials. The principles outlined here can be extended to the synthesis of other coordination polymers and MOFs with a wide range of metal ions, opening up a vast landscape of new materials with exciting and potentially transformative applications.

References

  • MySkinRecipes. This compound. [Link] Accessed January 5, 2026.

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Application Notes and Protocols for the Strategic Functionalization of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and materials scientists with a detailed exploration of the functionalization strategies for 3-Bromo-2,6-dichlorobenzoic acid. This versatile building block, featuring three distinct halogen substituents and a carboxylic acid moiety, offers a rich platform for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and functional materials. This document moves beyond a simple recitation of procedures to provide a deep dive into the causality behind experimental choices, offering field-proven insights into reaction optimization, regioselectivity, and mechanism. Detailed, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions and modifications of the carboxylic acid group, are presented.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for the formation of esters and amides, while the three halogen atoms (one bromine, two chlorines) serve as handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

The electronic landscape of the ring is heavily influenced by the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, and the steric hindrance imposed by the ortho-chloro substituents. This unique substitution pattern dictates the reactivity and regioselectivity of its functionalization, presenting both challenges and opportunities for the synthetic chemist. Understanding these underlying principles is paramount to harnessing the full potential of this versatile scaffold.

Core Functionalization Strategies: A Mechanistic Perspective

The functionalization of this compound can be broadly categorized into two main areas: reactions at the halogen positions and modifications of the carboxylic acid group.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-Br Bond

The difference in bond dissociation energies between C-Br and C-Cl bonds is the cornerstone of regioselective functionalization of polyhalogenated aromatics. The C-Br bond is weaker and thus more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.[2] This inherent reactivity difference allows for the selective functionalization at the 3-position.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[3] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Mechanism & Rationale: The catalytic cycle, depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. The base is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2, Base Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The formation of aryl amines is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful tool for this transformation.[5][6] This palladium-catalyzed reaction couples an amine with an aryl halide.

Mechanism & Rationale: Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[4] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and sterically hindered, electron-rich phosphine ligands is crucial for high yields, especially with challenging substrates.[7]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Palladium-Amido Complex Ar-Pd(II)(NR'R'')L2 Oxidative Addition Complex->Palladium-Amido Complex HNR'R'', Base Coupled Product Ar-NR'R'' Palladium-Amido Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety provides a versatile handle for the introduction of a wide range of functional groups through esterification and amidation reactions.

Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach.[8] For more sensitive substrates or to avoid harsh acidic conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be employed in a Steglich esterification.[9]

The formation of amides from carboxylic acids is a fundamental transformation in the synthesis of pharmaceuticals.[10] Direct reaction of the carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid is typically activated in situ using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.[10][11]

Detailed Application Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2,6-dichloro-3-phenylbenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv.).

  • In a separate vial, prepare the catalyst system by adding Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add the catalyst system to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic acid, K3PO4 B Add Catalyst System: Pd(OAc)2, SPhos A->B C Add Solvents: Dioxane, Water B->C D Heat to 100°C (12-18h) C->D E Cool & Dilute D->E F Acidify & Extract E->F G Dry & Concentrate F->G H Purify G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 2,6-dichloro-3-(morpholin-4-yl)benzoic acid.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, deoxygenated)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, deoxygenated toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and add water (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Esterification (Steglich Method) with Benzyl Alcohol

This protocol details the synthesis of benzyl 3-bromo-2,6-dichlorobenzoate.

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), benzyl alcohol (1.1 mmol, 1.1 equiv.), and DMAP (0.1 mmol, 10 mol%).

  • Dissolve the mixture in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 mmol, 1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 4: Amidation using HATU Coupling with Aniline

This protocol describes the synthesis of N-phenyl-3-bromo-2,6-dichlorobenzamide.

Materials:

  • This compound

  • Aniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Add aniline (1.1 mmol, 1.1 equiv.) followed by DIPEA (2.0 mmol, 2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 mmol, 1.1 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and stir. The product may precipitate.

  • Collect the solid by filtration or extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • If extracting, combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by recrystallization or flash column chromatography.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are valuable intermediates in several fields.

  • Pharmaceuticals: The biaryl and aryl amine structures accessible through the protocols described are common motifs in drug candidates. For example, the related compound 2-bromo-3,6-dichlorobenzoic acid is a precursor to the herbicide Dicamba, highlighting the utility of such scaffolds in agrochemicals.[12] The synthesis of hydrazides from similar structures has been explored for developing potential antituberculous drugs.

  • Materials Science: The rigid, halogenated aromatic core can be incorporated into polymers and other functional materials.[1] The introduction of different aryl groups via Suzuki-Miyaura coupling can be used to tune the electronic and photophysical properties of these materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or as specialized coatings.

Data Summary and Comparison

The choice of reaction conditions can significantly impact the outcome of the functionalization. The following table provides a comparative summary of typical conditions for the key reactions discussed.

ReactionKey ReagentsCatalyst/LigandBaseSolventTemp. (°C)Typical Time (h)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-18
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuToluene10018-24
Esterification AlcoholDCC / DMAP-DCM0 to RT12-16
Amidation AmineHATUDIPEADMF0 to RT4-6

Conclusion

This compound is a highly versatile and strategically important building block. A thorough understanding of the principles of regioselectivity, reaction mechanisms, and the role of catalysts, ligands, and reagents is essential for its successful functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel and complex molecules for a wide range of applications.

References

  • MySkinRecipes. This compound. [Link]

  • Ruiz, M. et al. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • Nolan, S. P. et al.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (2016-08-06). [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [Link]

  • Esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). [Link]

  • Agudo-Álvarez, S. et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

  • National Institutes of Health. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. ResearchGate. (2016-06-10). [Link]

  • National Institutes of Health. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024-12-16). [Link]

  • National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Google Patents. The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. ResearchGate. (2026-08-06). [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022-05-18). [Link]

  • National Institutes of Health. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022-11-01). [Link]

Sources

Application Notes and Protocols for Halogenated Aromatic Compound Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Halogenated Aromatics in Modern Science

Halogenated aromatic compounds, organic molecules where one or more hydrogen atoms on an aromatic ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine), are foundational pillars in numerous scientific disciplines.[1] Once viewed primarily for their steric bulk or as simple intermediates, our understanding has evolved to recognize the nuanced and powerful influence of halogens on molecular properties.[2] Their strategic incorporation into a molecular scaffold can precisely modulate electronic character, reactivity, lipophilicity, and metabolic stability.[] This control makes them indispensable in fields ranging from the design of life-saving pharmaceuticals to the creation of advanced materials and the study of environmental processes.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key applications, supported by field-proven insights and detailed experimental protocols. We will explore the causality behind experimental choices and provide self-validating methodologies to ensure scientific integrity and reproducibility.

Application in Medicinal Chemistry and Drug Development

The introduction of halogens is one of the most powerful strategies in modern medicinal chemistry, with a significant percentage of drugs in clinical development containing at least one halogen atom.[2][7] Their function extends far beyond simply acting as a hydrophobic moiety; they are critical tools for optimizing a drug candidate's entire pharmacological profile.

Core Directive: Modulating Pharmacokinetic and Pharmacodynamic Properties

The primary driver for incorporating halogens is to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its interaction with the biological target.

  • Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[7]

  • Lipophilicity and Permeability: Halogenation generally increases a compound's lipophilicity (logP), which can enhance its ability to cross cell membranes and reach its target.[7][8] This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Target Binding Affinity & The Halogen Bond: Heavier halogens (Cl, Br, I) can act as Lewis acids and form a specific, non-covalent interaction known as a halogen bond with Lewis basic atoms (like oxygen or nitrogen) in a protein's binding pocket.[2][9] This directional interaction can significantly increase binding affinity and selectivity, sometimes being the critical factor that differentiates a lead compound from a clinical candidate.[10]

Diagram: Impact of Halogenation on Drug Properties

G cluster_0 Molecular Scaffold cluster_1 Halogenation Strategy cluster_2 Physicochemical Modulation cluster_3 Pharmacological Outcome Scaffold Aromatic Lead Compound (Ar-H) Halogenation Introduce Halogen (Ar-X) Scaffold->Halogenation Lipophilicity ↑ Lipophilicity Halogenation->Lipophilicity pKa ↓ pKa (Acidity) Halogenation->pKa Metabolism Block Metabolism Halogenation->Metabolism Binding ↑ Target Binding Affinity (Halogen Bonding) Halogenation->Binding Halogen Bond (Cl, Br, I) Permeability ↑ Membrane Permeability Lipophilicity->Permeability Bioavailability ↑ Bioavailability Metabolism->Bioavailability Selectivity ↑ Target Selectivity Binding->Selectivity G cluster_Start Starting Materials cluster_Reaction Core Transformation cluster_Product Functionalized Products ArylHalide Aryl Halide (Ar-X) Reaction Pd/Cu-Catalyzed Cross-Coupling ArylHalide->Reaction CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-C≡CH) CouplingPartner->Reaction Biaryl Biaryls Reaction->Biaryl Suzuki Stilbene Stilbenes Reaction->Stilbene Heck Alkynylated Alkynylated Aromatics Reaction->Alkynylated Sonogashira

Sources

3-Bromo-2,6-dichlorobenzoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Bromo-2,6-dichlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its utility stems from a unique arrangement of functional groups and halogen substituents on the aromatic ring, which allows for selective and sequential chemical transformations.

The core structure features a carboxylic acid group, a prime handle for derivatization into amides, esters, and other functionalities.[3] Critically, the molecule possesses three halogen atoms—one bromine and two chlorines—with differential reactivity. In transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the more stable carbon-chlorine bonds. This reactivity difference is the cornerstone of its application, enabling chemists to perform selective arylations or other C-C bond formations at the C3 position while leaving the C2 and C6 positions available for subsequent modifications.

This guide provides an in-depth exploration of this compound as a synthetic intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 80257-12-1[4][5][6]
Molecular Formula C₇H₃BrCl₂O₂[1][4][6]
Molecular Weight 269.91 g/mol [1][4][6]
Appearance White to off-white crystalline solid[7]
Storage Store at room temperature in a dry, sealed place[1][6]

Core Synthetic Applications & Protocols

The strategic placement of the bromo, chloro, and carboxylic acid groups on the benzene ring makes this compound a trifunctional scaffold. This allows for a modular approach to synthesis, where each functional group can be addressed with high selectivity.

cluster_0 Key Reactive Sites of this compound cluster_cooh cluster_bromo cluster_chloro mol cooh_label Carboxylic Acid: Amidation, Esterification mol->cooh_label bromo_label Bromo Group (C3): Primary site for Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) mol->bromo_label chloro_label Chloro Groups (C2, C6): - Steric hindrance - Secondary, more forcing  reaction site mol->chloro_label cooh_pos cooh_label->cooh_pos bromo_pos bromo_label->bromo_pos chloro_pos chloro_label->chloro_pos

Caption: Key reactive sites on the this compound scaffold.

Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[8] For this compound, the significant difference in bond dissociation energy between C-Br and C-Cl allows for highly selective coupling at the bromine-substituted position (C3).

Causality Behind the Selectivity: Palladium catalysts, commonly used in these reactions, undergo oxidative addition into the C-Br bond much more readily than the stronger C-Cl bond.[9] This kinetic preference allows for the clean formation of a biaryl linkage at the C3 position, preserving the chloro substituents for potential subsequent transformations under more forcing conditions. A base is required to activate the organoboron species for the crucial transmetalation step in the catalytic cycle.[10][11]

Suzuki_Workflow start Reactants: - this compound - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Solvent (e.g., Toluene/EtOH/H₂O) - Heat (e.g., 80-100 °C) start->reaction Combine & Mix workup Aqueous Workup: - Acidify to pH ~2 (e.g., with 1M HCl) - Extract with organic solvent  (e.g., Ethyl Acetate) reaction->workup After Reaction Completion (TLC) purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Recrystallization or Column  Chromatography workup->purification Isolate Crude Product product Final Product: 3-Aryl-2,6-dichlorobenzoic acid purification->product Characterize (NMR, MS)

Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-(4-methoxyphenyl)-2,6-dichlorobenzoic acid

This protocol details a representative Suzuki coupling reaction.

Materials and Reagents:

  • This compound (270 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)

  • Sodium Carbonate (Na₂CO₃) (265 mg, 2.5 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and sodium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). Stir the mixture to create a suspension.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Carefully acidify the mixture to a pH of approximately 2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Derivatization of the Carboxylic Acid: Amidation

The carboxylic acid moiety is readily converted into amides, a functional group prevalent in a vast number of active pharmaceutical ingredients (APIs). This transformation is typically achieved using a peptide coupling agent to activate the carboxylic acid, followed by the addition of an amine.

Causality Behind the Method: Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures and is often inefficient. Coupling agents like HATU or EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine under mild conditions, leading to efficient amide bond formation.

Protocol: Synthesis of N-benzyl-3-bromo-2,6-dichlorobenzamide

This protocol provides a standard procedure for amide bond formation.

Materials and Reagents:

  • This compound (270 mg, 1.0 mmol)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol)

  • Benzylamine (0.12 mL, 1.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add benzylamine (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood.[14][15]

  • Handling: Avoid creating dust.[13] Wash hands thoroughly after handling.[12] In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical advice.[13][14]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a powerful and strategic building block for synthetic chemists. Its differentiated halogen reactivity provides a reliable platform for selective cross-coupling reactions, while the carboxylic acid group offers a versatile point for diversification. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique synthetic potential of this valuable compound in their research and development programs.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

Sources

Application Note: Synthesis of Specialized Aromatic Polymers Utilizing 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of specialized aromatic polymers using 3-Bromo-2,6-dichlorobenzoic acid as a key monomer. This tri-halogenated benzoic acid derivative offers a unique platform for creating polymers with tailored properties, including high thermal stability, inherent flame retardancy, and specific sites for post-polymerization modification. We will explore the underlying chemical principles, present robust synthetic protocols, and discuss the potential applications of these advanced materials, particularly in fields requiring high-performance polymers and functional biomaterials.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized aromatic monomer.[1][2] Its strategic value in polymer synthesis stems from three key structural features:

  • Carboxylic Acid Group: This functional group serves as a primary handle for condensation polymerizations, enabling the formation of polyesters and polyamides through reactions with appropriate diol or diamine comonomers.

  • Ortho Chlorine Atoms: The two chlorine atoms flanking the carboxylic acid create significant steric hindrance. This can influence polymer chain conformation, potentially leading to amorphous materials with high glass transition temperatures (Tg) and good solubility in organic solvents.[3]

  • Para Bromine Atom: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in many cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows the bromine atom to be selectively targeted for polymerization or for post-polymerization modification, installing new functional groups onto the polymer backbone.[4][5]

This combination of features allows for the design of complex, multi-functional polymers with precisely controlled architectures and properties relevant to materials science and drug development.

Polymerization Strategies and Mechanistic Considerations

The synthesis of polymers from this compound can be approached via several modern synthetic methodologies. The choice of method depends on the desired polymer backbone and properties.

Ullmann Condensation for Poly(phenylene oxide) Derivatives

One promising, though less conventional, route is the adaptation of the Ullmann condensation.[6][7][8] Typically used for synthesizing symmetrical biaryls or aryl ethers, a polycondensation variant can be envisioned.[7][8] While direct polymerization of the benzoic acid is challenging, it could theoretically be decarboxylated and converted to a phenol in situ or in a prior step, then polymerized. A more direct approach involves using the halogen atoms for coupling. The Ullmann reaction traditionally involves copper-catalyzed coupling of aryl halides.[6][7]

The mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a phenoxide to form a diaryl ether and regenerate the catalyst. For polymerization, a di-functional monomer is required. While our primary monomer is not self-condensing in this manner, it can be coupled with a bisphenol comonomer.

Diagram: Conceptual Ullmann Polymerization Workflow

Below is a conceptual workflow for a copper-catalyzed polymerization.

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Purification & Isolation cluster_analysis Characterization MonomerA This compound Mix Mix Monomers, Cu Catalyst, Ligand, & Base in High-Boiling Solvent (e.g., DMF) MonomerA->Mix MonomerB Bisphenol Comonomer (e.g., Bisphenol A) MonomerB->Mix React Heat to >150°C under Inert Atmosphere Mix->React Reaction Setup Precipitate Precipitate in Non-Solvent (e.g., Methanol) React->Precipitate Polymer Formation Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analysis Analyze via GPC, NMR, DSC, TGA Dry->Analysis Final Polymer

Caption: High-level workflow for Ullmann-type polyetherification.

Post-Polymerization Modification (PPM)

Perhaps the most versatile application of this monomer is in creating polymers that can be modified after the main chain is formed.[4][5][9] A base polymer can be synthesized via the carboxylic acid group (e.g., forming a polyester), leaving the bromine atom untouched and available for subsequent reactions. This approach separates the challenges of polymerization from the introduction of sensitive or complex functional groups.

The C-Br bond on the polymer can be converted to other functionalities using a variety of high-efficiency reactions:

  • Suzuki or Stille Coupling: To attach new aryl or vinyl groups.

  • Sonogashira Coupling: To introduce alkyne functionalities, which are useful for "click" chemistry.

  • Buchwald-Hartwig Amination: To append amine-containing moieties, relevant for biological applications.

  • Azide Substitution: To create an azide-functionalized polymer for subsequent CuAAC or SPAAC "click" reactions.[10][11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. This compound and many of the solvents and reagents used are irritants or toxic.

Protocol 1: Synthesis of a Brominated Polyester via Melt Condensation

This protocol describes the synthesis of a linear polyester, which retains the bromo-functionality for subsequent modification.

Materials:

  • This compound (1.0 eq)

  • 1,6-Hexanediol (1.05 eq, slight excess to ensure carboxyl termination is minimized)

  • Antimony(III) oxide (Sb₂O₃) catalyst (0.05 mol%)

  • High-vacuum line, Schlenk flask, magnetic stirrer, heating mantle, and condenser.

Procedure:

  • Reactor Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 27.0 g, 0.1 mol), 1,6-hexanediol (12.4 g, 0.105 mol), and antimony(III) oxide (0.015 g, 0.05 mmol).

  • Inert Atmosphere: Equip the flask with a condenser and connect it to a Schlenk line. Evacuate and backfill with dry nitrogen three times to establish an inert atmosphere.

  • Initial Melt Phase (Esterification): Heat the flask to 180°C with gentle stirring. Water will be evolved as the esterification reaction proceeds and will collect in the condenser. Continue this phase for 4-6 hours until water evolution ceases.

  • Polycondensation Phase (High Vacuum): Increase the temperature to 220-240°C. Slowly and carefully apply a high vacuum (<1 mmHg). The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

  • Reaction Completion: Continue the reaction under high vacuum for 6-8 hours. The reaction is complete when the magnetic stirrer can no longer effectively stir the viscous polymer melt.

  • Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The polymer will solidify into a hard, glassy solid. Dissolve the polymer in a minimal amount of a suitable solvent (e.g., Dichloromethane or THF).

  • Purification: Precipitate the dissolved polymer by pouring the solution into a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

Diagram: Polyester Synthesis and Modification Pathway

This diagram illustrates the two-stage process of creating a functional polymer.

G Monomer 3-Bromo-2,6-dichlorobenzoic acid + Diol Polymerization Melt Polycondensation Monomer->Polymerization Step 1 BasePolymer Intermediate Polyester (with pendant -Br groups) Polymerization->BasePolymer PPM_Reaction Post-Polymerization Modification (e.g., Suzuki Coupling) BasePolymer->PPM_Reaction Step 2 FunctionalPolymer Final Functionalized Polymer PPM_Reaction->FunctionalPolymer Application Drug Delivery, Specialty Coating, Advanced Material FunctionalPolymer->Application

Caption: Two-step strategy: polymerization followed by functionalization.

Protocol 2: Post-Polymerization Modification via Suzuki Coupling

This protocol demonstrates how to attach a phenyl group to the brominated polyester from Protocol 1.

Materials:

  • Brominated Polyester (from Protocol 1, 1.0 eq of Br sites)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (degassed)

Procedure:

  • Setup: In a Schlenk flask, dissolve the brominated polyester (e.g., 5.0 g) in degassed toluene.

  • Reagent Addition: Add phenylboronic acid, K₂CO₃ (as an aqueous solution), and Pd(PPh₃)₄ to the flask.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere and stir vigorously for 24 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and precipitate the functionalized polymer in cold methanol.

  • Drying: Filter the polymer and dry under vacuum at 60°C. Characterize by ¹H NMR to confirm the disappearance of the aromatic proton signals adjacent to the bromine and the appearance of new phenyl protons.

Data and Characterization

The properties of the synthesized polymers should be thoroughly characterized.

ParameterMethodTypical Expected Results (Polyester from Protocol 1)
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Mn: 10,000 - 25,000 g/mol ; PDI: 1.8 - 2.5
Chemical Structure ¹H & ¹³C Nuclear Magnetic Resonance (NMR)Peaks corresponding to the aromatic backbone and the aliphatic diol spacer. Aromatic region will confirm the retention of the halogen atoms.
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition > 300°C in N₂.
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)Tg expected in the range of 80 - 120°C, depending on molecular weight.

Applications in Research and Drug Development

The polymers derived from this compound are advanced materials with significant potential:

  • High-Performance Plastics: The rigid, halogenated aromatic rings contribute to high thermal stability and inherent flame retardancy, making them candidates for specialty electronics or aerospace applications.[3][12]

  • Drug Delivery Vehicles: By using the post-polymerization modification handle, therapeutic agents, targeting ligands, or solubility-enhancing moieties (like PEG) can be covalently attached to the polymer backbone.[9] The polymer can be designed to form nanoparticles or micelles for controlled release applications.

  • Processable Precursors: The initial brominated polymer is often more soluble and processable than the final, fully functionalized material.[13] This allows for the creation of films or fibers which can then be chemically modified in the solid state.

References

  • History of Post-polymerization Modification. Wiley-VCH.
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI.
  • Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. MDPI.
  • Desulfurization–bromination: direct chain-end modification of RAFT polymers. eScholarship.
  • Poly(2,6-diphenylphenylene oxide). Wikipedia. Available from: [Link]

  • Desulfurization–bromination: direct chain-end modification of RAFT polymers. RSC Publishing. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Overview of Polycyclic Aromatic Compounds (PAC). PMC - NIH. Available from: [Link]

  • Poly(phenylene oxide)s and poly(arylene ether)s derived from 2,6-diarylphenols. J-Global. Available from: [Link]

  • Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom. Google Patents.
  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... ResearchGate. Available from: [Link]

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons (RSC Publishing). Available from: [Link]

  • Poly(2,6-diphenyl-1,4-phenylene oxide). Macromolecules - ACS Publications. Available from: [Link]

  • Post-Polymerization Modification. ResearchGate. Available from: [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. ResearchGate. Available from: [Link]

  • Process for the preparation of halogenated benzoic acids. Google Patents.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Semantic Scholar. Available from: [Link]

  • Method for producing 2-halogenated benzoic acids. Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC - NIH. Available from: [Link]

  • The chromatograms of the halogen derivatives of benzoic acids on the... ResearchGate. Available from: [Link]

  • Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. The Royal Society of Chemistry. Available from: [Link]

  • Specifications of this compound. Capot Chemical. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the purification of this key chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Purity After Initial Synthesis - Incomplete reaction, leaving starting materials. - Formation of isomeric byproducts (e.g., other brominated or chlorinated isomers). - Presence of unreacted reagents.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure completion. - Employ an initial acid-base extraction to separate the acidic product from neutral or basic impurities. - Proceed with either recrystallization or column chromatography for final purification.
Product "Oils Out" or Appears as a Sticky Gum During Recrystallization - The compound's melting point is lower than the boiling point of the chosen solvent. - High concentration of impurities disrupting crystal lattice formation. - The solution is supersaturated to a degree that favors amorphous precipitation over crystallization.- Trituration: Stir the oily product with a non-polar solvent in which it is insoluble (e.g., hexanes) to induce solidification.[1] - Solvent System Modification: Attempt recrystallization from a different solvent or a binary solvent mixture. Good starting points for carboxylic acids include toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.[1] - Induce Crystallization: Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal growth.[1][2] - Further Purification: If oiling persists, the impurity level is likely high. A preliminary purification by column chromatography may be necessary.[1]
Poor Recovery of Crystals After Recrystallization - Using an excessive amount of solvent to dissolve the crude product.[3] - Premature crystallization during hot filtration. - Incomplete crystallization from the cooled solution.- Use the minimum amount of hot solvent necessary to fully dissolve the solid.[2][3] - Preheat the filtration funnel and filter paper with hot solvent to prevent the product from crashing out on the filter.[1] - Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation.
Co-elution of Impurities During Column Chromatography - Inappropriate solvent system (mobile phase) for separation. - Overloading the column with the crude product.- Optimize the mobile phase using TLC to achieve good separation between the product and impurities. - A common issue with carboxylic acids on silica gel is streaking. To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[1] - Ensure the amount of crude product loaded is appropriate for the column size.
Streaking of the Compound Spot on a Silica Gel TLC Plate - Strong interaction between the acidic carboxylic acid group and the slightly acidic silica gel stationary phase.[1]- Add a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase.[1] This ensures the carboxylic acid remains protonated, leading to a more defined spot.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthetically prepared this compound?

A1: Common impurities can include unreacted starting materials such as 2-bromobenzoic acid or 2,6-dichlorobenzoic acid, depending on the synthetic route. Additionally, isomeric byproducts, where the bromine or chlorine atoms are in different positions on the aromatic ring, can be formed. For instance, in the synthesis of similar halogenated benzoic acids, the formation of positional isomers is a known issue.

Q2: What is the best single solvent for recrystallizing this compound?

A2: While the ideal solvent should be determined experimentally, good candidates for halogenated benzoic acids include toluene or aqueous ethanol. The principle of a good recrystallization solvent is that the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature.[4][5]

Q3: Can I use water to recrystallize this compound?

A3: Benzoic acids, in general, can sometimes be recrystallized from hot water.[4][6] However, the presence of three halogen substituents on the benzene ring of this compound increases its lipophilicity, which will likely decrease its solubility in water, even when hot. A mixed solvent system, such as ethanol/water, is often more effective.

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and effective method. By spotting each collected fraction on a TLC plate and developing it in an appropriate solvent system, you can identify which fractions contain the pure product. Fractions with a single spot corresponding to the Rf value of the desired compound can then be combined.

Q5: My purified this compound has a slight yellow tint. How can I remove the color?

A5: A yellow tint often indicates the presence of colored impurities. During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You would then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step method for the purification of this compound by recrystallization.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethanol, methanol, acetic acid, and water) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine a suitable mobile phase for column chromatography by performing TLC on the crude product. Test various solvent systems, such as mixtures of hexanes and ethyl acetate with the addition of 0.5-1% acetic acid to prevent streaking.[1] An ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to separate the compounds effectively.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Monitor the composition of each fraction using TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Workflow Crude Crude 3-Bromo-2,6- dichlorobenzoic acid Initial_Assessment Initial Purity Assessment (e.g., TLC, NMR) Crude->Initial_Assessment Decision High Purity? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Acid_Base_Extraction Optional: Acid-Base Extraction Decision->Acid_Base_Extraction No Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography Column Chromatography Column_Chromatography->Recrystallization For final polish Column_Chromatography->Final_Product Acid_Base_Extraction->Column_Chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting Oiling Out cluster_recovery Troubleshooting Low Recovery Start Recrystallization Attempt Oiling_Out Product Oils Out? Start->Oiling_Out Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Triturate Triturate with non-polar solvent Oiling_Out->Triturate Yes Success Pure Crystals Obtained Low_Recovery->Success No Minimize_Solvent Use Minimum Hot Solvent Low_Recovery->Minimize_Solvent Yes Change_Solvent Change Solvent System Triturate->Change_Solvent Add_Seed Scratch/Add Seed Crystal Change_Solvent->Add_Seed Add_Seed->Start Retry Preheat_Funnel Preheat Funnel Minimize_Solvent->Preheat_Funnel Cool_Thoroughly Ensure Thorough Cooling Preheat_Funnel->Cool_Thoroughly Cool_Thoroughly->Start Re-evaluate

Caption: Troubleshooting logic for recrystallization issues.

References

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

Sources

Troubleshooting 3-Bromo-2,6-dichlorobenzoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-2,6-dichlorobenzoic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the electrophilic bromination of 2,6-dichlorobenzoic acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Conversion and Poor Yield

Question: My reaction has stalled, and I'm recovering a significant amount of unreacted 2,6-dichlorobenzoic acid. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion in the bromination of 2,6-dichlorobenzoic acid is a common issue stemming from the highly deactivated nature of the aromatic ring. The two chlorine atoms and the carboxylic acid group are strong electron-withdrawing groups (EWGs), which significantly reduce the nucleophilicity of the benzene ring, making it less reactive toward electrophiles.[1][2]

Troubleshooting Steps:

  • Catalyst Choice & Activation: Standard Lewis acids like FeBr₃ or AlBr₃ are necessary to polarize the Br-Br bond and generate a potent electrophile (Br⁺).[3][4] Ensure your Lewis acid is anhydrous and active. Exposure to moisture can hydrolyze the catalyst, rendering it ineffective. Consider using freshly opened or properly stored reagents.

  • Reaction Conditions (Forcing Conditions): Deactivated rings often require more forcing conditions to react.[1]

    • Solvent: Using a strong acidic medium like concentrated sulfuric acid (H₂SO₄) or oleum can enhance the electrophilicity of the brominating agent. Some protocols suggest that the acidity of the medium is a critical factor in promoting the bromination of deactivated arenes.[5]

    • Temperature: While higher temperatures can increase the reaction rate, they must be carefully controlled. Excessive heat can lead to undesirable side reactions like decarboxylation (see Issue 3). A carefully optimized thermal ramp or a prolonged reaction time at a moderate temperature (e.g., 60-80 °C) may be necessary.

  • Alternative Brominating Agents: For highly deactivated substrates, molecular bromine (Br₂) may not be sufficient. Consider using a "superelectrophilic" brominating agent. A combination of Tribromoisocyanuric acid (TBCA) in 98% H₂SO₄ has been shown to be effective for brominating deactivated aromatic rings, often providing good yields where other methods fail.[5]

Issue 2: Formation of an Unwanted Isomer

Question: My analytical data (¹H NMR, LC-MS) indicates the presence of an isomeric bromo-2,6-dichlorobenzoic acid impurity. What is this isomer and how can I improve regioselectivity?

Answer: The directing effects of the substituents on the 2,6-dichlorobenzoic acid ring dictate the position of bromination.

  • The carboxylic acid (-COOH) group is a meta-director.

  • The chlorine (-Cl) atoms are ortho, para-directors, although they are deactivating overall.[1]

The desired product, This compound , results from bromination at the C3 position. This position is meta to the -COOH group and ortho to the C2-Cl. The primary isomeric impurity is typically 4-bromo-2,6-dichlorobenzoic acid , resulting from bromination at the C4 position, which is para to the C2-Cl.

dot

Caption: Directing effects influencing regioselectivity.

Mitigation Strategies:

  • Steric Hindrance: The two bulky chlorine atoms at the C2 and C6 positions sterically hinder the ortho positions (C3 and C5). This steric hindrance can be exploited. Lowering the reaction temperature often enhances selectivity by favoring the sterically less hindered position, though this may come at the cost of a slower reaction rate.

  • Solvent and Catalyst Choice: The choice of solvent and catalyst can influence the steric bulk of the electrophilic species, thereby affecting regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃ vs. AlCl₃) or solvent systems may alter the isomer ratio.

  • Purification: If formation of the isomer cannot be completely suppressed, a robust purification strategy is essential. Reversed-phase HPLC is a highly effective technique for separating regioisomers of halogenated benzoic acids.[6][7] Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective if the solubility profiles of the isomers are sufficiently different.[8]

Issue 3: Presence of a Lower Molecular Weight Impurity (Decarboxylation)

Question: I'm observing a non-acidic impurity in my crude product, identified by GC-MS as 1-bromo-2,6-dichlorobenzene. What causes this and how do I prevent it?

Answer: This impurity is the result of decarboxylation, where the carboxylic acid group is lost as CO₂. This is a common side reaction for benzoic acids, especially when subjected to high temperatures in a strong acid medium. The electron-withdrawing groups on the ring can stabilize the intermediate formed upon loss of CO₂, facilitating this unwanted reaction.

dot

start This compound (Product) intermediate Aryl Anion Intermediate (Unstable) start->intermediate High Temp. Strong Acid side_product 1-Bromo-2,6-dichlorobenzene (Side Product) intermediate->side_product + H⁺ co2 CO₂ intermediate->co2

Caption: Pathway for decarboxylation side reaction.

Prevention Methods:

  • Strict Temperature Control: This is the most critical parameter. Avoid excessive heating. Determine the minimum temperature required for an acceptable reaction rate and maintain it precisely.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to an acceptable level.

  • Purification: The decarboxylated product is neutral and can be easily separated from the desired acidic product. An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral impurity remains in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[9]

Analytical Characterization & Data

Proper identification of side products is crucial for effective troubleshooting. The table below summarizes the key identifiers for the starting material, product, and common impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
2,6-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01Starting material, will be absent or minimal in a complete reaction.[10]
This compound C₇H₃BrCl₂O₂ 269.91 Desired Product. [11][12]
4-Bromo-2,6-dichlorobenzoic acidC₇H₃BrCl₂O₂269.91Isomeric impurity, distinguishable by NMR and distinct retention time in HPLC.
1-Bromo-2,6-dichlorobenzeneC₆H₃BrCl₂225.90Neutral, lower MW impurity resulting from decarboxylation.

Recommended Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative starting point and may require optimization.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to trap HBr and Br₂ fumes).

  • Reagents: Charge the flask with 2,6-dichlorobenzoic acid (1.0 eq). Cautiously add fuming sulfuric acid (oleum) or concentrated H₂SO₄ as the solvent.

  • Catalyst: Add anhydrous FeBr₃ (0.1 eq) to the mixture.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add molecular bromine (Br₂) (1.1 eq) dropwise via an addition funnel.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it over crushed ice.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • Purification: Proceed with purification via recrystallization (e.g., from an ethanol/water mixture) or acid-base extraction as described in Issue 3 to remove neutral impurities. Further purification to remove isomers may require column chromatography or preparative HPLC.

Protocol 2: Analytical Method for Isomer Separation by HPLC

A validated reversed-phase liquid chromatography (RPLC) method is ideal for separating the desired product from its regioisomers.[6][7]

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.01 M Ammonium acetate buffer (pH adjusted to 2.5 with formic or acetic acid).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Elution: A gradient elution is typically required. For example, start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV detection at 210 nm.

  • Analysis: The different isomers will have distinct retention times, allowing for their quantification.

References

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024). LibreTexts Chemistry. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025). Making Molecules. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. (2025). ResearchGate. [Link]

  • CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022). ACS Omega. [Link]

  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022). PubMed Central. [Link]

  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022). ResearchGate. [Link]

  • CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. (2012). PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • Kinetic study on oxidative bromination of 2,6- dichlorotoluene to 2,6-dichlorobenzyl bromide in a microchannel reactor under lig. (2022). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... ResearchGate. [Link]

  • Preparation of benzoic acid of high purity. NIST Publications. [Link]

  • The chromatograms of the halogen derivatives of benzoic acids on the... ResearchGate. [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. [Link]

  • Benzoic acid, 2,6-dichloro-. NIST WebBook. [Link]

  • Separation of Bromodichlorobenzene isomers. Chromatography Forum. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Course Hero. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Yield in the Synthesis of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and improve product yield. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind these recommendations.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science[1], typically proceeds via a Sandmeyer reaction. This involves the diazotization of 3-amino-2,6-dichlorobenzoic acid followed by a copper(I) bromide-mediated displacement of the diazonium group[2][3][4]. While the Sandmeyer reaction is a powerful tool for the introduction of a bromine atom onto an aromatic ring, its success is highly dependent on carefully controlled reaction conditions[3][4].

The starting material, 3-amino-2,6-dichlorobenzoic acid, possesses strong electron-withdrawing chloro and carboxylic acid groups. These substituents can influence the stability of the intermediate diazonium salt and the overall reaction rate, presenting unique challenges to achieving high yields[2]. This guide will address these specific challenges in a practical, question-and-answer format.

Core Synthesis Workflow: Diazotization and Sandmeyer Reaction

The overall transformation can be visualized as a two-step process. First, the primary aromatic amine is converted to a diazonium salt, which is then substituted by a bromide.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination 3-amino-2,6-dichlorobenzoic_acid 3-Amino-2,6-dichlorobenzoic acid reagents_diazotization NaNO₂, HBr (aq) 0-5 °C 3-amino-2,6-dichlorobenzoic_acid->reagents_diazotization diazonium_salt 3-Carboxy-2,4-dichlorobenzenediazonium salt (intermediate) reagents_sandmeyer CuBr, HBr (aq) Heat diazonium_salt->reagents_sandmeyer reagents_diazotization->diazonium_salt 3-bromo-2,6-dichlorobenzoic_acid This compound reagents_sandmeyer->3-bromo-2,6-dichlorobenzoic_acid

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Part 1: Diazotization of 3-Amino-2,6-dichlorobenzoic acid

Q1: The diazotization reaction is not proceeding to completion, leading to low yields of the final product. What are the likely causes?

A1: Incomplete diazotization is a frequent cause of low overall yield. Several factors can contribute to this:

  • Insufficiently Acidic Conditions: The formation of the active nitrosating agent, nitrous acid (HNO₂), and the stabilization of the resulting diazonium salt require a sufficiently acidic medium[5][6]. For aminobenzoic acids, which can be sparingly soluble, ensuring complete protonation of the amino group is critical.

  • Poor Solubility of the Starting Material: 3-Amino-2,6-dichlorobenzoic acid may have limited solubility in the acidic aqueous medium, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Improper Temperature Control: Diazotization is an exothermic reaction, and the diazonium salt intermediate is thermally unstable, especially at temperatures above 5 °C[2]. Uncontrolled temperature can lead to decomposition of the diazonium salt, often forming undesired phenolic byproducts.

  • Slow or Inefficient Addition of Sodium Nitrite: A slow, dropwise addition of the sodium nitrite solution is crucial to maintain temperature control and prevent localized high concentrations of nitrous acid, which can lead to side reactions.

Q2: How can I improve the solubility of 3-amino-2,6-dichlorobenzoic acid during diazotization?

A2: Improving the solubility of the starting material is key to achieving a successful diazotization. Consider the following strategies:

  • Choice of Mineral Acid: While hydrochloric acid is commonly used, hydrobromic acid (HBr) is often preferred for subsequent Sandmeyer brominations to ensure the presence of the bromide counter-ion[3]. The solubility of the amine salt may differ between these acids. Experimenting with a mixture of acids or using a co-solvent (with caution, as this can affect diazonium salt stability) may be beneficial.

  • Fine Milling of the Starting Material: Grinding the 3-amino-2,6-dichlorobenzoic acid to a fine powder increases its surface area, which can enhance its dissolution rate in the acidic medium.

  • Pre-dissolution: Attempt to dissolve the amine in the acid at a slightly elevated temperature (e.g., room temperature) before cooling the solution to 0-5 °C for the addition of sodium nitrite. Ensure the solution remains homogeneous upon cooling.

Q3: My reaction mixture turns dark or forms a precipitate during diazotization. What is happening and how can I prevent it?

A3: A dark coloration or precipitate formation during diazotization can indicate several issues:

  • Decomposition of the Diazonium Salt: As mentioned, diazonium salts are unstable at higher temperatures. If the temperature rises above 5-10 °C, the diazonium salt can decompose, often leading to the formation of colored, tarry byproducts.

  • Side Reactions: The diazonium salt can react with unreacted starting amine to form diazoamino compounds (triazenes), which are often colored. This is more likely to occur if the reaction medium is not sufficiently acidic.

  • Incomplete Dissolution: The precipitate could be unreacted starting material.

To mitigate these issues, ensure rigorous temperature control and use a sufficient excess of acid.

Part 2: The Sandmeyer Bromination

Q4: The Sandmeyer reaction gives a low yield of this compound, even with seemingly complete diazotization. What factors could be at play?

A4: Low yields in the Sandmeyer step can be attributed to several factors, especially considering the electron-deficient nature of the substrate:

  • Catalyst Activity: The copper(I) bromide catalyst is susceptible to oxidation to copper(II). It is crucial to use fresh, high-quality CuBr or to prepare it fresh. The presence of Cu(II) can sometimes be beneficial in catalytic systems, but an excess can be detrimental[2].

  • Reaction Temperature: While the diazotization must be performed at low temperatures, the Sandmeyer reaction often requires gentle heating to facilitate the decomposition of the diazonium salt-copper complex and the evolution of nitrogen gas[3]. The optimal temperature needs to be determined empirically for this specific substrate.

  • Side Reactions: The primary side reaction in a Sandmeyer reaction is the formation of the corresponding phenol, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent. This is particularly prevalent if the reaction is heated too strongly or for too long. Another potential side reaction is the formation of biaryl compounds through the coupling of two aryl radicals[3].

Q5: What are the best practices for preparing and using the copper(I) bromide catalyst?

A5: The quality of the CuBr catalyst is paramount. Here are some best practices:

  • Use Fresh Catalyst: Commercially available CuBr can oxidize over time. Using a freshly opened bottle or a recently purchased batch is recommended.

  • In Situ Preparation: For maximum activity, CuBr can be prepared immediately before use by the reduction of a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium sulfite or sodium bisulfite in the presence of sodium bromide.

  • Catalyst Loading: While the Sandmeyer reaction is catalytic in copper, stoichiometric amounts are often used to drive the reaction to completion, especially for less reactive substrates[4]. The optimal loading should be determined experimentally.

Q6: I observe a lot of frothing and gas evolution. Is this normal?

A6: Yes, the evolution of nitrogen gas (N₂) is a key feature of the Sandmeyer reaction and indicates that the desired transformation is occurring[3]. However, the rate of gas evolution should be controlled. Vigorous, uncontrolled frothing can lead to loss of material from the reaction vessel. This can be managed by the slow and controlled addition of the diazonium salt solution to the hot CuBr solution.

Part 3: Work-up and Purification

Q7: How can I effectively purify the crude this compound?

A7: Purification of the final product is crucial to remove unreacted starting materials, byproducts, and inorganic salts. A multi-step approach is often necessary:

  • Initial Extraction: After the reaction is complete, the product can be extracted from the aqueous reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Wash: Washing the organic extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) will convert the carboxylic acid product into its water-soluble carboxylate salt, while neutral organic impurities remain in the organic layer.

  • Acidification and Precipitation: The aqueous basic extract is then acidified (e.g., with HCl or H₂SO₄) to precipitate the purified this compound.

  • Recrystallization: For higher purity, the precipitated solid can be recrystallized from a suitable solvent system. Common solvents for the recrystallization of benzoic acids include ethanol/water, acetic acid/water, or toluene[7].

Q8: What are some common impurities I should look out for, and how can I identify them?

A8: Common impurities to be aware of include:

  • Starting Material: Unreacted 3-amino-2,6-dichlorobenzoic acid.

  • Phenolic Byproduct: 3-Hydroxy-2,6-dichlorobenzoic acid.

  • Dehalogenated Product: 2,6-Dichlorobenzoic acid.

These impurities can be identified and their levels quantified using techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established principles of the Sandmeyer reaction. They should be adapted and optimized for the specific substrate and laboratory conditions. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Diazotization of 3-Amino-2,6-dichlorobenzoic acid
Step Procedure Rationale
1 In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-2,6-dichlorobenzoic acid in a 3M solution of hydrobromic acid.To form the amine salt and provide the acidic medium for diazotization.
2 Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.To ensure the stability of the diazonium salt to be formed[2].
3 Prepare a solution of sodium nitrite in cold water.
4 Add the sodium nitrite solution dropwise to the cold amine suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.Slow addition prevents a rapid exotherm and decomposition of the diazonium salt.
5 After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.To ensure the diazotization reaction goes to completion.
Protocol 2: Sandmeyer Bromination
Step Procedure Rationale
1 In a separate flask, dissolve copper(I) bromide in hydrobromic acid.To prepare the active catalyst solution.
2 Gently heat the CuBr solution to 50-60 °C.To facilitate the Sandmeyer reaction. The optimal temperature should be determined experimentally.
3 Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the hot CuBr solution with vigorous stirring.Controlled addition is necessary to manage the evolution of nitrogen gas.
4 After the addition is complete, continue to heat the reaction mixture at 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.To ensure the reaction proceeds to completion.
5 Cool the reaction mixture to room temperature.
Protocol 3: Work-up and Purification
Step Procedure Rationale
1 Transfer the cooled reaction mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.To separate the organic product from the aqueous phase.
2 Combine the organic extracts and wash with a saturated sodium bicarbonate solution.To convert the product to its water-soluble salt and remove it from the organic phase, leaving neutral impurities behind.
3 Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until no more precipitate forms.To precipitate the purified product.
4 Collect the solid precipitate by vacuum filtration and wash with cold water.To isolate the product and remove residual acid and salts.
5 Dry the solid product under vacuum.
6 For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).To obtain a highly pure final product[7].

Data Summary and Expected Outcomes

The following table summarizes key parameters and expected outcomes for the synthesis. Note that the yield is highly dependent on the optimization of the reaction conditions.

Parameter Value/Range Notes
Starting Material 3-Amino-2,6-dichlorobenzoic acidEnsure high purity
Diazotization Temperature 0-5 °CCritical for diazonium salt stability[2]
Sandmeyer Reaction Temperature 50-70 °CTo be optimized
Catalyst Copper(I) BromideFreshly prepared or from a new container
Expected Yield 40-70%Highly variable; optimization is key
Major Potential Byproduct 3-Hydroxy-2,6-dichlorobenzoic acidFormation is favored at higher temperatures

Logical Relationships in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Logic cluster_diazotization_issues Diazotization Issues cluster_sandmeyer_issues Sandmeyer Issues cluster_purification_issues Purification Issues start Low Yield of This compound check_diazotization Incomplete Diazotization? start->check_diazotization check_sandmeyer Inefficient Sandmeyer Reaction? start->check_sandmeyer check_purification Losses during Purification? start->check_purification temp_control_d Poor Temperature Control (> 5°C) check_diazotization->temp_control_d Yes solubility_d Poor Solubility of Starting Material check_diazotization->solubility_d Yes acid_conc_d Insufficient Acid check_diazotization->acid_conc_d Yes nitrite_add_d Rapid NaNO₂ Addition check_diazotization->nitrite_add_d Yes catalyst_s Inactive CuBr Catalyst check_sandmeyer->catalyst_s Yes temp_control_s Suboptimal Reaction Temperature check_sandmeyer->temp_control_s Yes side_reactions_s Formation of Phenolic Byproduct check_sandmeyer->side_reactions_s Yes extraction_p Incomplete Extraction check_purification->extraction_p Yes recrystallization_p Suboptimal Recrystallization Solvent check_purification->recrystallization_p Yes

Caption: A troubleshooting flowchart for low yield in the synthesis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Gallagher, G. (1998). The Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Mourad, M. S., & Nour El-Din, A. M. (2013). A review on Sandmeyer and related reactions. Journal of Applied Chemistry, 2(1), 1-10.
  • Patai, S. (Ed.). (1978). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons.
  • Taft, F., et al. (2012). Chemistry - A European Journal, 18(3), 880-886.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • US Patent 8,088,960 B2. (2012). Process for the production of substituted bromobenzenes.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

Sources

Stability issues of 3-Bromo-2,6-dichlorobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-2,6-dichlorobenzoic acid in their experimental workflows. As a Senior Application Scientist, my objective is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and ensure the integrity of your results. This guide addresses common stability issues you may encounter when working with this compound in solution and provides a framework for establishing robust handling and analysis protocols.

Section 1: Understanding the Stability of this compound

This compound is a halogenated aromatic carboxylic acid. Its stability in solution is paramount for reproducible experimental outcomes. The electron-withdrawing nature of the two chlorine atoms and the bromine atom can influence the reactivity of the carboxylic acid group and the aromatic ring. While specific degradation kinetics for this particular molecule are not extensively published, we can infer potential stability challenges based on the known behavior of similar halogenated aromatic compounds.

Key Factors Influencing Stability:

  • pH: The acidity of the solution will impact the ionization state of the carboxylic acid group. While the ionized carboxylate form is generally more water-soluble, extreme pH values (both acidic and basic) can catalyze hydrolysis of the halogen substituents, although this is generally slow for aryl halides.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to adhere to recommended storage and handling temperatures.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of halogenated aromatic compounds.[1] This can involve the cleavage of the carbon-halogen bonds and subsequent reactions.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the aromatic ring.

  • Solvent: The choice of solvent is critical. While polar aprotic solvents like DMSO are often used for initial stock solutions, their long-term stability in these solvents should be verified. Protic solvents, especially under non-neutral pH conditions, may participate in degradation reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Based on the chemical structure (a halogenated benzoic acid), polar organic solvents are the recommended choice for preparing stock solutions. Dimethyl sulfoxide (DMSO) and methanol are commonly used for similar compounds.[2] For a 10 mM stock solution, we recommend starting with DMSO. Always use anhydrous, high-purity solvents.

Q2: How should I store my stock solutions?

Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed to prevent solvent evaporation and moisture absorption. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: What is the expected shelf-life of a stock solution in DMSO?

The precise shelf-life of this compound in DMSO has not been extensively reported. As a best practice, it is recommended to prepare fresh stock solutions regularly. For long-term studies, it is imperative to perform a stability study under your specific storage conditions. A general guideline is to re-evaluate the purity of the stock solution after one month of storage.

Q4: I see some precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the use of a solvent in which the compound has low solubility. In such cases, the solution should be discarded and a fresh stock prepared, possibly at a lower concentration.

Q5: My experimental results are inconsistent. Could it be related to the stability of the compound?

Yes, inconsistent results are a common symptom of compound instability. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new, potentially interfering substances. If you suspect instability, it is crucial to verify the purity and concentration of your working solutions.

Section 3: Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common issues related to the stability of this compound in solution.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent biological/chemical assay results. Degradation of the active compound leading to a lower effective concentration.1. Prepare a fresh stock solution of this compound. 2. Perform a purity check of your stock and working solutions using HPLC (see Section 4 for a general protocol). 3. If degradation is confirmed, review your solution preparation and storage procedures. Minimize exposure to light and elevated temperatures.
Appearance of new peaks in my HPLC chromatogram over time. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS. 2. Conduct a forced degradation study (see Section 5) to understand the degradation profile under different stress conditions (acid, base, oxidation, light, heat).[3] This will help in identifying the source of degradation.
Change in the color or clarity of the solution. Significant degradation or precipitation of the compound.1. Do not use the solution. 2. Prepare a fresh stock solution. 3. Re-evaluate the solubility of the compound in your chosen solvent and at your working concentration.
Difficulty in dissolving the compound. The compound has low solubility in the chosen solvent at the desired concentration.1. Try gentle warming (not exceeding 40°C) and sonication to aid dissolution. 2. Consider using a different solvent, such as DMSO or DMF, for the initial stock solution. 3. Prepare a more dilute stock solution.

Section 4: Experimental Protocol for Stability Assessment using HPLC

To ensure the reliability of your experimental data, we strongly recommend performing a stability assessment of this compound in your specific experimental solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this purpose.[4]

Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products and to monitor its stability over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a 10 mM stock solution.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to determine the approximate retention time of the parent compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a starting point is 254 nm).

    • Injection Volume: 10 µL

  • Method Optimization:

    • Adjust the gradient, mobile phase composition, and other parameters to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time. The goal is to develop a method that can separate the parent peak from any potential degradation products.[5]

  • Stability Study:

    • Prepare your experimental solution of this compound at the desired concentration.

    • Divide the solution into several aliquots. Store them under your typical experimental conditions.

    • Analyze an aliquot at time zero (T=0) to establish the initial purity and peak area.

    • Analyze subsequent aliquots at defined time points (e.g., 2, 4, 8, 24, 48 hours).

    • Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks.

Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to T=0.

  • Plot the percentage remaining versus time to determine the stability profile.

Section 5: Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is crucial for understanding the intrinsic stability of a molecule and for developing a truly stability-indicating analytical method.[6]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Procedure:

For each condition, prepare a solution of this compound (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Add an equal volume of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate the solution at 60°C for 48 hours.

  • Photodegradation:

    • Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[7]

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same environment.

Analysis:

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The appearance of new peaks in the chromatograms of the stressed samples will indicate the formation of degradation products. This information is invaluable for validating that your HPLC method is stability-indicating.

Section 6: Visualizing the Workflow

To aid in your experimental planning, the following diagrams illustrate the key workflows described in this guide.

Stability_Assessment_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution prep_stock->prep_work hplc_t0 Analyze at T=0 prep_work->hplc_t0 hplc_t_points Analyze at Time Points prep_work->hplc_t_points hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->hplc_t0 hplc_dev->hplc_t_points data_analysis Analyze Data (% Remaining vs. Time) hplc_t0->data_analysis hplc_t_points->data_analysis conclusion Determine Solution Stability data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound in solution.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Solution of This compound acid Acid Hydrolysis (HCl, 60°C) start->acid base Base Hydrolysis (NaOH, 60°C) start->base oxidation Oxidation (H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed Samples and Control by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Peaks and Validate Method Specificity analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Section 7: Concluding Remarks

The stability of this compound in solution is a critical parameter that can significantly impact the outcome of your research. While this guide provides a comprehensive framework for addressing potential stability issues, it is essential to recognize that the stability of any compound is highly dependent on the specific experimental conditions. We strongly encourage you to perform the validation experiments outlined in this document to ensure the integrity and reproducibility of your work.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters. Available at: [Link]

  • Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. PubMed. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Available at: [Link]

  • Stability-Indicating HPLC Method Development. Waters. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria. ResearchGate. Available at: [Link]

  • Benzoic Acid Parameters observed during forced degradation study S. No.... ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound | C7H3BrCl2O2 | CID 15095165. PubChem. Available at: [Link]

  • Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H 2 O 2 Dosage on Water Quality. MDPI. Available at: [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • 3-BROMO-2-CHLOROBENZOIC ACID. precisionFDA. Available at: [Link]

  • DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. Google Patents.
  • 6-bromo-2,3-dichlorobenzoic acid (C7H3BrCl2O2). PubChemLite. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic processes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the electrophilic chlorination of 2-bromobenzoic acid. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), in a strong acidic medium like chlorosulfonic acid or concentrated sulfuric acid.[1]

Q2: What are the primary types of impurities I should expect in my crude product?

The impurity profile of this compound is primarily dictated by the regioselectivity of the chlorination reaction and the purity of the starting materials. The common classes of impurities include:

  • Isomeric Byproducts: These are molecules with the same chemical formula but different arrangements of the halogen substituents on the aromatic ring.

  • Unreacted Starting Materials: Residual 2-bromobenzoic acid from an incomplete reaction.

  • Over-chlorinated Species: Products where more than two chlorine atoms have been added to the 2-bromobenzoic acid starting material.

  • Starting Material-Related Impurities: Impurities present in the initial 2-bromobenzoic acid that may carry through the synthesis.

Q3: How can I purify the crude this compound?

Recrystallization is a common and effective method for the purification of the crude product. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.

For the removal of stubborn positional isomers, a more advanced technique involves the formation of a salt with a chiral amine, such as α-methylbenzylamine.[2] The different isomers will form diastereomeric salts with varying solubilities, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the purified salt regenerates the high-purity this compound.

Column chromatography is also a viable, albeit less scalable, method for achieving high purity.[3]

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section delves into specific impurities, their mechanisms of formation, and actionable troubleshooting strategies.

Impurity Profile of this compound
Impurity Name Typical Level Formation Mechanism Primary Mitigation Strategy
2-Bromo-3,4-dichlorobenzoic acidVariableCompeting regioselectivity of chlorinationOptimize reaction temperature and catalyst loading
2-Bromo-4,5-dichlorobenzoic acidVariableCompeting regioselectivity of chlorinationOptimize reaction temperature and catalyst loading
2-Bromobenzoic acidCan be significantIncomplete chlorination reactionIncrease reaction time or temperature; ensure adequate chlorinating agent
2-Bromo-3,5,6-trichlorobenzoic acidMinorOver-chlorinationControl stoichiometry of the chlorinating agent and reaction time
Detailed Troubleshooting

Issue 1: Presence of Isomeric Impurities (e.g., 2-Bromo-3,4-dichlorobenzoic acid)

  • The "Why": The formation of isomeric impurities is a direct consequence of the directing effects of the substituents on the starting material, 2-bromobenzoic acid. The carboxylic acid group is a meta-director and deactivating, while the bromine atom is an ortho-, para-director and also deactivating.[4][5] This complex interplay of electronic effects can lead to chlorination at positions other than the desired 3 and 6 positions.

    • dot

    • Caption: Formation of desired product and isomeric impurity.

  • The "How-To" for Mitigation:

    • Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the chlorination, favoring the thermodynamically more stable product.

    • Catalyst Choice and Loading: The nature and concentration of the Lewis acid catalyst can influence the regioselectivity. Experiment with different catalysts (e.g., FeCl₃ vs. AlCl₃) and optimize the molar ratio to the substrate.

    • Purification: If isomeric impurities persist, purification via salt formation with a chiral amine is highly recommended.[2]

Issue 2: Significant Amount of Unreacted 2-Bromobenzoic Acid

  • The "Why": This is typically a result of an incomplete reaction. The deactivating nature of the substituents on the aromatic ring makes the electrophilic chlorination a relatively slow process. Insufficient reaction time, inadequate temperature, or a suboptimal amount of the chlorinating agent can all lead to a substantial amount of unreacted starting material.

  • The "How-To" for Mitigation:

    • Reaction Monitoring: Utilize in-process controls, such as HPLC or GC, to monitor the consumption of the starting material.

    • Extended Reaction Time: If the reaction stalls, consider extending the reaction time at the set temperature.

    • Temperature Increase: A modest increase in the reaction temperature can significantly accelerate the reaction rate. However, be mindful that higher temperatures may also lead to an increase in isomeric impurities.

    • Stoichiometry of Chlorinating Agent: Ensure that a sufficient excess of the chlorinating agent is used to drive the reaction to completion.

Issue 3: Detection of Over-chlorinated Species

  • The "Why": The same reaction conditions that promote the desired dichlorination can, if not carefully controlled, lead to the addition of a third or even fourth chlorine atom to the aromatic ring. This is more likely to occur with prolonged reaction times or a large excess of the chlorinating agent.

  • The "How-To" for Mitigation:

    • Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A smaller excess may be sufficient to achieve complete conversion without significant over-chlorination.

    • Reaction Time: Once in-process controls indicate the consumption of the starting material and the main product has reached its peak, quench the reaction to prevent further chlorination.

III. Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Impurities

This protocol provides a general method for the analysis of this compound and its common impurities. Optimization may be required based on the specific impurity profile and available instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water with 0.1% phosphoric acid is often effective for separating halogenated benzoic acids.[6][7]

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • A typical gradient might be:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-27 min: 90% to 40% B

      • 27-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

    • dot

      A Sample Preparation B HPLC Injection A->B C Gradient Elution B->C D UV Detection C->D E Data Analysis D->E

    • Caption: HPLC analysis workflow.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures) at their boiling points. The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: In a larger flask, add the chosen hot solvent to the crude this compound until it is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

IV. References

  • Parrill, A. (n.d.). Electrophilic Aromatic Substitution. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Ley, S. V., & Yates, C. M. (2008). A practical and efficient method to purify 2,4-dichlorobenzoic acid. Request PDF. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzoic acid, 65-85-0. Retrieved from [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Retrieved from

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-2,6-dichlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical synthetic intermediate. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the recrystallization process effectively.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂[1][2]
Molecular Weight 269.91 g/mol [1][2]
Appearance White to Off-White Solid/Crystalline Needles[3][4]
CAS Number 80257-12-1[1][2][5]
Storage Sealed in a dry place at room temperature[2][3]

Note: A definitive, experimentally verified melting point and specific solubility data in various solvents are not consistently reported across primary literature. The melting point of structurally similar compounds suggests it is likely in the range of 160-180°C. Therefore, empirical determination through the protocols described below is essential.

Core Protocol: Recrystallization of this compound

This section details a robust, step-by-step methodology for the purification of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Drying start Start with Crude Product solvent_screen 1. Solvent Selection Screen start->solvent_screen dissolve 2. Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration 3. Hot Filtration (Optional) dissolve->hot_filtration If insoluble impurities cool 4. Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry end_node Pure Product dry->end_node

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Step 1: Solvent Selection (The Critical First Step)

    • Rationale: The ideal solvent will dissolve the crude this compound completely when hot but poorly when cold. This differential solubility is the basis of purification, as soluble impurities will remain in the cold solvent (the "mother liquor").[6] The structural features of the target molecule (aromatic, carboxylic acid) suggest that moderately polar solvents or mixed solvent systems are good candidates.[7][8]

    • Protocol:

      • Place ~20-30 mg of your crude product into several small test tubes.

      • To each tube, add a different solvent (e.g., Toluene, Heptane, Ethanol, Isopropanol, Acetonitrile, or mixtures like Ethanol/Water, Toluene/Heptane) dropwise.

      • Gently heat the tubes while stirring. Observe the solubility.

      • The best solvent is one that requires a minimal volume to dissolve the compound at its boiling point.

      • Allow the clear solutions to cool to room temperature, and then in an ice bath. The solvent that produces a high yield of crystalline precipitate (not oil) is your ideal choice.

  • Step 2: Dissolution

    • Rationale: Using the minimum amount of boiling solvent is crucial for maximizing yield.[6] Excess solvent will retain more of your product in the mother liquor, even when cold, thereby reducing recovery.[6][9][10]

    • Protocol:

      • Place the crude this compound in an Erlenmeyer flask.

      • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.

      • Continue adding solvent until the solid just dissolves completely.

  • Step 3: Hot Filtration (Optional)

    • Rationale: This step is only necessary if you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution. The goal is to remove these before your product crystallizes.

    • Protocol:

      • Pre-heat a funnel and a receiving flask to prevent premature crystallization.

      • Place a fluted filter paper in the hot funnel.

      • Quickly pour the hot solution through the filter paper into the clean, hot receiving flask.

  • Step 4: Crystallization

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[9]

    • Protocol:

      • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

      • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Step 5 & 6: Isolation and Washing

    • Rationale: The crystals must be separated from the impurity-rich mother liquor. The subsequent wash removes any adhering mother liquor from the crystal surfaces. Using ice-cold solvent for the wash is critical to avoid redissolving your purified product.[6]

    • Protocol:

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of ice-cold recrystallization solvent.

      • Continue to pull air through the crystals on the filter for several minutes to help them dry.

  • Step 7: Drying

    • Rationale: Residual solvent can lower the melting point and add mass, leading to an inaccurate yield calculation.

    • Protocol:

      • Transfer the crystals to a pre-weighed watch glass.

      • Dry the product in a vacuum oven until a constant weight is achieved. The temperature should be well below the compound's melting point.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this compound? A1: There is no single "best" solvent, as it depends on the specific impurities present. A solvent screen is always recommended. However, given its structure, good starting points for single-solvent systems are toluene or isopropanol. For mixed-solvent systems, combinations like ethanol/water or heptane/ethyl acetate are often effective for aromatic carboxylic acids.[7]

Q2: What is a typical expected yield for this recrystallization? A2: A successful recrystallization will always have a yield of less than 100%, as some product will remain dissolved in the mother liquor.[6] A typical yield for a well-optimized process is in the range of 75-90%. A very low yield (e.g., <50%) suggests a problem with the procedure, such as using too much solvent.[9]

Q3: How do I confirm the purity of my recrystallized product? A3: The most common method is melting point analysis. A pure compound will have a sharp melting point (a narrow range of 1-2°C). A broad or depressed melting point indicates the presence of impurities. Further confirmation can be obtained using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can I use activated charcoal to decolorize my solution? A4: Yes, if your hot solution has a colored tint, you can add a small amount of activated charcoal to adsorb the colored impurities. However, use it sparingly, as charcoal can also adsorb your desired product, which will decrease the yield.[9] Always perform a hot filtration after using charcoal to remove it.

Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of this compound.

Troubleshooting Decision Tree```dot

}``` Caption: A decision tree for troubleshooting common recrystallization issues.

Detailed Problem/Solution Scenarios

Scenario 1: The compound has "oiled out," forming liquid droplets instead of solid crystals.

  • Why this happens: This occurs when the dissolved compound becomes insoluble in the solvent at a temperature that is above its own melting point. This is often caused by a very high concentration of the solute or the presence of significant impurities that depress the melting point of the mixture. *[10] How to fix it:

    • Reheat the mixture until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point. [9] 3. Ensure the solution cools much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off, or by wrapping the flask in glass wool to insulate it. T[10]his gives the molecules time to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid.

Scenario 2: No crystals have formed, even after cooling in an ice bath.

  • Why this happens: There are two primary causes for this frustrating issue:

    • Too much solvent was used: The concentration of your compound is too low to reach the point of insolubility, even at low temperatures. [9][10] 2. Supersaturation: The solution holds more dissolved compound than it theoretically should. The crystals need a nucleation site—a point to begin growing on. *[6][10] How to fix it:

    • If too much solvent is the issue: Gently boil the solution to evaporate a portion of the solvent. Once the volume is reduced, allow it to cool again. [9][10] 2. To overcome supersaturation: Try to induce crystallization. The easiest method is to gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. T[6][10]he microscopic scratches provide a rough surface for nucleation. Alternatively, if you have a small amount of pure product saved, you can add a tiny "seed crystal" to initiate the process.

[6]Scenario 3: The final yield of pure crystals is disappointingly low.

  • Why this happens: A low yield can result from several factors throughout the process:

    • Using too much solvent during the initial dissolution step is the most common culprit. [6][9] 2. Washing the final crystals with too much solvent, or with solvent that was not properly chilled. [6] 3. Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • How to fix it:

    • Recover a "second crop": Take the mother liquor (the filtrate from the vacuum filtration) and reduce its volume by boiling. Upon cooling, you may be able to recover a second batch of crystals. Note that this second crop may be less pure than the first.

    • Optimize for the future: In subsequent attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution and the minimum amount of ice-cold solvent for washing.

[6]### References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine - Department of Chemistry. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in the development of various pharmaceuticals and agrochemicals, mastering its preparation is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and frequently employed route is the electrophilic aromatic substitution (bromination) of 2,6-dichlorobenzoic acid. This approach is favored due to the commercial availability of the starting material. The two chlorine atoms are ortho, para-directing; however, the steric hindrance from the two bulky chlorine atoms and the deactivating effect of the carboxylic acid group directs the incoming electrophile (bromine) to the less hindered position 3. Careful control of reaction conditions is paramount to achieve high selectivity and yield.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Regioselectivity is a significant hurdle because the starting material, 2,6-dichlorobenzoic acid, has multiple positions where bromination could potentially occur. While the directing effects of the substituents strongly favor the 3-position, suboptimal conditions can lead to the formation of other isomers. For instance, harsh conditions or the presence of certain catalysts could promote bromination at other positions, complicating the purification process significantly.[2]

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves hazardous materials requiring strict safety protocols.

  • Bromine: Highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. An emergency bromine spill kit should be readily available.

  • Strong Acids: Reagents like fuming sulfuric acid (oleum) or chlorosulfonic acid are often used as solvents or catalysts.[3] These are extremely corrosive and require careful handling.

  • Reaction Quenching: The reaction is typically quenched by pouring the mixture onto ice, which can be highly exothermic. This should be done slowly and cautiously in a suitably sized vessel.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. The proton NMR should show two distinct aromatic signals, and the carbon NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight (269.91 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying isomeric impurities.[6][7][8]

  • Infrared Spectroscopy (IR): Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Troubleshooting Guide: Electrophilic Bromination of 2,6-Dichlorobenzoic Acid

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Action & Scientific Rationale
Insufficiently Activated Brominating Agent Ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active. The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary for the reaction to proceed. Moisture deactivates the catalyst.
Low Reaction Temperature Gradually increase the reaction temperature. Electrophilic aromatic substitution on a deactivated ring (due to two Cl and one COOH group) requires sufficient thermal energy to overcome the activation barrier. Monitor for side product formation as you increase the temperature.
Poor Solubility of Starting Material Confirm that the 2,6-dichlorobenzoic acid has fully dissolved in the acidic solvent (e.g., oleum). If the substrate is not in solution, the reaction kinetics will be extremely slow as it becomes a heterogeneous mixture.
Issue 2: Formation of Multiple Products (Isomeric Impurities)
Potential Cause Troubleshooting Action & Scientific Rationale
Reaction Temperature is Too High Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can also lower the selectivity, leading to the formation of undesired positional isomers. A balance must be struck between reaction rate and selectivity.
Incorrect Stoichiometry of Bromine Use a slight excess (1.05-1.1 equivalents) of bromine. A large excess can lead to di-brominated byproducts. Precise control over the amount of the electrophile is critical for monosubstitution.
Inappropriate Catalyst Use a milder Lewis acid catalyst. Highly active catalysts can sometimes reduce regioselectivity. Iron powder or ferric chloride are often suitable choices for this type of reaction.[3]
Issue 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Action & Scientific Rationale
Oily Product Instead of Crystalline Solid This often indicates the presence of impurities that disrupt the crystal lattice and lower the melting point.[9] Perform an initial purification by washing the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
Co-elution of Impurities During Column Chromatography The polarity of the desired product and isomeric byproducts can be very similar. Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) is often necessary to achieve good separation on a silica gel column.[9][10]
Persistent Colored Impurities Residual bromine can cause a yellow or orange color. Wash the crude product with an aqueous solution of a mild reducing agent like sodium bisulfite to quench any remaining bromine.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (containing NaOH solution to neutralize HBr fumes), add 2,6-dichlorobenzoic acid (1.0 eq).

  • Dissolution: Cool the flask in an ice bath and slowly add fuming sulfuric acid (20% SO₃) or chlorosulfonic acid as the solvent, ensuring the temperature is kept below 10 °C.[3] Stir until all the solid has dissolved.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) to the mixture.

  • Bromine Addition: Slowly add bromine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture.

General Synthesis and Purification Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2,6-Dichlorobenzoic Acid in Fuming H₂SO₄ B Add Catalyst (FeBr₃) A->B C Add Bromine (Br₂) (Dropwise, <10°C) B->C D Reaction at RT (12-24h) C->D E Quench on Ice-Water D->E Reaction Complete F Vacuum Filtration E->F G Wash with Cold Water F->G H Wash with NaHSO₃ (aq) (Optional) G->H I Recrystallization (e.g., Ethanol/Water) H->I Crude Product J Dry Under Vacuum I->J K Characterization (NMR, HPLC, MS) J->K

Caption: Synthesis and Purification Workflow

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common synthesis issues.

G Start Reaction Outcome Unsatisfactory Q1 Low Conversion? Start->Q1 Q2 Multiple Products? Q1->Q2 No A1 Check Catalyst Activity Increase Temperature Ensure Full Dissolution Q1->A1 Yes Q3 Purification Issues? Q2->Q3 No A2 Lower Temperature Check Br₂ Stoichiometry Use Milder Catalyst Q2->A2 Yes A3 Optimize Recrystallization Solvent Run Gradient Column Chromatography Perform Chemical Wash (e.g., NaHSO₃) Q3->A3 Yes End Successful Synthesis Q3->End No A1->End A2->End A3->End

Caption: Troubleshooting Decision Tree

Quantitative Data Summary

ParameterRecommended ValueRationale
Reactant Ratio 1.0 : 1.05 (Acid : Bromine)A slight excess of bromine ensures complete consumption of the starting material without promoting over-bromination.
Catalyst Loading 0.03 - 0.05 equivalentsCatalytic amounts are sufficient; higher loadings do not significantly improve yields and can complicate workup.[11]
Reaction Temperature 0-10 °C (Addition), 20-25 °C (Reaction)Low temperature during addition controls the exothermic reaction and improves selectivity. Room temperature provides sufficient energy for the reaction to proceed.
Reaction Time 12 - 24 hoursThe deactivated aromatic ring requires a longer reaction time for high conversion. Progress should be monitored by HPLC or TLC.

References

  • ACS Omega. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Publications. Available at: [Link]

  • Google Patents. (CN109761788A). The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
  • PubMed Central. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. (2022, January 18). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. analytical methods. Available at: [Link]

  • Google Patents. (CN104058956A). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Google Patents. (CN110002989A). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • PubChem. This compound. Available at: [Link]

  • HSE Consultations Hub. (July 2022). Initial DAR. Available at: [Link]

  • Google Patents. (DE1277840B). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid. Available at: [Link]

  • Organic Syntheses Procedure. 2,4,6-tribromobenzoic acid. Available at: [Link]

  • Google Patents. (CN108250060A). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Available at: [Link]

  • Google Patents. (CN103880683A). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

Sources

Preventing decomposition of 3-Bromo-2,6-dichlorobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2,6-dichlorobenzoic acid (CAS 80257-12-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, though sometimes challenging, building block in their synthetic workflows.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate decomposition and maximize yields in your reactions.

Guide Structure & Philosophy

Navigating the reactivity of a multi-halogenated aromatic acid requires a proactive approach. The steric hindrance from the ortho-chloro substituents and the electronic effects of three halogen atoms create a unique chemical environment. This guide is structured as a series of problem-oriented questions that address the most common failure points in reactions involving this molecule. Our core philosophy is to empower you not just with protocols, but with the underlying chemical principles to adapt and troubleshoot effectively.

Troubleshooting Guide: Q&A Format

Q1: I'm observing significant formation of 1-bromo-2,4-dichlorobenzene in my reaction, especially at elevated temperatures. What is happening and how can I prevent it?

A1: You are likely encountering thermal decarboxylation.

The C-COOH bond on the aromatic ring can cleave under thermal stress, releasing carbon dioxide (CO₂) and resulting in the corresponding de-carboxylated arene. Halogenated benzoic acids can be susceptible to this decomposition pathway, particularly when heated in a polar aprotic solvent or under stringent conditions.[3]

Causality: The electron-withdrawing nature of the two chlorine and one bromine atoms destabilizes the carboxylate intermediate, making the loss of CO₂ more favorable upon heating.

Troubleshooting Strategies:

  • Reaction Temperature Optimization: This is the most direct approach. Systematically lower the reaction temperature in 10 °C increments to find the minimum required for the desired transformation. Monitor reaction progress by TLC or LC-MS to ensure the primary reaction is still proceeding at an acceptable rate.

  • Protect the Carboxylic Acid: The most robust solution is to mask the carboxylic acid functionality, typically by converting it to an ester. This eliminates the acidic proton and the carboxylate group, rendering the molecule stable against decarboxylation. A methyl or ethyl ester is often sufficient and can be formed under mild conditions.

Q2: During my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), I'm getting a high percentage of 2,6-dichlorobenzoic acid as a byproduct. What is this side reaction?

A2: This is a classic case of protodehalogenation (or hydrodehalogenation), specifically at the C-Br bond.

In this side reaction, the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.[4] The C-Br bond is significantly more reactive than the C-Cl bonds in typical palladium-catalyzed cycles, making it the primary site for both desired coupling and undesired side reactions.

Causality: Protodehalogenation can be promoted by several factors:

  • Hydride Sources: Certain bases (e.g., alkoxides), impurities in reagents, or protic solvents (like alcohols) can act as hydride donors.

  • Interrupted Catalytic Cycle: If the transmetalation step in a Suzuki coupling is slow, the oxidative addition complex [Ar-Pd(II)-X] can be intercepted by a proton source before the desired coupling occurs.[4]

Troubleshooting Strategies:

A systematic approach to optimizing your reaction components is crucial. The following table provides a hierarchy of variables to investigate:

ParameterSub-Optimal Condition (Promotes Protodehalogenation)Recommended OptimizationRationale
Base Hydroxides (NaOH, KOH), Alkoxides (NaOtBu)K₃PO₄, Cs₂CO₃, K₂CO₃ These are non-nucleophilic, often anhydrous bases that are less likely to act as hydride sources or introduce water.[4]
Solvent Protic solvents (Methanol, Ethanol, Water)Anhydrous Aprotic Solvents (Dioxane, Toluene, THF) Eliminates a primary source of protons that can intercept the catalytic cycle.[4]
Catalyst/Ligand Basic phosphines (e.g., PPh₃) with low steric bulkBulky Biarylphosphine Ligands (SPhos, XPhos, RuPhos) These ligands accelerate the rates of both oxidative addition and reductive elimination, pushing the catalytic cycle forward and minimizing the lifetime of intermediates susceptible to side reactions.[5]
Atmosphere Presence of Air/OxygenInert Atmosphere (Argon or Nitrogen) Degassing the reaction mixture is critical to prevent catalyst deactivation (formation of palladium black) and other side reactions.[4]
Q3: What is the most effective general strategy for protecting the carboxylic acid group, and how do I choose the right protecting group?

A3: Esterification is the most common and effective strategy. The choice of ester depends on the downstream reaction conditions your molecule must endure.

Decision Framework for Protecting Group Selection:

G start Assess Downstream Reaction Conditions pg_choice Select Protecting Group start->pg_choice acid_base Reaction uses strong acid or base? methyl_ester Methyl/Ethyl Ester (Base Labile) acid_base->methyl_ester Yes (Base) tbutyl_ester tert-Butyl Ester (Acid Labile) acid_base->tbutyl_ester Yes (Acid) organometallic Reaction involves organometallics (e.g., Grignard, n-BuLi)? silyl_ester Silyl Ester (e.g., 'Supersilyl') organometallic->silyl_ester Yes, offers high stability hydrogenolysis Molecule has other groups sensitive to hydrogenolysis? benzyl_ester Benzyl Ester (Hydrogenolysis) hydrogenolysis->benzyl_ester No pg_choice->acid_base Consider stability pg_choice->organometallic Consider reactivity pg_choice->hydrogenolysis Consider cleavage

Caption: Decision workflow for selecting a carboxylic acid protecting group.

Comparative Table of Common Protecting Groups:

Protecting GroupFormation ConditionsCleavage ConditionsStability Profile
Methyl/Ethyl Ester SOCl₂, MeOH/EtOH; or TMSCHN₂, MeOHSaponification (e.g., LiOH, NaOH) in THF/H₂OStable to acid, hydrogenolysis. Labile to base.[6]
tert-Butyl Ester Isobutylene, cat. H₂SO₄Trifluoroacetic acid (TFA) in CH₂Cl₂Stable to base, hydrogenolysis. Labile to strong acid.[6]
Benzyl Ester Benzyl bromide, base (e.g., Cs₂CO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid and base. Labile to hydrogenolysis.[6]
"Supersilyl" Ester "Supersilyl" chloride, basePhotolytic cleavage or fluoride source (TBAF)Exceptionally stable to organometallic reagents (e.g., n-BuLi).[7]

Experimental Protocols

Protocol 1: Protection as a Methyl Ester using (Trimethylsilyl)diazomethane

This protocol is favored for its mild conditions and high yield, avoiding the use of harsh reagents like thionyl chloride.

Materials:

  • This compound (1.0 eq)

  • (Trimethylsilyl)diazomethane (TMSCHN₂), 2.0 M in hexanes (1.2 eq)

  • Methanol (MeOH)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of Toluene and Methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMSCHN₂ solution dropwise. A yellow color should persist, and gas evolution (N₂) will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench any excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 3-bromo-2,6-dichlorobenzoate.

Frequently Asked Questions (FAQs)

  • Q: Can I perform a Suzuki coupling without protecting the carboxylic acid?

    • A: While possible, it is not recommended for this substrate. The required basic conditions can lead to salt formation, altering solubility and potentially complicating the reaction and workup. More importantly, the unprotected acid is more prone to the side reactions discussed above, particularly decarboxylation if high temperatures are needed.[4][5]

  • Q: What is the best way to purify the crude this compound or its derivatives?

    • A: For the acid itself, recrystallization from a suitable solvent system (e.g., toluene/hexanes) is effective. Alternatively, purification via salt formation with an amine can be highly effective at removing positional isomers.[8] For its neutral derivatives (like esters), silica gel column chromatography using a gradient of ethyl acetate in hexanes is the standard method.[9]

  • Q: My reaction is clean, but my workup is problematic, leading to emulsions or poor recovery. Any advice?

    • A: If the carboxylic acid is unprotected, it can act as a surfactant, causing emulsions during aqueous workups. To mitigate this, acidify the aqueous layer with 1M HCl to a pH of ~2 to ensure the carboxyl group is fully protonated before extraction. If the product is an ester, this is less of an issue. For poor recovery, ensure you are using a sufficiently large volume of organic solvent for your extractions.

Visualizing the Problem: Decomposition Pathways

The following diagram illustrates the primary decomposition pathways and the central role of protection.

G cluster_0 Reaction Conditions cluster_1 Decomposition Products cluster_2 Preventative Strategy Start 3-Bromo-2,6-dichlorobenzoic Acid Heat High Temperature (>100-120 °C) Start->Heat Subjected to Pd_Coupling Pd-Catalysis (Suboptimal Conditions) Start->Pd_Coupling Subjected to Protect Protect Carboxylic Acid (e.g., Esterification) Start->Protect Apply Decarbox Decarboxylation Product (1-Bromo-2,4-dichlorobenzene) Heat->Decarbox Leads to Protodehalo Protodehalogenation Product (2,6-Dichlorobenzoic Acid) Pd_Coupling->Protodehalo Leads to Protected_Acid Protected Acid Derivative Protect->Protected_Acid Desired_Product Successful Reaction (Desired Product) Protected_Acid->Desired_Product Yields

Caption: Key decomposition pathways and the role of acid protection.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Slideshare. Protection and deprotection of carboxylic acid. [Link]

  • Wang, B., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. NIH Public Access. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Hamamoto, H., et al. (2011). Decarboxylative Halogenation of Benzoic Acids by Hypervalent Iodine Reagent. J-Stage. [Link]

  • Google Patents. (1983).
  • Varenikov, A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. NIH Public Access. [Link]

  • Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Semantic Scholar. [Link]

  • Su, W., Xu, P., & Ritter, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • Google Patents. (2019). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-.
  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. NIH Public Access. [Link]

  • ResearchGate. (2008). Purification of 2,4 Dichlorobenzoic Acid. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2,6-dichlorobenzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a critical step in ensuring the quality, efficacy, and safety of novel chemical entities. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level view of molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2,6-dichlorobenzoic acid, a key intermediate in various synthetic pathways.[1][2] By comparing its spectral features with those of related benzoic acid derivatives, we aim to provide a robust framework for the interpretation and verification of this compound's structure.

The Structural Significance of this compound

This compound, with the chemical formula C₇H₃BrCl₂O₂, is a polysubstituted aromatic carboxylic acid.[1][3] Its utility in organic synthesis stems from the presence of multiple reactive sites, allowing for diverse chemical transformations. Accurate characterization of this molecule is paramount, and NMR spectroscopy provides an unparalleled level of structural detail.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available experimental spectrum for this compound is not readily found, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the substituent effects of the bromine and chlorine atoms on the benzoic acid scaffold. The predictions are based on established principles of NMR spectroscopy and comparison with the known spectra of related compounds.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.40 - 7.60Doublet8.0 - 9.0
H-57.20 - 7.40Doublet8.0 - 9.0
-COOH11.0 - 13.0Singlet (broad)-

Solvent: CDCl₃ or DMSO-d₆. Spectrometer Frequency: 400 MHz.

The predicted chemical shifts are influenced by the electron-withdrawing nature of the halogen and carboxylic acid groups. The two aromatic protons (H-4 and H-5) form an AX spin system and are expected to appear as doublets due to coupling with each other. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will exhibit seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1130 - 135
C-2135 - 140
C-3120 - 125
C-4130 - 135
C-5125 - 130
C-6135 - 140

Solvent: CDCl₃ or DMSO-d₆. Spectrometer Frequency: 100 MHz.

The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. The carbons directly attached to the chlorine atoms (C-2 and C-6) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-3) will also be downfield, though typically to a lesser extent than chlorine-substituted carbons.

Comparative NMR Analysis with Structurally Related Compounds

To substantiate our predictions and provide a practical guide for spectral interpretation, we will compare the expected NMR data of this compound with the experimental data of simpler, related molecules.

Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Protons, ppm) of Substituted Benzoic Acids

CompoundH-2H-3H-4H-5H-6Solvent
Benzoic Acid8.20 (d)7.52 (t)7.68 (t)7.52 (t)8.20 (d)CDCl₃
3-Bromobenzoic Acid[4]8.15 (t)-7.70 (ddd)7.35 (t)7.95 (ddd)CDCl₃
2-Chlorobenzoic Acid[5]-7.31 (m)7.40 (m)7.50 (m)8.09 (d)CDCl₃
This compound (Predicted) --7.40-7.60 (d)7.20-7.40 (d)-CDCl₃/DMSO-d₆

Table 4: Comparison of ¹³C NMR Chemical Shifts (Aromatic Carbons, ppm) of Substituted Benzoic Acids

CompoundC-1C-2C-3C-4C-5C-6Solvent
Benzoic Acid[5]129.39130.28128.55133.89128.55130.28CDCl₃
3-Bromobenzoic Acid[4]132.8136.0122.5133.0130.2128.8CDCl₃
2-Chlorobenzoic Acid[5]128.46134.83126.75132.54131.56133.65CDCl₃
This compound (Predicted) 130-135135-140120-125130-135125-130135-140CDCl₃/DMSO-d₆

The data from these tables illustrate the expected influence of the substituents on the chemical shifts. The presence of two ortho-chloro substituents in our target molecule is predicted to cause a significant downfield shift for the adjacent carbons (C-1 and C-3) and the remaining aromatic protons.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample amount required.Does not provide direct information on atomic connectivity or stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) [6]Separation of volatile compounds and their mass spectra.Excellent for analyzing mixtures of volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) [7]Separation of non-volatile compounds and their mass spectra.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Can be more complex to operate and maintain than GC-MS.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

For a comprehensive characterization of this compound, a combination of NMR and high-resolution mass spectrometry (HRMS) is recommended. HRMS would confirm the elemental composition, while NMR would provide the definitive structural arrangement.

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure complete dissolution and mixing.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Visualizing the Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_C->process analyze Peak Picking, Integration & Interpretation process->analyze report Generate Report analyze->report

Caption: A generalized workflow for NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds, we have established a solid foundation for the interpretation of its spectral features. The comparative approach, alongside a discussion of alternative analytical techniques and a detailed experimental protocol, is intended to equip researchers with the necessary tools for the confident characterization of this and other complex halogenated molecules. The synergy of predictive analysis and comparative data serves as a powerful strategy in modern chemical research, ensuring both accuracy and efficiency in structural elucidation.

References

  • 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • This compound | C7H3BrCl2O2 | CID 15095165 - PubChem. Available at: [Link]

  • Supporting Information - Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Specifications of this compound - Capot Chemical. Available at: [Link]

  • 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • bmse000332 2-Chlorobenzoic Acid at BMRB. Available at: [Link]

  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed. Available at: [Link]

  • Benzoic acid, 2,6-dichloro- - the NIST WebBook. Available at: [Link]

  • 2,6-Dichlorobenzoicacid | C7H4Cl2O2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

  • Process for the preparation of halogenated benzoic acids - Google Patents.
  • Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. Available at: [Link]

  • Benzoic acid, 2,6-dichloro- - the NIST WebBook. Available at: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Available at: [Link]

  • 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem. Available at: [Link]

  • 3,4-Dichlorobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Determination of 3-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like 3-Bromo-2,6-dichlorobenzoic acid is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity profiling of this key halogenated benzoic acid derivative. The choice between these powerful analytical techniques is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of potential impurities.

This compound (C₇H₃BrCl₂O₂, Mol. Wt. 269.91 g/mol ) is a non-volatile, polar compound, making it an ideal candidate for direct analysis by HPLC.[1][2][3] Conversely, its low volatility necessitates a chemical modification step—derivatization—to render it suitable for GC-MS analysis.[4] This guide will explore the practical and theoretical considerations of both approaches, providing detailed experimental protocols and a comparative summary of their performance.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a robust and versatile technique for the purity analysis of non-volatile and thermally labile compounds, making it the workhorse of the pharmaceutical industry for impurity profiling.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, separating the analyte and its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The Rationale Behind the RP-HPLC Method Design

The selection of a C18 column is based on its wide applicability and proven performance for the separation of aromatic carboxylic acids. A gradient elution is employed to ensure adequate retention and separation of the main component from both more polar and less polar impurities that may be present. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile), which allows for the control of the analyte's retention by adjusting the mobile phase composition. The addition of an acid, such as phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in improved peak shape and retention. UV detection is suitable for this analyte due to the presence of the aromatic ring, which provides a chromophore.

Experimental Protocol: HPLC Purity Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 40% B

    • 27-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution as required for the analysis.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 220 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (Area %) d1->d2

HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, High-Specificity Approach

GC-MS offers exceptional separation efficiency and definitive peak identification through mass spectrometry. However, for non-volatile compounds like this compound, direct analysis is not feasible. A crucial prerequisite is a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable derivative.[4]

The Rationale Behind Derivatization and GC-MS Method Design

Alkylation, specifically methylation, is a common and effective derivatization strategy for carboxylic acids.[4] It replaces the active hydrogen of the carboxyl group with a methyl group, forming a less polar and more volatile methyl ester. This allows the compound to be readily vaporized in the GC inlet without degradation. The subsequent separation on a nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane, is based on the boiling points and interactions of the analytes with the stationary phase. Mass spectrometric detection provides high sensitivity and structural information, enabling the confident identification of impurities.

Experimental Protocol: GC-MS Purity Method (with Derivatization)

Instrumentation:

  • GC system with a capillary column and autosampler

  • Mass Spectrometer (MS) detector

Derivatization (Methylation):

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 500 µL of a suitable methylation agent (e.g., 20% (v/v) Methanolic HCl or BF₃-Methanol).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the methylated analyte to a clean GC vial.

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Add Methylation Reagent & Heat s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Collect Organic Layer s3->s4 g1 Inject into GC-MS System s4->g1 g2 Separation on Capillary Column g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Identify Peaks (Mass Spectra) g3->d1 d2 Calculate Purity (TIC Area %) d1->d2

GC-MS Purity Analysis Workflow.

Comparative Performance Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound involves a trade-off between direct analysis and the need for derivatization, as well as considerations of sensitivity, specificity, and throughput.

Performance ParameterHPLC MethodGC-MS MethodRationale & Causality
Analyte Compatibility Excellent (Direct Analysis)Poor (Requires Derivatization)The non-volatile nature of the carboxylic acid makes it ideal for HPLC but unsuitable for direct GC analysis.
Sample Preparation Simple (Dissolve and Shoot)Complex (Multi-step Derivatization)GC-MS requires a chemical reaction and extraction, increasing time and potential for error.
Specificity Good (UV Detection)Excellent (Mass Spectrometry)Mass spectrometry provides structural information, allowing for definitive peak identification and differentiation from isomers.
Sensitivity ModerateHighGC-MS, particularly in selected ion monitoring (SIM) mode, can achieve lower detection limits than standard UV detection in HPLC.
Analysis Time ~30 minutes per sample~20 minutes per sample (GC run)While the GC run time may be shorter, the overall analysis time for GC-MS is significantly longer due to the derivatization step.
Method Validation Standard ICH Q2(R1) approach[6][7]Requires validation of both the derivatization and chromatographic steps.The multi-step nature of the GC-MS method adds complexity to the validation process.
Quantitation Reliable (Area % at a single wavelength)Reliable (TIC Area % or SIM)Both methods provide reliable quantitative data, though GC-MS can offer more selective quantitation in complex matrices.
Cost & Accessibility Widely available, lower costHigher instrument cost, requires more specialized expertise.HPLC systems are more common in quality control laboratories.

Conclusion: A Strategic Choice Based on Analytical Needs

For routine quality control and purity assessment of this compound, the direct RP-HPLC method is the superior choice . Its simplicity, robustness, and avoidance of a complex derivatization step make it a more efficient and straightforward approach for quantifying the main component and known impurities. The method is easily validated according to established regulatory guidelines such as ICH Q2(R1).[6][7]

The GC-MS method, despite its complexity, serves as a powerful complementary technique . It is invaluable for the structural elucidation of unknown impurities, providing a higher degree of confidence in peak identification due to the wealth of information from the mass spectra. This method would be particularly useful during process development or in troubleshooting batches with atypical impurity profiles.

Ultimately, the selection between HPLC and GC-MS is a strategic one. For high-throughput, routine purity testing, HPLC is the pragmatic and efficient workhorse. For in-depth investigation and the unequivocal identification of trace impurities, the specificity of GC-MS is unparalleled. A comprehensive analytical strategy may leverage both techniques: HPLC for routine quality control and GC-MS for investigational and validation support.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 6, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 6, 2026, from [Link]

  • Starodub, M. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub. Retrieved January 6, 2026, from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Retrieved January 6, 2026, from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Retrieved January 6, 2026, from [Link]

  • MONOGRAPHS (USP). (n.d.). USP. Retrieved January 6, 2026, from [Link]

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  • Li, X., et al. (2017). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization.
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A Comparative Technical Guide to 3-Bromo-2,6-dichlorobenzoic Acid and 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the isomeric compounds 3-Bromo-2,6-dichlorobenzoic acid and 2-bromo-3,6-dichlorobenzoic acid. The distinct placement of the bromine and chlorine substituents on the benzoic acid core significantly influences their chemical reactivity, spectroscopic properties, and utility as intermediates in the synthesis of complex molecules. This document aims to equip researchers with the necessary data and insights to select the appropriate isomer for their specific application.

Physicochemical and Structural Properties

The positioning of the halogen atoms around the aromatic ring dictates the physical and chemical characteristics of each isomer. This compound features a bromine atom flanked by the carboxylic acid and a chlorine atom, with another chlorine at the 6-position. In contrast, 2-bromo-3,6-dichlorobenzoic acid has the bromine atom adjacent to the carboxylic acid group. These structural nuances lead to differences in properties such as melting point, polarity, and steric hindrance around the reactive carboxylic acid functional group.

PropertyThis compound2-bromo-3,6-dichlorobenzoic acid
CAS Number 80257-12-1[1][2][3]21739-97-9[4]
Molecular Formula C₇H₃BrCl₂O₂[1][2][5]C₇H₃BrCl₂O₂
Molecular Weight 269.91 g/mol [2][3][5]269.91 g/mol
Appearance White to Off-White Solid[5]Information not readily available
Purity Typically ≥97.5%[5]Typically ≥97%
Storage Room temperature, sealed in dry conditions[5]Information not readily available
Synthesis and Reactivity Insights

The synthetic routes to these isomers are distinct and reflect the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

2.1. Synthesis of 2-bromo-3,6-dichlorobenzoic acid

A common route to 2-bromo-3,6-dichlorobenzoic acid involves the chlorination of 2-bromobenzoic acid.[6] This reaction is typically carried out in the presence of a catalyst, such as ferric trichloride (FeCl₃), and a strong acid like chlorosulfonic acid or concentrated sulfuric acid.[6] The bromine and the carboxylic acid group on the starting material direct the incoming chlorine atoms to the 3 and 6 positions. 2-bromobenzoic acid itself can be synthesized from anthranilic acid via a Sandmeyer-type reaction.[7]

2.2. Synthesis of this compound

The synthesis of this compound is less commonly documented in readily available literature, suggesting a more complex multi-step synthesis might be required. One plausible approach could involve the specific bromination of 2,6-dichlorobenzoic acid. The two chlorine atoms are ortho, para-directing, but also deactivating. The carboxylic acid group is a meta-director and also deactivating. The interplay of these directing effects would need to be carefully controlled to achieve bromination at the 3-position.

The differing substitution patterns also suggest different reactivity profiles. The steric hindrance around the carboxylic acid group is more pronounced in this compound due to the two ortho substituents (the bromine and a chlorine). This can impact the rate and feasibility of reactions involving the carboxyl group, such as esterification or amide bond formation.

Diagram of a Synthetic Pathway for 2-bromo-3,6-dichlorobenzoic acid

G cluster_0 Step 1: Synthesis of 2-Bromobenzoic Acid cluster_1 Step 2: Dichlorination A Anthranilic Acid B Diazonium Salt A->B NaNO₂, H₂SO₄, 0°C C 2-Bromobenzoic Acid B->C CuBr D 2-Bromobenzoic Acid E 2-bromo-3,6-dichlorobenzoic acid D->E Cl₂, FeCl₃, H₂SO₄

Caption: Synthetic workflow for 2-bromo-3,6-dichlorobenzoic acid.

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for distinguishing between these two isomers.

  • ¹H NMR: The number of signals and their splitting patterns in the aromatic region will differ significantly. For this compound, two doublets would be expected for the two aromatic protons. For 2-bromo-3,6-dichlorobenzoic acid, two singlets (or two very closely coupled doublets) would be anticipated.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will be different due to the varying electronic environments created by the substituent patterns. The carbon attached to the bromine and chlorine atoms will show distinct signals for each isomer.

Applications in Research and Development

Halogenated benzoic acids are valuable building blocks in medicinal chemistry and agrochemical synthesis.[5][11] The presence of multiple halogen atoms provides several reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The choice between the two isomers would depend on the desired final structure and the specific synthetic strategy employed. The carboxylic acid group itself can be a key pharmacophore or can be modified to other functional groups.[11]

Experimental Protocol: Esterification of a Halogenated Benzoic Acid

This protocol provides a general method for the esterification of either this compound or 2-bromo-3,6-dichlorobenzoic acid. The increased steric hindrance in the 3-bromo-2,6-dichloro isomer may necessitate longer reaction times or more forcing conditions.

Objective: To synthesize the methyl ester of the respective bromodichlorobenzoic acid.

Materials:

  • This compound or 2-bromo-3,6-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve the chosen bromodichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography or recrystallization as needed.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the product to the starting material. Further characterization of the purified product by NMR and Mass Spectrometry should confirm the formation of the desired ester. The yield of the reaction for this compound may be lower than for the 2-bromo-3,6-dichloro isomer under identical conditions due to steric effects.

Conclusion

This compound and 2-bromo-3,6-dichlorobenzoic acid are two distinct isomers with unique properties and synthetic accessibility. The choice between them for a particular research or development project will be dictated by the specific structural requirements of the target molecule and the synthetic route planned. The greater steric hindrance around the carboxylic acid in this compound is a key differentiating factor in its reactivity. A thorough understanding of their individual characteristics is essential for their effective utilization in chemical synthesis.

References

  • Google Patents. (2019). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-.
  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • (n.d.). Supporting Information. Retrieved from [Link]

  • American Chemical Society. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chlorobenzoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

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  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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  • Chemsrc. (2025). 3-Bromo-2,5-dichlorobenzoic acid | CAS#:855202-79-8. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

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A Comparative Guide to Structural Analogs of 3-Bromo-2,6-dichlorobenzoic Acid for Researchers in Drug and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Bromo-2,6-dichlorobenzoic acid and its key structural analogs. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the nuanced differences in physicochemical properties and biological activities conferred by strategic substitutions on the 2,6-dichlorobenzoic acid scaffold. By examining experimental data and elucidating the underlying structure-activity relationships, this guide aims to inform the rational design of novel bioactive molecules.

Introduction: The this compound Scaffold

This compound is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1][2] Its polysubstituted benzene ring, featuring two ortho-chloro substituents and a meta-bromo substituent relative to the carboxylic acid group, presents a unique electronic and steric profile. The 2,6-dichloro substitution pattern sterically hinders the free rotation of the carboxyl group, influencing its acidity and interaction with biological targets. This core structure is a recognized pharmacophore and toxophore, with many halogenated benzoic acids exhibiting potent biological activities, including herbicidal and antimicrobial effects.[3][4] Understanding how modifications to this scaffold impact its properties is crucial for the development of new, more effective, and selective chemical entities.

This guide will focus on a comparative analysis of this compound and a curated set of its structural analogs where the bromine atom at the 3-position is replaced by other functional groups: hydrogen, hydroxyl, methoxy, and nitro groups.

Structural and Physicochemical Comparison of Analogs

The selected analogs for this comparative guide are:

  • 2,6-Dichlorobenzoic acid: The parent scaffold without substitution at the 3-position.

  • 2,6-Dichloro-3-hydroxybenzoic acid: A hydroxylated analog.

  • 2,6-Dichloro-3-methoxybenzoic acid: A methoxylated analog.

  • 2,6-Dichloro-3-nitrobenzoic acid: A nitrated analog.

The structural differences between these compounds are illustrated in the diagram below.

G cluster_0 Core Structure: 2,6-Dichlorobenzoic Acid cluster_1 Analogs with Substitution at the 3-Position A 2,6-Dichlorobenzoic Acid B This compound A->B -Br C 2,6-Dichloro-3-hydroxybenzoic Acid A->C -OH D 2,6-Dichloro-3-methoxybenzoic Acid A->D -OCH3 E 2,6-Dichloro-3-nitrobenzoic Acid A->E -NO2

Caption: Structural relationships between 2,6-Dichlorobenzoic acid and its 3-substituted analogs.

The nature of the substituent at the 3-position significantly influences the physicochemical properties of the molecule, such as its molecular weight, melting point, and acidity (pKa). These properties, in turn, can affect the compound's solubility, membrane permeability, and interaction with biological targets. A summary of the key physicochemical properties of this compound and its selected analogs is presented in the table below.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) pKa (Predicted)
This compound this compoundC₇H₃BrCl₂O₂269.91[1]Not available1.5±0.2
2,6-Dichlorobenzoic acid 2,6-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01[5]139-142[6]1.69±0.10[6]
2,6-Dichloro-3-hydroxybenzoic acid 2,6-Dichloro-3-hydroxybenzoic acidC₇H₄Cl₂O₃207.01Not available1.8±0.3
2,6-Dichloro-3-methoxybenzoic acid 2,6-Dichloro-3-methoxybenzoic acidC₈H₆Cl₂O₃221.03Not available1.9±0.2
2,6-Dichloro-3-nitrobenzoic acid 2,6-Dichloro-3-nitrobenzoic acidC₇H₃Cl₂NO₄236.01[7]Not available1.2±0.2

Comparative Biological Activity

The biological activity of benzoic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. Halogenation and the introduction of other functional groups can modulate their herbicidal, antimicrobial, and other pharmacological properties.

Herbicidal Activity and Auxin Transport Inhibition

Many substituted benzoic acids are known to possess herbicidal properties, often acting as synthetic auxins or as inhibitors of auxin transport.[3][8] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. The disruption of normal auxin transport can lead to abnormal growth and, ultimately, plant death.

  • 2,6-Dichlorobenzoic acid and other dichlorobenzoic acid isomers have been studied for their effects on auxin transport.[3] The 2,6-dichloro substitution pattern is known to contribute to auxin-like activity.

  • The introduction of a bromo group at the 3-position in This compound is expected to increase the lipophilicity of the molecule, which may enhance its uptake by plants and its interaction with biological targets.

  • A hydroxyl group, as in 2,6-Dichloro-3-hydroxybenzoic acid , can participate in hydrogen bonding and may alter the molecule's binding to target enzymes or transport proteins.

  • The methoxy group in 2,6-Dichloro-3-methoxybenzoic acid (a close analog of the commercial herbicide Dicamba) increases lipophilicity compared to the hydroxyl analog and can influence metabolic stability.[10]

  • The strongly electron-withdrawing nitro group in 2,6-Dichloro-3-nitrobenzoic acid will significantly alter the electronic properties of the aromatic ring, which can have a pronounced effect on its biological activity.[10]

Antimicrobial Activity

Halogenated aromatic compounds are a well-known class of antimicrobial agents. The introduction of halogens and other functional groups can enhance the antimicrobial potency of benzoic acid derivatives.

While a systematic comparative study of the antimicrobial activity of our selected analogs is not available, studies on related compounds provide valuable insights. For instance, various derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, with some compounds showing significant potency against both Gram-positive and Gram-negative bacteria.[4] Similarly, thioureides derived from chlorophenoxymethyl benzoic acid have demonstrated broad-spectrum antimicrobial activity.[11]

It is plausible that the selected analogs of this compound also possess antimicrobial properties. The presence of multiple halogen atoms and other functional groups suggests that these compounds could be promising candidates for the development of new antimicrobial agents. However, direct experimental evidence from a comparative study is needed to confirm this and to establish a clear structure-activity relationship.

Experimental Protocols

To facilitate further research and a standardized comparison of these analogs, detailed methodologies for their synthesis and biological evaluation are provided below.

Representative Synthesis Protocol: Nitration of 2,5-Dichlorobenzoic Acid

This protocol describes the synthesis of 2,5-dichloro-3-nitrobenzoic acid, which is analogous to the synthesis of 2,6-dichloro-3-nitrobenzoic acid from 2,6-dichlorobenzoic acid.[12]

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid

  • Nitric acid (d=1.5)

  • Ice

  • Acetonitrile

  • Water

Procedure:

  • Suspend 950 g (5 moles) of 2,5-dichloro-benzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel.

  • Prepare a nitrating mixture by carefully adding 400 g of nitric acid (d=1.5) to 500 g of concentrated sulfuric acid.

  • Cool the suspension of 2,5-dichlorobenzoic acid to 5-10 °C.

  • Add the nitrating mixture dropwise to the cooled suspension over a period of time, maintaining the temperature between 5-10 °C.

  • After the addition is complete, stir the reaction mixture for 15 hours at 20-25 °C.

  • Pour the reaction mixture onto 40 kg of ice with stirring.

  • Filter the precipitate, wash it with 20 L of water, and dry.

  • Purify the crude product by recrystallization from 1.7 L of acetonitrile/water (9:1) to obtain colorless crystals of 2,5-dichloro-3-nitrobenzoic acid.

Protocol for Herbicidal Activity Screening: Seed Germination and Root Growth Inhibition Assay

This protocol is a standard method for the initial screening of compounds for herbicidal activity.[13]

Materials:

  • Test compounds (this compound and its analogs)

  • DMSO (Dimethyl sulfoxide)

  • Petri dishes

  • Filter paper

  • Seeds of a model plant species (e.g., cress, lettuce, or a target weed species)

  • Positive control (a commercial herbicide)

  • Negative control (solvent only)

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Prepare a series of dilutions of the stock solutions in water or a suitable buffer to achieve the desired test concentrations.

  • Place a sterile filter paper in each Petri dish.

  • Apply a fixed volume of each test solution, the positive control, or the negative control to the filter paper in the Petri dishes.

  • Place a predetermined number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.

  • After a specified period (e.g., 7 days), measure the percentage of seed germination and the length of the roots and shoots.

  • Calculate the inhibition of germination and growth for each treatment compared to the negative control.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14][15]

Materials:

  • Test compounds

  • DMSO

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (a known antibiotic or antifungal agent)

  • Negative control (medium only)

  • Growth control (medium with inoculum)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Dispense the growth medium into the wells of a 96-well plate.

  • Perform a serial two-fold dilution of the test compounds across the wells of the plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of the 3-substituted-2,6-dichlorobenzoic acid analogs is governed by the interplay of electronic, steric, and lipophilic properties of the substituent at the 3-position.

SAR cluster_substituents Substituent at 3-Position cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 2,6-Dichlorobenzoic Acid Scaffold H H Br Br OH OH OCH3 OCH3 NO2 NO2 Lipophilicity Lipophilicity H->Lipophilicity Influences ElectronicEffect Electronic Effect (Hammett Constant) H->ElectronicEffect Influences StericHindrance Steric Hindrance H->StericHindrance Influences Hbonding Hydrogen Bonding Potential H->Hbonding Influences Br->Lipophilicity Influences Br->ElectronicEffect Influences Br->StericHindrance Influences Br->Hbonding Influences OH->Lipophilicity Influences OH->ElectronicEffect Influences OH->StericHindrance Influences OH->Hbonding Influences OCH3->Lipophilicity Influences OCH3->ElectronicEffect Influences OCH3->StericHindrance Influences OCH3->Hbonding Influences NO2->Lipophilicity Influences NO2->ElectronicEffect Influences NO2->StericHindrance Influences NO2->Hbonding Influences Herbicidal Herbicidal Activity Lipophilicity->Herbicidal Modulates Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Modulates ElectronicEffect->Herbicidal Modulates ElectronicEffect->Antimicrobial Modulates StericHindrance->Herbicidal Modulates StericHindrance->Antimicrobial Modulates Hbonding->Herbicidal Modulates Hbonding->Antimicrobial Modulates

Caption: Factors influencing the biological activity of 3-substituted-2,6-dichlorobenzoic acid analogs.

  • Electronic Effects: The electron-withdrawing or -donating nature of the substituent at the 3-position can significantly alter the acidity of the carboxylic acid and the electron density of the aromatic ring. A strong electron-withdrawing group like the nitro group (-NO₂) in 2,6-dichloro-3-nitrobenzoic acid is expected to increase the acidity of the carboxyl group, which could enhance its interaction with certain biological targets. Conversely, an electron-donating group like the hydroxyl group (-OH) in 2,6-dichloro-3-hydroxybenzoic acid would have the opposite effect.

  • Lipophilicity: The lipophilicity of the molecule, often quantified by its octanol-water partition coefficient (logP), plays a crucial role in its ability to cross biological membranes and reach its site of action. The bromo (-Br) and methoxy (-OCH₃) substituents are more lipophilic than a hydrogen atom, which could lead to enhanced cellular uptake and potentially greater biological activity.

  • Steric Factors: The size of the substituent at the 3-position can influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. While the selected substituents are relatively small, their steric bulk could still play a role in determining the selectivity and potency of the analogs.

  • Hydrogen Bonding: The hydroxyl group in 2,6-dichloro-3-hydroxybenzoic acid can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets that is absent in the other analogs. This could lead to a different binding mode and potentially a different biological activity profile.

Conclusion

This comparative guide has provided a detailed analysis of this compound and its structural analogs with substitutions at the 3-position. The nature of the substituent—be it hydrogen, bromine, a hydroxyl, a methoxy, or a nitro group—has a profound impact on the physicochemical properties and, consequently, the biological activities of these compounds.

While the available data suggests that these analogs are promising candidates for the development of new herbicides and antimicrobial agents, there is a clear need for direct comparative studies to quantitatively assess their efficacy and to establish definitive structure-activity relationships. The experimental protocols provided in this guide offer a framework for conducting such studies.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of analogs, coupled with computational modeling and QSAR studies, to further elucidate the molecular determinants of their activity. Such a multidisciplinary approach will be instrumental in unlocking the full potential of the 3-substituted-2,6-dichlorobenzoic acid scaffold for the development of novel and effective chemical agents for use in agriculture and medicine.

References

  • Keitt, G. W., & Baker, R. A. (1966). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 41(10), 1561–1569. [Link]

  • Katekar, G. F., & Geissler, A. E. (1976). A New Class of Synthetic Auxin Transport Inhibitors. Plant Physiology, 57(6), 839–841. [Link]

  • Beyer, E. M. (1972). Auxin Transport: A New Synthetic Inhibitor. Plant Physiology, 49(4), 672–675. [Link]

  • Katekar, G. F. (1976). Auxin Transport Inhibitors. IV. Evidence of a Common Mode of Action for a Proposed Class of Auxin Transport Inhibitors: The Phytotropins. Plant Physiology, 57(2), 223–229. [Link]

  • Beyer, E. M., Johnson, A. L., & Sweetser, P. B. (1976). A New Class of Synthetic Auxin Transport Inhibitors. Plant Physiology, 57(6), 839-841. [Link]

  • Pagano, A. S., & Emmons, W. D. (1961). 2,6-Dichloronitrobenzene. Organic Syntheses, 41, 29. [Link]

  • PrepChem. (2023). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]

  • MySkinRecipes. (2024). This compound. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 346(12), 857–867. [Link]

  • PrepChem. (2023). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 16(9), 7549–7561. [Link]

  • Zhang, Q., van der Donk, W. A., & Liu, W. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. [Link]

  • PubChem. (n.d.). 2,6-Dichloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Wang, D. W., Liu, Y. L., Li, Y. Q., Ma, J., Yang, X., & Yang, H. L. (2016). Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl-pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 64(4), 819–828. [Link]

  • Khan, M. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25883. [Link]

  • Limban, C., et al. (2012). New Thioureides of 2-(4-methylphenoxymethyl) benzoic Acid with Antimicrobial Activity. Farmacia, 60(3), 344-353. [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Reactivity of Bromo-dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, halogenated benzoic acids are indispensable building blocks. Their utility is largely dictated by the reactivity of the individual functional groups, which is profoundly influenced by the substitution pattern on the aromatic ring. This guide offers an in-depth comparison of the reactivity of key bromo-dichlorobenzoic acid isomers, grounded in mechanistic principles and supported by experimental insights. We will explore how the strategic placement of bromo and chloro substituents governs the molecule's behavior in fundamental organic transformations.

For this analysis, we will focus on three representative isomers, chosen to highlight the distinct electronic and steric environments conferred by the substituent patterns:

  • 4-Bromo-2,6-dichlorobenzoic acid: Symmetrical, with two ortho-chloro substituents flanking the carboxylic acid.

  • 3-Bromo-2,5-dichlorobenzoic acid: Asymmetrical, with varied steric and electronic influences on each functional group.

  • 2-Bromo-4,6-dichlorobenzoic acid: Features a bromine atom in the sterically hindered ortho position relative to the carboxylic acid.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of these isomers is a delicate balance of two primary factors:

  • Electronic Effects: The carboxylic acid (-COOH), chloro (-Cl), and bromo (-Br) groups are all electron-withdrawing via the inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic attack but is crucial for activating the ring for nucleophilic aromatic substitution (SNAr). For SNAr, the ability of substituents to stabilize the negatively charged Meisenheimer intermediate is paramount.[1][2][3]

  • Steric Hindrance: The physical bulk of substituents can impede the approach of reagents. This is particularly significant for reactions involving the carboxylic acid group when flanked by ortho substituents (the "ortho effect") and for palladium-catalyzed cross-coupling reactions where the catalyst's approach to the C-X bond is critical.[4][5][6]

Comparative Reactivity in Key Transformations

We will assess the isomers' reactivity in three common and synthetically valuable reactions: Fischer Esterification, Palladium-Catalyzed Suzuki-Miyaura Coupling, and Nucleophilic Aromatic Substitution (SNAr).

Fischer Esterification: A Test of Steric Hindrance

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is notoriously sensitive to steric hindrance around the carboxyl group.[7] The presence of substituents in the ortho positions (positions 2 and 6) can dramatically decrease the reaction rate by preventing the nucleophilic attack of the alcohol.[5][6][8]

Predicted Reactivity Order (Fastest to Slowest): 3-Bromo-2,5-dichlorobenzoic acid > 2-Bromo-4,6-dichlorobenzoic acid > 4-Bromo-2,6-dichlorobenzoic acid

Analysis:

  • 4-Bromo-2,6-dichlorobenzoic acid is expected to be the least reactive. The two bulky chlorine atoms in the ortho positions create a formidable steric shield around the carboxylic acid, severely hindering the approach of an alcohol.[5][8]

  • 2-Bromo-4,6-dichlorobenzoic acid and 3-Bromo-2,5-dichlorobenzoic acid both have only one ortho substituent (a bromine and chlorine, respectively), making them significantly more reactive than the 2,6-disubstituted isomer. The 3-bromo isomer is predicted to be slightly more reactive as the single ortho-chloro group is less sterically demanding than the ortho-bromo group.

IsomerOrtho SubstituentsPredicted Esterification RateRationale
4-Bromo-2,6-dichlorobenzoic acid 2-Cl, 6-ClVery SlowSevere steric hindrance from two ortho substituents (Ortho Effect).[5][8]
2-Bromo-4,6-dichlorobenzoic acid 2-Br, 6-ClSlow to ModerateSignificant steric hindrance from two ortho substituents.
3-Bromo-2,5-dichlorobenzoic acid 2-ClModerate to FastOnly one ortho substituent, allowing easier access for the nucleophile.
Suzuki-Miyaura Coupling: Reactivity of the C-Br Bond

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an aryl halide with a boronic acid.[9][10] The rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend for halogens in this step is I > Br > Cl.[11] Therefore, the reaction will selectively occur at the more reactive C-Br bond in all our isomers. Steric hindrance around the C-Br bond is a key factor influencing the reaction rate.[4]

Predicted Reactivity Order (Fastest to Slowest): 4-Bromo-2,6-dichlorobenzoic acid > 3-Bromo-2,5-dichlorobenzoic acid > 2-Bromo-4,6-dichlorobenzoic acid

Analysis:

  • 4-Bromo-2,6-dichlorobenzoic acid is predicted to be the most reactive. The C-Br bond at position 4 is flanked by hydrogen atoms, offering the least steric hindrance to the bulky palladium catalyst.

  • 3-Bromo-2,5-dichlorobenzoic acid presents a more hindered environment, with the bromine at position 3 neighbored by a hydrogen and a chlorine atom.

  • 2-Bromo-4,6-dichlorobenzoic acid is expected to be the least reactive in Suzuki coupling. The bromine atom is in the highly congested ortho position, flanked by the carboxylic acid group and a hydrogen, making catalyst approach difficult.

IsomerPosition of BrominePredicted Suzuki Coupling RateRationale
4-Bromo-2,6-dichlorobenzoic acid 4 (para to COOH)FastC-Br bond is sterically accessible.
3-Bromo-2,5-dichlorobenzoic acid 3 (meta to COOH)ModerateC-Br bond is moderately hindered by an adjacent chlorine.
2-Bromo-4,6-dichlorobenzoic acid 2 (ortho to COOH)SlowC-Br bond is sterically hindered by the adjacent carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr): Ring Activation

In SNAr, a nucleophile displaces a halide on an electron-poor aromatic ring.[2][12] The reaction proceeds via a negatively charged Meisenheimer complex, and its rate is dramatically enhanced by the presence of strong electron-withdrawing groups (like -NO2 or -COOH) positioned ortho or para to the leaving group.[3][13][14] These positions allow the negative charge of the intermediate to be delocalized onto the electron-withdrawing group through resonance, thus stabilizing it.

Predicted Reactivity Order (Fastest to Slowest, for displacement of a Cl atom): 4-Bromo-2,6-dichlorobenzoic acid > 2-Bromo-4,6-dichlorobenzoic acid > 3-Bromo-2,5-dichlorobenzoic acid

Analysis:

  • 4-Bromo-2,6-dichlorobenzoic acid is primed for SNAr. The chlorine atoms at positions 2 and 6 are both ortho to the strongly activating carboxylic acid group. This provides excellent stabilization for the Meisenheimer complex, making this isomer the most reactive.

  • 2-Bromo-4,6-dichlorobenzoic acid is also highly activated. The chlorine at position 6 is ortho and the chlorine at position 4 is para to the activating -COOH group. Both positions provide resonance stabilization for the intermediate.

  • 3-Bromo-2,5-dichlorobenzoic acid is the least reactive. The chlorine at position 2 is ortho to the carboxyl group, but the chlorine at position 5 is meta. A meta-substituent cannot stabilize the negative charge of the Meisenheimer complex via resonance, offering only weaker inductive stabilization.[14]

IsomerPosition of Cl relative to COOHPredicted SNAr RateRationale
4-Bromo-2,6-dichlorobenzoic acid 2-Cl (ortho), 6-Cl (ortho)FastBoth chlorines are in activated positions for resonance stabilization of the Meisenheimer complex.[14]
2-Bromo-4,6-dichlorobenzoic acid 4-Cl (para), 6-Cl (ortho)FastBoth chlorines are in activated positions.
3-Bromo-2,5-dichlorobenzoic acid 2-Cl (ortho), 5-Cl (meta)SlowOnly one chlorine is in an ortho-activated position; the meta-Cl does not provide resonance stabilization.[14]

Experimental Workflows & Protocols

To validate these predictions, a standardized experimental workflow is essential. The following diagram outlines a general approach for a comparative reactivity study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Isomers, Reagents, Catalyst) setup_rxns Set up Parallel Reactions (e.g., in reaction block) prep_reagents->setup_rxns run_rxn Run Reaction (Controlled Temp & Time) setup_rxns->run_rxn sampling Time-Point Sampling (e.g., 1h, 4h, 12h) run_rxn->sampling quench Quench Aliquot sampling->quench analysis Analyze by LC-MS / GC-MS (Quantify Starting Material & Product) quench->analysis data_proc Process Data (Calculate % Conversion) analysis->data_proc comparison Compare Reactivity Profiles data_proc->comparison

Caption: General workflow for comparative reactivity screening.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized method to compare the reactivity of the C-Br bond in the different isomers.

Materials:

  • Bromo-dichlorobenzoic acid isomer (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a set of identical, flame-dried reaction vials, add the bromo-dichlorobenzoic acid isomer (e.g., 0.2 mmol), phenylboronic acid (0.24 mmol), Pd(OAc)₂ (0.004 mmol), SPhos (0.008 mmol), and K₃PO₄ (0.4 mmol).

  • Seal each vial with a septum cap.

  • Evacuate and backfill each vial with inert gas three times.

  • Add the degassed Toluene/Water solvent mixture (2.0 mL) via syringe.

  • Place the vials in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 8, 16 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine isolated yield.

Protocol 2: Comparative Fischer Esterification

This protocol assesses the susceptibility of the carboxylic acid group to esterification.

Materials:

  • Bromo-dichlorobenzoic acid isomer (1.0 equiv)

  • Methanol (large excess, serves as reagent and solvent)

  • Sulfuric acid (H₂SO₄, concentrated, 5 mol%)

Procedure:

  • In separate, identical round-bottom flasks, dissolve each bromo-dichlorobenzoic acid isomer (e.g., 1.0 mmol) in methanol (10 mL).

  • Carefully add concentrated H₂SO₄ (0.05 mmol) to each flask while stirring.

  • Fit each flask with a reflux condenser and heat the mixtures to reflux (approx. 65 °C).

  • Monitor the reactions by TLC or by taking aliquots for LC-MS analysis to track the disappearance of the starting material.

  • Upon completion (or after a set time, e.g., 24 hours), cool the mixtures to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

  • Analyze the conversion and purity by ¹H NMR spectroscopy or GC-MS.

Summary of Predicted Reactivity

The distinct substitution patterns of bromo-dichlorobenzoic acid isomers lead to vastly different chemical behaviors. Understanding these nuances is paramount for efficient synthesis design and for predicting a molecule's metabolic fate or interaction in a biological system.

Summary cluster_reactivity Relative Reactivity Ranking (Fastest > Slowest) Ester Esterification (Steric Hindrance) Ester_R 3-Br-2,5-diCl > 2-Br-4,6-diCl > 4-Br-2,6-diCl Suz Suzuki Coupling (C-Br Accessibility) Suz_R 4-Br-2,6-diCl > 3-Br-2,5-diCl > 2-Br-4,6-diCl SNAr SNAr (Ring Activation) SNAr_R 4-Br-2,6-diCl > 2-Br-4,6-diCl > 3-Br-2,5-diCl

Caption: Summary of predicted reactivity trends.

This guide provides a predictive framework based on established chemical principles. Experimental validation using the outlined protocols is crucial for confirming these trends and for the precise optimization of reaction conditions for any specific synthetic target.

References

  • Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
  • Smolecule. 3-Bromo-2,5-dichlorobenzoic acid.
  • Benchchem. A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers.
  • Benchchem. A Comparative Guide to the Reactivity of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene.
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42.
  • Reddy, R. P. (2024). Steric Hindrance | Esterification | Chemistry. YouTube.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange.
  • BYJU'S. Nucleophilic Aromatic Substitution.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Anđelković, T., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2243.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

A Senior Application Scientist's Guide to the Efficacy of 3-Bromo-2,6-dichlorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and agrochemical synthesis, the selection of a chemical intermediate is a critical decision, balancing reactivity, cost, and scalability. Among the panoply of polysubstituted aromatic building blocks, 3-Bromo-2,6-dichlorobenzoic acid stands out as a key player. This guide provides an in-depth, objective comparison of its performance against other relevant intermediates, grounded in established chemical principles and supported by experimental data from analogous systems. We will delve into the nuances of its reactivity in cornerstone reactions, offering a practical framework for its strategic deployment in complex synthetic campaigns.

Introduction: The Strategic Importance of Polysubstituted Benzoic Acids

Polysubstituted benzoic acid derivatives are invaluable scaffolds in medicinal and process chemistry.[1][2] The spatial arrangement of different functional groups on the aromatic ring allows for the precise tuning of a molecule's physicochemical properties, influencing its biological activity and pharmacokinetic profile.[3] this compound, with its distinct substitution pattern, serves as a versatile precursor for a range of complex molecules, most notably in the synthesis of pharmaceuticals and agrochemicals.[4] Its utility is primarily realized through the selective functionalization of its carbon-halogen bonds, making it a prime candidate for modern cross-coupling methodologies.

The Crucible of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a halogenated aromatic intermediate's efficacy lies in its performance in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6][7] The choice of the halogen atom on the benzoic acid ring is a critical determinant of the reaction's success, influencing reaction rates, yields, and the required catalyst system.

The Halogen Effect: A Tale of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The established trend in reactivity is I > Br > Cl, a direct consequence of the bond dissociation energies.[8] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond, which in turn is more reactive than the robust C-Cl bond. This fundamental principle dictates the reaction conditions required to achieve efficient coupling.

The Steric Hindrance Challenge

The substitution pattern of this compound presents a significant steric challenge. The two chlorine atoms ortho to the carboxylic acid group and flanking the bromine atom create a crowded environment around the reactive center. This steric bulk can impede the approach of the palladium catalyst and the coupling partner, often necessitating more forcing reaction conditions, specialized ligands, and potentially leading to lower yields compared to less hindered substrates.[9]

A Comparative Analysis of this compound and Its Alternatives

IntermediateHalogen at C3Relative Reactivity in Cross-CouplingExpected Reaction ConditionsPotential Challenges
3-Iodo-2,6-dichlorobenzoic acid IodineHighestMilder conditions (lower temperature, lower catalyst loading)Higher cost and lower availability of starting materials. Potential for side reactions due to high reactivity.
This compound BromineIntermediateModerate to forcing conditionsBalancing reactivity with the management of steric hindrance.
3-Chloro-2,6-dichlorobenzoic acid ChlorineLowestForcing conditions (higher temperature, specialized bulky electron-rich ligands)Overcoming the inertness of the C-Cl bond. Catalyst deactivation.
Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals.[7][8] The efficacy of our intermediates in this reaction will be heavily influenced by the C-X bond at the 3-position.

  • 3-Iodo-2,6-dichlorobenzoic acid: Expected to provide the highest yields under the mildest conditions due to the lability of the C-I bond.[10]

  • This compound: A reliable substrate, though likely requiring slightly more forcing conditions (e.g., higher temperatures, more sophisticated ligands) than its iodo- counterpart to overcome both the stronger C-Br bond and the steric hindrance.

  • 3-Chloro-2,6-dichlorobenzoic acid: The most challenging substrate. Successful coupling would necessitate the use of state-of-the-art catalyst systems with bulky, electron-rich phosphine ligands designed to facilitate the oxidative addition of the inert C-Cl bond.[9]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for the synthesis of arylamines.[5][11] Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is paramount.

  • 3-Iodo-2,6-dichlorobenzoic acid: Expected to be the most reactive substrate, allowing for amination with a broader range of amines under milder conditions.

  • This compound: A viable substrate, likely requiring carefully optimized conditions, including the choice of a suitable bulky phosphine ligand and a strong base, to achieve good yields.[12]

  • 3-Chloro-2,6-dichlorobenzoic acid: The most challenging substrate for C-N bond formation, demanding highly active catalyst systems and often resulting in lower yields compared to the bromo and iodo analogs.

Sources

A Senior Application Scientist's Guide to the Reaction Products of 3-Bromo-2,6-dichlorobenzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, 3-Bromo-2,6-dichlorobenzoic acid is a valuable and versatile building block.[1][2] Its trifunctional nature, featuring a carboxylic acid group, a reactive bromine atom, and two chlorine atoms on a sterically congested benzene ring, presents both unique opportunities and significant synthetic challenges.[3] This guide provides an in-depth characterization of its primary reaction pathways, offering a comparative analysis of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the causality behind experimental design, present validated protocols, and compare performance based on experimental data.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The formation of a biaryl scaffold via Suzuki-Miyaura coupling is one of the most pivotal reactions in pharmaceutical chemistry.[4] However, the steric hindrance imposed by the two ortho-chloro substituents in this compound makes this transformation non-trivial. The key to a successful coupling lies in the rational selection of the catalyst system to overcome this steric challenge and facilitate efficient reductive elimination.

Mechanistic Considerations & Catalyst Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6] For sterically hindered substrates like our target molecule, the oxidative addition of the C-Br bond to the Pd(0) center and the final reductive elimination step are often rate-limiting.

To address this, modern catalyst systems employ bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][8][9] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for engaging sterically demanding substrates.[10][11] They stabilize the palladium center, accelerate oxidative addition, and facilitate the difficult reductive elimination step to furnish the sterically congested biaryl product.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a robust procedure for the coupling of this compound with a generic arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • In a separate vial under argon, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent mixture.

  • Add the catalyst premix to the Schlenk flask via syringe.

  • Add the remaining solvent to achieve a final concentration of ~0.1 M with respect to the starting acid.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance of Palladium Catalysts

The choice of catalyst has a profound impact on reaction efficiency, particularly with challenging substrates. Below is a comparison of common catalyst systems for Suzuki-Miyaura couplings.

Catalyst SystemLigand TypeTypical ConditionsPerformance Insights
Pd(OAc)₂ / SPhos Buchwald Biarylphosphine80-110 °C, K₃PO₄, Dioxane/H₂OExcellent for hindered substrates. The bulk and electron-donating nature of SPhos facilitates the crucial reductive elimination step.[7][10][13]
Pd₂(dba)₃ / IMes N-Heterocyclic Carbene (NHC)80-100 °C, t-BuOK, DioxaneHighly active and stable. The strong σ-donating ability of NHCs creates a robust Pd-C bond, leading to high turnover numbers.[9][14]
Pd(PPh₃)₄ Monodentate Phosphine100 °C, Na₂CO₃, Toluene/H₂OLess effective for this substrate. Prone to catalyst decomposition at high temperatures and less efficient at promoting reductive elimination for sterically crowded products.[7]
Pd/C HeterogeneousVariable, often higher tempsGenerally lower activity for aryl chlorides and hindered bromides. May suffer from leaching of active palladium species into solution.[15][16]

// Inputs ArBr [label="3-Bromo-2,6-dichloro-\nbenzoic acid", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'-B(OH)₂ + Base", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ArBr -> OA_Complex [color="#EA4335"]; ArBOH2 -> Trans_Complex [color="#FBBC05"];

caption [label="Fig. 1: Catalytic Cycle for the Suzuki-Miyaura Coupling.", shape=plaintext, fontsize=10]; } enddot Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[17][18] For this compound, the reaction is expected to proceed selectively at the C-Br bond, as the oxidative addition of C-Br to Pd(0) is significantly faster than that of C-Cl.[19]

Causality in Protocol Design

Success in this reaction hinges on preventing catalyst deactivation and promoting the C-N reductive elimination.

  • Ligand Choice: As with the Suzuki coupling, sterically hindered and electron-rich ligands are essential. Ligands like RuPhos and XPhos are highly effective for coupling both primary and secondary amines to hindered aryl halides.[10][19][20]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-Pd complex, forming the key Pd(II)-amido intermediate.[20] Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like K₃PO₄ can be used for more sensitive substrates.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent catalyst poisoning and unwanted side reactions.[20]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound.

  • Add anhydrous toluene (~0.1 M), followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[19]

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparison of Reaction Alternatives
Reaction TypeConditionsProsCons
Buchwald-Hartwig Amination Pd catalyst, ligand, strong base, 80-110 °CBroad scope (primary/secondary amines), high functional group tolerance, high yields.[17][20]Cost of palladium and specialized ligands, sensitivity to air and moisture.
Nucleophilic Aromatic Substitution Strong nucleophile, high temperature (see below)Metal-free, inexpensive reagents.Requires harsh conditions, limited substrate scope, potential for side reactions.[4][20]
Ullmann Condensation Copper catalyst, high temperature (>150 °C)Traditional method.Requires very high temperatures, often gives moderate yields, limited functional group tolerance.

BHW_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup A Add Pd₂(dba)₃, RuPhos, & NaOtBu to Schlenk Tube B Add this compound A->B C Add Toluene & Amine B->C D Seal & Heat (110 °C, 16-24h) C->D Start Reaction E Cool & Quench (aq. NH₄Cl) D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify F->G H 3-Amino-2,6-dichlorobenzoic acid derivative G->H Final Product caption Fig. 2: Workflow for Buchwald-Hartwig Amination.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, Nucleophilic Aromatic Substitution (SNAr) provides a metal-free alternative.[22][23] Aromatic rings typically resist nucleophilic attack, but the reaction becomes feasible if the ring is rendered sufficiently electron-poor by strong electron-withdrawing groups (EWGs).[4][24]

Feasibility and Mechanism

In this compound, the two chloro groups act as powerful EWGs. For a nucleophilic attack at the bromine-bearing carbon (C3), these chloro groups are in the ortho positions. This positioning is critical, as it allows for the effective resonance stabilization of the negative charge in the key intermediate, the Meisenheimer complex.[25] The reaction proceeds via an addition-elimination mechanism: the nucleophile adds to the ring, breaking aromaticity to form the stabilized carbanion, and subsequently, the bromide leaving group is expelled, restoring aromaticity.[4][25]

This pathway competes directly with palladium-catalyzed reactions and typically requires strong nucleophiles (e.g., NaOMe, NaNH₂) and often elevated temperatures.

// Reactants Start [label=<

This compound

]; Nu [label="Nu⁻ (e.g., MeO⁻)", fontcolor="#EA4335"];

// Meisenheimer Complex Meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized Anion)

];

// Product Product [label=<

Substitution Product

]; LG [label="Br⁻", fontcolor="#34A853"];

// Arrows Start -> Meisenheimer [label="+ Nu⁻\n(Addition)"]; Nu -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="- Br⁻\n(Elimination)"]; Meisenheimer -> LG [style=invis];

caption [label="Fig. 3: Addition-Elimination Mechanism of SNAr.", shape=plaintext, fontsize=10]; } enddot Caption: Addition-Elimination Mechanism of SNAr.

A Note on Decarboxylation: A Potential Side Reaction

A critical consideration in any reaction involving benzoic acids at elevated temperatures is the potential for decarboxylation.[26] While unactivated benzoic acids are relatively stable, the reaction can be promoted by high temperatures (approaching or exceeding 200 °C) or the presence of certain catalysts or activating groups.[27][28] For the cross-coupling reactions described (typically run at ~100-110 °C), decarboxylation is generally not a major competing pathway. However, if higher temperatures are required due to poor substrate reactivity, or if the coupling partner introduces conditions that promote decarboxylation, the formation of 1-bromo-2,4-dichlorobenzene as a byproduct becomes a possibility.[27]

Conclusion

This compound is a substrate where modern catalytic methods clearly outperform classical approaches.

  • For C-C bond formation, the Suzuki-Miyaura coupling, facilitated by a palladium catalyst with a bulky, electron-rich biarylphosphine ligand like SPhos, is the method of choice for synthesizing sterically hindered biaryl products.

  • For C-N bond formation, the Buchwald-Hartwig amination offers a highly selective and efficient route, leveraging similar advanced catalyst systems to selectively functionalize the C-Br bond in the presence of the less reactive C-Cl bonds.

  • Nucleophilic Aromatic Substitution remains a viable, metal-free alternative, but its application is limited to reactions with strong nucleophiles and may require harsher conditions, potentially leading to lower functional group tolerance.

The choice of methodology will ultimately depend on the specific target molecule. For complex pharmaceutical intermediates where yield, selectivity, and functional group tolerance are paramount, the well-defined and highly optimized palladium-catalyzed cross-coupling reactions represent the state-of-the-art approach.

References

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253.
  • MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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  • NIH. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC.
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  • BenchChem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
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  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • MySkinRecipes. (n.d.). This compound.
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  • ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • AiFChem. (n.d.). 80257-12-1 | this compound.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • PubMed. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Journal of Organic Chemistry, 64(18), 6797-6803.
  • Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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  • ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids.
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A Comparative Guide to the X-ray Crystallography of 3-Bromo-2,6-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Analysis for Halogenated Benzoic Acids

3-Bromo-2,6-dichlorobenzoic acid and its derivatives are valuable synthetic intermediates in the pharmaceutical and agrochemical industries.[1] The specific arrangement of halogen atoms on the aromatic ring influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a definitive determination of the molecular geometry and intermolecular interactions in the solid state is crucial for understanding structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for providing this atomic-level detail.

Experimental Workflow: From Synthesis to Single Crystal

The journey from a powdered sample to a refined crystal structure involves a multi-step process that demands precision and an understanding of the compound's physicochemical properties. Here, we outline a representative workflow for the synthesis and crystallographic analysis of a model derivative, N-Aryl-3-bromo-2,6-dichlorobenzamide.

Synthesis of N-Aryl-3-bromo-2,6-dichlorobenzamide

A common route to synthesize amide derivatives of this compound involves the activation of the carboxylic acid, followed by reaction with an appropriate amine.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Amidation: The resulting solution of 3-bromo-2,6-dichlorobenzoyl chloride is added dropwise to a cooled (0 °C) solution of the desired aryl amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dichloromethane.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Crystal Growth: The Art of Patience

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol for Recrystallization:

  • Solvent Selection: The purified amide is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Slow Cooling: The saturated solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of large, well-ordered crystals.

  • Vapor Diffusion: Alternatively, a solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, leading to crystal growth.

Experimental Workflow Diagram

Caption: A generalized workflow from synthesis to structural analysis.

In-Depth Structural Analysis: A Case Study of 2,6-Dichlorobenzamide

As a close structural analog, 2,6-dichlorobenzamide provides a valuable case study for understanding the type of detailed structural information that can be obtained from X-ray crystallography. The crystal structure of this compound reveals key insights into the influence of the ortho-chloro substituents on the molecular conformation and crystal packing.

Crystallographic Parameter2,6-Dichlorobenzamide
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.03 Å, b = 5.08 Å, c = 15.01 Å, β = 107.4°
Key Intermolecular Interactions N-H···O hydrogen bonds, Cl···Cl contacts

The crystal structure of 2,6-dichlorobenzamide is characterized by centrosymmetric dimers formed through N-H···O hydrogen bonds between the amide groups. These dimers are further organized into a three-dimensional network through weaker Cl···Cl interactions. The presence of the two ortho-chloro substituents forces the amide group to be twisted out of the plane of the benzene ring, a conformational feature that would be difficult to determine definitively by other techniques.

Logical Relationship Diagram

logical_relationship substituents Halogen Substituents (Br, Cl) conformation Molecular Conformation (e.g., Torsion Angles) substituents->conformation Steric Hindrance packing Crystal Packing conformation->packing interactions Intermolecular Interactions (H-bonds, Halogen bonds) packing->interactions properties Macroscopic Properties (Solubility, Melting Point) packing->properties interactions->packing interactions->properties

Caption: Interplay of factors influencing crystal structure and properties.

Comparative Analysis with Other Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives often involves a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.Unambiguous structure determination in the solid state.Requires single crystals of sufficient size and quality. Provides no information on behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and solution-state conformation.Provides information about the structure in solution, which is often more relevant to biological activity. Does not require crystalline material.Structure determination can be ambiguous, especially for complex molecules. Provides an average structure in solution.[2][3][4][5]
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity and requires very small amounts of sample.[2]Provides limited information on stereochemistry and the 3D arrangement of atoms.

In essence, these techniques are complementary. NMR and MS are excellent for confirming the chemical identity and purity of a synthesized compound, while X-ray crystallography is essential for elucidating the precise three-dimensional structure that underpins its function in the solid state.

Conclusion

The structural analysis of this compound derivatives is a critical aspect of their development for various applications. Single-crystal X-ray diffraction, despite the challenge of obtaining suitable crystals, remains the definitive method for determining the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces that govern the properties of these materials in the solid state. When combined with spectroscopic techniques such as NMR and MS, researchers can achieve a comprehensive understanding of these molecules from their synthesis to their solid-state architecture. This integrated approach is indispensable for the rational design of new pharmaceuticals and functional materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-bromo-2,6-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-bromo-2,6-dichlorobenzoate (C8H5BrCl2O2). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)-2,6-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of XRD with NMR Spectroscopy and Electron Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of halogenated benzoic acids, essential intermediates in pharmaceutical and materials science. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of how halogen substitution influences the spectral characteristics of benzoic acid across UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. By elucidating the structure-spectra relationships, this guide serves as a practical reference for the unambiguous identification and characterization of these critical compounds.

Introduction: The Significance of Halogenation in Benzoic Acid Derivatives

Halogenated benzoic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the benzoic acid scaffold profoundly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of these compounds. The position (ortho, meta, para) and the nature of the halogen substituent induce distinct electronic and vibrational changes within the molecule, resulting in unique spectroscopic fingerprints. This guide provides a systematic comparison of these spectral signatures, offering insights into the underlying molecular principles.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The benzene ring and the carboxyl group of benzoic acid contain π-electrons that can be excited by UV radiation. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic effects of substituents on the aromatic ring.

The Influence of Halogenation on UV-Vis Spectra

Halogen atoms influence the UV-Vis spectra of benzoic acids through a combination of inductive and resonance effects. The electron-withdrawing inductive effect (-I) of halogens generally causes a bathochromic shift (red shift) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary absorption bands of the benzene ring. The resonance effect (+R), which involves the donation of lone pair electrons from the halogen to the aromatic ring, opposes the inductive effect and is generally weaker, decreasing down the group (F > Cl > Br > I).

The position of the halogen also plays a crucial role. In ortho and para positions, both inductive and resonance effects are operative, while in the meta position, the inductive effect is dominant. Solvent polarity can also significantly impact the λmax by stabilizing the ground or excited states of the molecule.[1][2]

Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Halogenated Benzoic Acids

CompoundSolventλmax (nm)Reference(s)
Benzoic AcidWater (pH 2.5)230, 270[1]
2-Fluorobenzoic Acid---
3-Fluorobenzoic Acid--[3]
4-Fluorobenzoic Acid--[4]
2-Chlorobenzoic AcidAlcohol229 (shoulder), 278[5]
3-Chlorobenzoic Acid---
4-Chlorobenzoic AcidAlcohol234[6]
2-Bromobenzoic Acid---
3-Bromobenzoic Acid--[7]
4-Bromobenzoic Acid--[8]
2-Iodobenzoic Acid--[9][10]
3-Iodobenzoic Acid---
4-Iodobenzoic Acid--[11]
Experimental Protocol: UV-Visible Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a halogenated benzoic acid is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 AU at the λmax.[12]

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).[12]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Compound Halogenated Benzoic Acid Solution Dilute Solution Compound->Solution Solvent UV-Transparent Solvent Solvent->Solution Sample Sample in Cuvette Solution->Sample Spectrophotometer UV-Vis Spectrophotometer Spectrum Absorbance Spectrum Spectrophotometer->Spectrum Blank Solvent Blank Blank->Spectrophotometer Sample->Spectrophotometer

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Infrared Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. In halogenated benzoic acids, the key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretch, aromatic C=C stretching, and the C-X (halogen) stretch.

The Influence of Halogenation on IR Spectra

The electronic effects of the halogen substituent and its position on the benzene ring influence the vibrational frequencies of neighboring bonds.

  • C=O Stretching: The carbonyl stretching frequency is sensitive to the electronic environment. Electron-withdrawing groups, such as halogens, tend to increase the C=O stretching frequency due to the inductive effect. This effect is generally more pronounced for more electronegative halogens and when the halogen is in the ortho or para position.

  • O-H Stretching: The O-H stretching of the carboxylic acid typically appears as a broad band in the region of 3300-2500 cm⁻¹, characteristic of hydrogen bonding. The position and shape of this band can be influenced by intramolecular hydrogen bonding, particularly in ortho-substituted isomers.

  • C-X Stretching: The carbon-halogen stretching vibration is a key diagnostic peak. The frequency of this vibration decreases with the increasing mass of the halogen (C-F > C-Cl > C-Br > C-I).

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Halogenated Benzoic Acids

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-X StretchReference(s)
2-Chlorobenzoic Acid~3000 (broad)~1700~750[13]
3-Chlorobenzoic Acid~3000 (broad)~1700-
4-Chlorobenzoic Acid~3000 (broad)~1685~850
2-Bromobenzoic Acid~3000 (broad)~1700-[7]
4-Bromobenzoic Acid~3000 (broad)~1680-[14]
2-Iodobenzoic Acid~3000 (broad)~1700-[15]
4-Iodobenzoic Acid~3000 (broad)~1680-
2-Fluorobenzoic Acid~3000 (broad)~1700~1250
3-Fluorobenzoic Acid~3000 (broad)~1700-[1]
4-Fluorobenzoic Acid~3000 (broad)~1685~1230[16]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure to form a thin, transparent pellet.[8]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.[8]

Nuclear Magnetic Resonance Spectroscopy: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms, respectively.

The Influence of Halogenation on NMR Spectra

The electronegativity and position of the halogen substituent significantly impact the chemical shifts (δ) of the aromatic protons and carbons.

  • ¹H NMR: The electron-withdrawing nature of halogens deshields the nearby aromatic protons, causing them to resonate at a higher chemical shift (downfield). The magnitude of this deshielding effect generally correlates with the electronegativity of the halogen (F > Cl > Br > I). The substitution pattern (ortho, meta, para) results in distinct splitting patterns (multiplicities) for the aromatic protons due to spin-spin coupling.

  • ¹³C NMR: The carbon atom directly attached to the halogen (ipso-carbon) experiences a large change in its chemical shift. For chlorine, bromine, and iodine, this is typically a downfield shift. Fluorine, being highly electronegative, causes a significant downfield shift and also introduces C-F coupling, which can be observed in the ¹³C NMR spectrum. The chemical shifts of the other aromatic carbons are also affected by the inductive and resonance effects of the halogen.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Halogenated Benzoic Acids in DMSO-d₆

CompoundAromatic ProtonsCOOH ProtonReference(s)
2-Chlorobenzoic Acid7.45-7.81~13.4[5]
3-Chlorobenzoic Acid7.55-7.93~13.3[6]
4-Chlorobenzoic Acid7.58, 7.97~13.2[3]
4-Bromobenzoic Acid7.73, 7.87~13.2[4]
2-Iodobenzoic Acid7.20-8.00~13.3[17]
4-Fluorobenzoic Acid7.34, 8.05~13.1

Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Benzoic Acids

CompoundAromatic CarbonsCarbonyl CarbonReference(s)
2-Chlorobenzoic Acid (CDCl₃)126.8, 128.5, 131.6, 132.5, 133.7, 134.8171.1[5]
3-Chlorobenzoic Acid (DMSO-d₆)128.4, 129.3, 131.3, 133.2, 133.4, 133.8166.5[6]
4-Fluorobenzoic Acid (DMSO-d₆)116.0, 116.2, 127.8, 132.5, 132.6, 164.1, 166.6166.9
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H and ¹³C NMR spectra with appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Compound Halogenated Benzoic Acid Solution NMR Sample Compound->Solution Solvent Deuterated Solvent Solvent->Solution Spectrometer NMR Spectrometer Solution->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Spectrum ¹H & ¹³C NMR Spectra FID->Spectrum

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of halogenated benzoic acids reveals a rich interplay between molecular structure and spectral properties. UV-Visible, IR, and NMR spectroscopy each provide complementary information that, when combined, allows for the confident identification and characterization of these important compounds. The electronic effects of the halogen substituent and its position on the aromatic ring systematically influence the electronic transitions, vibrational frequencies, and nuclear shielding, resulting in predictable and interpretable spectral patterns. This guide serves as a foundational resource for researchers working with halogenated benzoic acids, enabling a deeper understanding of their spectroscopic behavior and facilitating their effective utilization in scientific research and development.

References

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5564-5574. [Link]

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A Technical Guide to Alternatives for 3-Bromo-2,6-dichlorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 3-Bromo-2,6-dichlorobenzoic acid is a valuable reagent, prized for its utility as a scaffold in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] However, the strategic consideration of alternatives can unlock advantages in reactivity, cost, and synthetic versatility. This guide provides a comprehensive comparison of this compound with its iodo and chloro analogs, focusing on their performance in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The Central Role of 3-Substituted-2,6-dichlorobenzoic Acids

The 2,6-dichlorobenzoic acid core is a common motif in a range of biologically active molecules. The substituents at the 3-position, typically halogens, serve as versatile handles for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are foundational to modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4]

Reactivity Principles: A Refresher on Aryl Halides

The choice of halogen at the 3-position (I, Br, Cl) is the primary determinant of the reactivity of these building blocks in cross-coupling reactions. The reactivity trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy, following the general order: I > Br > Cl .[5]

  • Aryl Iodides: The weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions. This translates to faster reaction rates, milder reaction conditions (often at or near room temperature), and the ability to use a wider range of palladium catalysts and ligands.[5]

  • Aryl Bromides: Representing a balance between reactivity and stability, aryl bromides are widely used. They are generally more reactive than aryl chlorides, though they may require slightly more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) than their iodo counterparts.

  • Aryl Chlorides: The strong C-Cl bond makes aryl chlorides the least reactive of the three. Their activation typically necessitates more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands. However, their lower cost and wider availability can make them an attractive option for large-scale synthesis, provided an efficient catalytic system can be developed.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the performance of 3-iodo-, 3-bromo-, and 3-chloro-2,6-dichlorobenzoic acids in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While direct side-by-side comparative studies on these specific substrates are limited in the literature, the well-established principles of aryl halide reactivity provide a strong basis for predicting their relative performance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals.

Illustrative Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide F Inert Atmosphere (N2 or Ar) A->F B Boronic Acid/Ester B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating (if required) F->G H Aqueous Work-up G->H I Extraction H->I J Chromatography I->J K K J->K Isolated Product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdi_int Ar-Pd(II)(X)L2 pd0->pdi_int Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡CR)L2 pdi_int->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_x CuX alkyne H-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pdi_int cu_acetylide->cu_x alkyne->cu_acetylide Base

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Halogen at C3Expected ReactivityTypical Reaction ConditionsConsiderations
Iodo HighestOften proceeds at room temperature. Compatible with a wide range of functional groups.Higher substrate cost.
Bromo IntermediateTypically requires heating (e.g., 50-80 °C).A reliable and commonly used substrate.
Chloro LowestRequires high temperatures and specialized catalyst systems. Often gives lower yields.Less commonly used for this transformation due to low reactivity.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a motif frequently found in pharmaceuticals. [4][6]

Halogen at C3 Expected Reactivity Typical Reaction Conditions Considerations
Iodo Highest Milder conditions, often with lower catalyst loadings. Higher cost.
Bromo Intermediate A versatile and widely used substrate. Requires moderate heating. Good balance of reactivity and cost.

| Chloro | Lowest | Requires highly active catalyst systems, often based on bulky biarylphosphine ligands. | Can be cost-effective for large-scale synthesis if an efficient process is developed. |

Application Example: Synthesis of Irbesartan Precursors

The synthesis of Irbesartan, another widely used antihypertensive drug, can involve a Suzuki coupling as a key step to form the biphenyl core. [7]For instance, a protected 2-(5-tetrazoyl)phenylboronic acid can be coupled with a 3-haloaryl-1,3-diazaspiro[4.4]non-1-ene-4-one. The choice of the halogen on the aryl partner influences the reaction conditions needed to achieve a high yield.

Cost and Availability: A Practical Consideration

A crucial factor in the selection of a starting material is its cost and commercial availability, especially for large-scale manufacturing.

CompoundRelative CostAvailability
3-Iodo-2,6-dichlorobenzoic acidHighestGenerally available from specialty chemical suppliers.
This compoundIntermediateWidely available from numerous suppliers. [8]
3-Chloro-2,6-dichlorobenzoic acidLowestReadily available and typically the most cost-effective option.

Note: Relative cost is a general trend and can vary based on supplier, purity, and scale.

Experimental Protocols: General Procedures

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require optimization.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%) and the ligand (if required).

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture; 5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Sonogashira Coupling
  • To a reaction vessel, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), and the copper(I) salt (e.g., CuI; 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion.

  • Work-up typically involves filtration through a pad of celite to remove the catalyst, followed by extraction and purification.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., a Buchwald pre-catalyst; 1-5 mol%), the ligand (1-5 mol%), and the base (e.g., NaOtBu or K₃PO₄; 1.2-1.5 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by chromatography.

Conclusion: Making the Right Choice

The selection of a 3-substituted-2,6-dichlorobenzoic acid derivative is a strategic decision that balances reactivity, cost, and the specific requirements of the synthetic target.

  • 3-Iodo-2,6-dichlorobenzoic acid is the most reactive and is ideal for situations where mild reaction conditions are paramount, and the higher cost is justifiable, such as in the late-stage functionalization of complex molecules.

  • This compound offers a robust and versatile option with a good balance of reactivity and cost, making it a workhorse for a wide range of applications.

  • 3-Chloro-2,6-dichlorobenzoic acid , while the least reactive, is the most economical choice and is well-suited for large-scale synthesis where the initial investment in process optimization to accommodate its lower reactivity can be offset by the lower cost of the starting material.

By understanding the principles of aryl halide reactivity and considering the practical aspects of cost and availability, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

  • European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Retrieved from [Link]

  • Goossen, L. J., & Zimmermann, B. (2010). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. ACS Medicinal Chemistry Letters, 1(5), 222-225.
  • Google Patents. (n.d.). EP1661891A1 - A process for the synthesis of valsartan.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A short and efficient synthesis of valsartan via a Negishi reaction. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). New and Improved Synthesis of Valsartan. Retrieved from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Google Patents. (n.d.). US7019148B2 - Synthesis of irbesartan.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACG Publications. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Retrieved from [Link]

  • Dr. Reddy's Laboratories. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Retrieved from [Link]

  • RACO. (n.d.). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Patent 1546135. (2006). NOVEL SYNTHESIS OF IRBESARTAN.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103265428B - Method for preparing 4-[(3-halogenate-4-oxo) butyl] benzoic acid.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN87100373A - Halogenated benzoic acid derivative and preparation thereof.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 3 Dichlorobenzoic Acid, 2 7 3 Degree C, Packaging Type: Bag. Retrieved from [Link]

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A Comparative Guide to Purity Analysis of 3-Bromo-2,6-dichlorobenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the safety and efficacy of the final therapeutic product. 3-Bromo-2,6-dichlorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making the accurate assessment of its purity a critical step in quality control.[1] This guide provides an in-depth comparison of various analytical techniques for the purity analysis of this compound, offering insights into the principles, experimental considerations, and data interpretation for each method.

The Criticality of Purity in this compound

Impurities in a starting material like this compound can have significant downstream consequences. They may react with subsequent reagents to form unwanted byproducts, reduce the yield of the desired product, or even introduce toxic components into the final active pharmaceutical ingredient (API). Common impurities can include regioisomers, starting materials from the synthesis (e.g., partially halogenated benzoic acids), and residual solvents. Therefore, a robust analytical strategy to identify and quantify these impurities is not just a matter of compliance, but a fundamental aspect of scientific rigor.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Here, we compare four common analytical methods for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it a workhorse for purity analysis in the pharmaceutical industry.[2] For a non-volatile and polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Advantages:

  • High Resolution: Capable of separating closely related impurities, such as regioisomers.

  • Excellent Quantitation: With proper validation, HPLC provides highly accurate and precise quantitative results.

  • Non-destructive: The sample can be collected after analysis for further characterization.

  • Wide Applicability: Suitable for a broad range of non-volatile and thermally stable compounds.

Limitations:

  • Requires a Chromophore: Detection is typically by UV-Vis spectrophotometry, which requires the analyte and impurities to absorb UV light.

  • Matrix Effects: The sample matrix can sometimes interfere with the separation and detection.

Experimental Workflow for Purity Analysis

The following diagram illustrates a general workflow for the purity analysis of a this compound sample, from sample receipt to final reporting.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_0 Sample Handling & Preparation cluster_1 Analytical Method Selection & Execution cluster_2 Data Analysis & Reporting SampleReceipt Sample Receipt & Documentation StandardPrep Preparation of Reference Standard Solution SampleReceipt->StandardPrep SamplePrep Preparation of Sample Solution SampleReceipt->SamplePrep MethodSelection Select Appropriate Analytical Method(s) (e.g., HPLC, GC-MS, NMR) StandardPrep->MethodSelection SamplePrep->MethodSelection InstrumentSetup Instrument Setup & Calibration MethodSelection->InstrumentSetup Analysis Sample Analysis InstrumentSetup->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing PurityCalc Purity Calculation & Impurity Profiling DataProcessing->PurityCalc Report Generate Certificate of Analysis (CoA) PurityCalc->Report

Caption: A generalized workflow for the purity analysis of this compound samples.

Comparative Data Analysis

To illustrate the comparative performance of these methods, let's consider three hypothetical samples of this compound:

  • Sample A: High purity reference standard.

  • Sample B: Production batch with a known regioisomer impurity (2-Bromo-3,6-dichlorobenzoic acid).

  • Sample C: A sample from a new supplier with an unknown impurity and potential residual solvent.

Analytical TechniqueSample A (Reference Standard)Sample B (with Regioisomer)Sample C (with Unknown Impurity)
HPLC (Area %) Purity: 99.9%Main Peak: 98.5%Regioisomer: 1.2%Main Peak: 97.2%Unknown Impurity: 2.5%
GC-MS (Area %) Purity: 99.8% (as methyl ester)Main Peak: 98.6%Regioisomer: 1.1%Main Peak: 97.0%Unknown Impurity: 2.6%Residual Solvent: 0.3%
qNMR (% Purity) 99.9 ± 0.1% (using certified internal standard)98.4 ± 0.2%97.1 ± 0.3%
Elemental Analysis C: 31.15% (Theory: 31.15%)H: 1.12% (Theory: 1.12%)Br: 29.60% (Theory: 29.61%)Cl: 26.27% (Theory: 26.27%)C: 31.09%H: 1.11%Br: 29.55%Cl: 26.21%C: 30.85%H: 1.25%Br: 29.21%Cl: 25.89%

Detailed Experimental Protocols

Optimized Gradient RP-HPLC Method

This protocol is designed to provide excellent separation of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 40% B

    • 27-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution.

  • Filter through a 0.45 µm syringe filter before injection.

GC-MS Analysis with Derivatization

Direct GC analysis of carboxylic acids can be problematic due to their polarity and potential for thermal degradation. Derivatization to a more volatile and stable ester is recommended.

Derivatization (Methylation with Diazomethane - use with extreme caution in a fume hood):

  • Dissolve 1 mg of the sample in 1 mL of diethyl ether.

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10 minutes.

  • Quench the excess diazomethane by adding a few drops of acetic acid.

  • The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Logical Flow for Method Selection

The choice of analytical technique is a critical decision that should be based on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate method.

Method Selection Logic Decision Tree for Analytical Method Selection Start Start: Purity Analysis of This compound Question1 Is separation of isomers and related impurities required? Start->Question1 Question2 Are volatile impurities or residual solvents a concern? Question1->Question2 No HPLC Use HPLC for high-resolution separation and quantification. Question1->HPLC Yes Question3 Is an absolute purity value against a certified standard needed? Question2->Question3 No GCMS Use GC-MS for volatile impurity analysis and structural confirmation. Question2->GCMS Yes Question4 Is a fundamental confirmation of elemental composition required? Question3->Question4 No qNMR Use qNMR for accurate and precise absolute purity determination. Question3->qNMR Yes EA Use Elemental Analysis for fundamental purity assessment. Question4->EA Yes End End: Comprehensive Purity Profile Question4->End No HPLC->Question2 GCMS->Question3 qNMR->Question4 EA->End

Caption: A decision tree to guide the selection of the most suitable analytical method.

In-depth Discussion and Recommendations

For routine quality control of this compound, HPLC is the recommended primary technique . Its ability to separate and quantify non-volatile impurities, such as regioisomers and other synthesis-related byproducts, makes it indispensable.[3] The method should be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and range.[4][5][6]

GC-MS serves as an excellent complementary technique , particularly for identifying volatile impurities and residual solvents that may not be detected by HPLC. The structural information provided by mass spectrometry is invaluable for the identification of unknown impurities.[7][8] However, the need for derivatization adds a sample preparation step and a potential source of error.[9]

Quantitative NMR (qNMR) is a powerful tool for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte itself.[10] Instead, a certified internal standard is used. This makes qNMR an excellent method for certifying in-house reference standards.

Elemental analysis provides a fundamental assessment of purity by comparing the measured elemental composition (C, H, Br, Cl) to the theoretical values.[11] While it does not provide information on the nature of any impurities, a significant deviation from the theoretical values is a clear indication of impurity or the presence of a different compound.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2,6-dichlorobenzoic acid. As a halogenated aromatic carboxylic acid, this compound necessitates specific procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Part 1: Pre-Disposal Safety Assessment & Hazard Profile

Before handling this compound for any purpose, including disposal, it is imperative to understand its inherent hazards. This understanding forms the basis for all safety and handling protocols. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks are associated with direct contact and inhalation.

Hazard Identification Summary:

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[1][2]

The presence of bromine and chlorine atoms on the benzoic acid backbone classifies this compound as a halogenated organic acid . This classification is the single most important factor in determining its proper disposal pathway, as co-mingling with non-halogenated waste streams is strictly prohibited in most jurisdictions.[4]

Part 2: Required Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is your primary barrier against the hazards outlined above. All handling and disposal operations must be conducted while wearing the following equipment.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Hand Protection Chemically resistant nitrile or butyl gloves.[4][5]Prevents skin contact and irritation. Always inspect gloves before use and use proper removal technique to avoid contamination. For incidental contact, nitrile gloves are suitable; for prolonged handling, consider heavier-duty options and consult a specific chemical resistance chart.[6]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][4]Protects eyes from splashes or contact with the solid powder.[4]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Avoids the inhalation of dusts or vapors, which can cause respiratory tract irritation.[1][2][4][7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with federal, state, and local environmental regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in the common trash.[4][7]

Step 1: Waste Identification and Segregation Correctly categorizing the waste is the critical first step.

  • Categorization : Classify this compound and any materials contaminated with it as "Halogenated Organic Waste." [4][8]

  • Segregation : It is imperative to keep this waste stream separate from non-halogenated organic waste. Halogenated wastes require specific high-temperature incineration protocols to prevent the formation of toxic dioxins and furans. Mixing streams complicates disposal and significantly increases costs.[4] Do not mix with incompatible materials, such as strong oxidizing agents.

Step 2: Container Selection and Preparation The integrity of the waste container is essential for safe storage and transport.

  • Selection : Choose a container that is in good condition, compatible with the chemical, and has a securely sealing lid. The original product container is often a suitable choice.[4] The container must be kept tightly closed except when waste is being added.[1]

  • Labeling : The container must be clearly and accurately labeled. Affix a "HAZARDOUS WASTE" label and clearly write the full chemical name: "this compound." Include any other information required by your institution's Environmental Health & Safety (EHS) department, such as the accumulation start date.[9]

Step 3: Waste Collection

  • Solid Waste : Carefully transfer the solid this compound into the prepared hazardous waste container.

  • Contaminated Materials : Any disposable item that has come into direct contact with the chemical, including gloves, weighing papers, and contaminated paper towels, must also be placed in the same designated "Halogenated Organic Waste" container.[4]

Step 4: Storage and Disposal

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Final Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3][10] You must follow your institution's specific procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Initiate Disposal of This compound ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe categorize Step 2: Categorize Waste (Solid Chemical & Contaminated Labware) ppe->categorize halogenated Step 3: Classify as 'Halogenated Organic Waste' categorize->halogenated container Step 4: Select & Label Designated Waste Container halogenated->container transfer Step 5: Transfer Waste into Container & Securely Seal Lid container->transfer store Step 6: Move to Designated Satellite Accumulation Area transfer->store end Step 7: Arrange Pickup by EHS for Final Disposal store->end

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate & Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7][10]

  • Control Ignition Sources : Although the compound is not highly flammable, it is good practice to remove any nearby ignition sources.[7]

  • Containment : Prevent the spill from spreading or entering drains.[7]

  • Cleanup : For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal as hazardous waste.[3][11]

First-Aid Measures:

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][10][11]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] If eye irritation persists, get medical attention.[1]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.

Part 5: Regulatory Compliance

Disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, as administered by the Environmental Protection Agency (EPA), along with state and local authorities. It is the responsibility of the waste generator (the laboratory) to ensure that all waste is characterized, managed, and disposed of in full compliance with all applicable regulations. Always consult your institution's EHS department, as they will provide guidance specific to your location and facilities.

References

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]

  • Microflex® Gloves Chemical Resistance Chart. Duke University Safety. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

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Comprehensive Safety and Handling Guide for 3-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3-Bromo-2,6-dichlorobenzoic acid, focusing on the necessary personal protective equipment (PPE) and procedural steps to mitigate risks. As Senior Application Scientists, our goal is to empower you with the knowledge to create a secure and efficient laboratory environment.

Hazard Identification and Risk Profile

This compound is a halogenated organic compound that necessitates careful handling due to its potential health hazards. While specific toxicological data for this exact compound is limited, the hazard classifications of structurally similar chemicals provide a strong basis for a cautious approach. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Irritation Causes skin irritation upon contact.[1][4][5]Dermal
Serious Eye Irritation Can cause serious and potentially damaging eye irritation.[1][3][4][5]Ocular
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust.[1][2][3][4]Inhalation
Harmful if Swallowed While not always the primary concern in a lab setting, ingestion can be harmful.Oral

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following equipment is mandatory when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the potential hazards of the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves must be inspected for integrity before each use.[5][7]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a face shield.[7][8][9]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][3]
Body Protection A laboratory coat.[6] Fire/flame resistant and impervious clothing is also recommended.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[9] If dust formation is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[10]Minimizes the inhalation of airborne particles, protecting the respiratory system from irritation.[2][3]

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a standardized operational plan is crucial for ensuring safety and experimental reproducibility. This protocol outlines the key steps for handling this compound from receipt to disposal.

3.1. Pre-Handling Safety Checklist

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the work area is clear of clutter.[9] Confirm that an eyewash station and safety shower are accessible.[10][11]

  • Assemble and Inspect PPE: Before handling the chemical, don all required PPE as specified in the table above. Carefully inspect gloves for any signs of degradation or punctures.[5][7]

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily available for quick reference in case of an emergency.

3.2. Handling Procedure

  • Chemical Transfer: Conduct all weighing and transferring of this compound within a certified chemical fume hood to control dust.[9]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][2][7][12]

  • Portioning: Use appropriate tools (e.g., spatulas) to handle the chemical. Do not use bare hands.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][10][13]

3.3. Spill Management

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[7]

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[6]

  • Clean-up: Sweep up the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[3][12][14]

  • Decontamination: Clean the spill area thoroughly.

3.4. Waste Disposal

  • Waste Segregation: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[6] Collect it in a designated, leak-proof, and clearly labeled container for halogenated organic waste.[6] Do not mix with other waste streams.[6]

  • Container Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Compounds" and include the full chemical name.[6]

  • Disposal Protocol: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2][6][10][14] Contaminated PPE should also be disposed of as hazardous waste.

Emergency Procedures for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[7][10] If skin irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[11]

Visual Workflow for Safe Handling

start Start: Prepare for Handling pre_check Pre-Handling Checks: - Fume Hood Operational - Eyewash/Shower Accessible - Review SDS start->pre_check ppe Don Mandatory PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat pre_check->ppe handling Handling in Fume Hood: - Weigh and Transfer - Minimize Dust ppe->handling spill Spill Occurs handling->spill Accident waste Waste Generation handling->waste Normal Workflow exposure Exposure Event handling->exposure spill_procedure Spill Response: - Evacuate Area - Contain with Absorbent - Collect in Waste Container spill->spill_procedure spill->exposure waste_disposal Waste Disposal: - Segregate as Halogenated Waste - Label Container - Arrange EHS Pickup spill_procedure->waste_disposal waste->waste_disposal decontaminate Decontaminate & Doff PPE waste_disposal->decontaminate end End: Procedure Complete decontaminate->end emergency Emergency First Aid: - Skin: Wash 15 min - Eyes: Flush 15 min - Inhalation: Fresh Air - Seek Medical Attention exposure->emergency

Caption: Workflow for handling this compound.

References

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). Retrieved from [Link]

  • Harper College. (n.d.). Benzoic acid MSDS# 02720 Section 1 - Chemical Product and Company Identification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014, February 27). m-Chlorobenzoic Acid Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.